Strontium phosphate
Description
Structure
2D Structure
Properties
CAS No. |
14414-90-5 |
|---|---|
Molecular Formula |
H3O4PSr |
Molecular Weight |
185.62 g/mol |
IUPAC Name |
tristrontium;diphosphate |
InChI |
InChI=1S/H3O4P.Sr/c1-5(2,3)4;/h(H3,1,2,3,4); |
InChI Key |
WUIUNDMYIOCTDK-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Sr+2].[Sr+2].[Sr+2] |
Canonical SMILES |
OP(=O)(O)O.[Sr] |
Other CAS No. |
14414-90-5 7446-28-8 |
Related CAS |
18266-28-9 |
Synonyms |
13450-99-2 (Sr salt (1:1)) 18266-28-9 (Sr salt (2:1)) 7446-28-8 (Sr salt (2:3)) strontium phosphate |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Strontium Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of strontium phosphate, a biomaterial of significant interest in the fields of bone regeneration and drug delivery. The following sections detail various synthesis methodologies, comprehensive characterization techniques, and the biological signaling pathways influenced by this compound.
Synthesis of this compound
The properties of this compound, including its crystallinity, particle size, and morphology, are highly dependent on the synthesis method employed. This section outlines common synthesis techniques and provides detailed experimental protocols.
Wet Chemical Precipitation
Wet chemical precipitation is a widely used method for synthesizing this compound due to its relative simplicity and scalability. This technique involves the reaction of soluble strontium and phosphate precursors in an aqueous solution, leading to the precipitation of this compound.
Experimental Protocol:
A typical protocol for the wet chemical precipitation of this compound nanoparticles is as follows:
-
Precursor Solution Preparation:
-
Prepare a solution of a soluble strontium salt, such as strontium nitrate (Sr(NO₃)₂) or strontium chloride (SrCl₂), in deionized water.
-
Prepare a separate solution of a phosphate precursor, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄) or sodium phosphate (Na₃PO₄), in deionized water.
-
-
Precipitation Reaction:
-
Slowly add the phosphate precursor solution to the strontium precursor solution under constant stirring. The rate of addition can influence the particle size and morphology.
-
Maintain the pH of the reaction mixture at a desired level (typically between 7 and 11) by adding a base, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH).
-
-
Aging and Washing:
-
Age the resulting precipitate in the mother liquor for a specific period (e.g., 24 hours) to allow for crystal growth and phase transformation.
-
Separate the precipitate from the solution by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the final product in an oven at a controlled temperature (e.g., 80-100 °C) to obtain the this compound powder.
-
Data Presentation: Synthesis Parameters for Wet Chemical Precipitation
| Parameter | Value/Range | Effect on Product |
| Strontium Precursor | Sr(NO₃)₂, SrCl₂ | Can influence byproduct formation |
| Phosphate Precursor | (NH₄)₂HPO₄, Na₃PO₄ | Can affect pH and ionic strength |
| Precursor Concentration | 0.1 M - 1.0 M | Higher concentrations can lead to larger particles |
| Reaction Temperature | 25 °C - 80 °C | Higher temperatures can increase crystallinity |
| pH | 7 - 11 | Influences the stoichiometry and phase of the this compound |
| Stirring Speed | 200 - 500 rpm | Affects particle size distribution |
| Aging Time | 1 - 24 hours | Longer aging can lead to larger, more crystalline particles |
Hydrothermal Synthesis
Hydrothermal synthesis is a method that employs high temperatures and pressures to crystallize substances from aqueous solutions. This technique is known for producing highly crystalline and well-defined nanostructures.
Experimental Protocol:
-
Precursor Mixture:
-
Prepare an aqueous solution containing both the strontium and phosphate precursors.
-
Adjust the pH of the solution as required for the desired phase.
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (typically 120-200 °C) for a defined period (e.g., 12-24 hours). The autogenous pressure will increase during the reaction.
-
-
Cooling and Collection:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by filtration or centrifugation.
-
-
Washing and Drying:
-
Wash the product with deionized water and ethanol.
-
Dry the final product in an oven.
-
Data Presentation: Synthesis Parameters for Hydrothermal Synthesis
| Parameter | Value/Range | Effect on Product |
| Reaction Temperature | 120 °C - 200 °C | Higher temperatures promote crystallinity and larger particle sizes |
| Reaction Time | 12 - 24 hours | Longer reaction times can lead to more complete crystallization |
| pH | 7 - 11 | Influences the resulting this compound phase |
| Filling Degree of Autoclave | 70% - 80% | Affects the pressure inside the autoclave |
Solid-State Reaction
The solid-state reaction method involves the direct reaction of solid precursors at high temperatures. This method is typically used to produce bulk crystalline this compound.
Experimental Protocol:
-
Precursor Mixing:
-
Thoroughly mix stoichiometric amounts of solid precursors, such as strontium carbonate (SrCO₃) and diammonium hydrogen phosphate ((NH₄)₂HPO₄), in a mortar and pestle or a ball mill.
-
-
Calcination:
-
Transfer the mixed powder to a crucible.
-
Heat the crucible in a furnace to a high temperature (e.g., 900-1200 °C) for several hours. The heating and cooling rates can be controlled to influence the final product's characteristics.
-
-
Grinding:
-
After cooling, grind the resulting solid to obtain a fine powder.
-
Data Presentation: Synthesis Parameters for Solid-State Reaction
| Parameter | Value/Range | Effect on Product |
| Strontium Precursor | SrCO₃, SrO | Choice of precursor affects reaction temperature |
| Phosphate Precursor | (NH₄)₂HPO₄, H₃PO₄ | Choice of precursor affects reaction byproducts |
| Calcination Temperature | 900 °C - 1200 °C | Determines the crystal phase and crystallinity |
| Calcination Time | 2 - 12 hours | Affects the completeness of the reaction |
| Atmosphere | Air, Inert Gas | Can influence the stoichiometry of the final product |
Characterization of this compound
A thorough characterization of synthesized this compound is crucial to understand its physical and chemical properties, which in turn determine its suitability for specific applications.
X-ray Diffraction (XRD)
XRD is a fundamental technique for identifying the crystalline phases and determining the crystallinity of the synthesized this compound.
Experimental Protocol:
-
Sample Preparation:
-
A small amount of the powdered sample is placed on a sample holder.
-
The surface of the powder is flattened to ensure a uniform X-ray exposure.
-
-
Data Acquisition:
-
The sample is irradiated with monochromatic X-rays at various angles (2θ).
-
The intensity of the diffracted X-rays is recorded by a detector.
-
-
Data Analysis:
-
The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present.
-
The crystallite size can be estimated using the Scherrer equation.
-
Data Presentation: Typical XRD Peak Positions for this compound Phases
| 2θ (°) | Crystal Plane | This compound Phase |
| ~25.9 | (202) | Strontium Hydroxyapatite (Sr-HAp) |
| ~31.8 | (211) | Strontium Hydroxyapatite (Sr-HAp) |
| ~32.2 | (112) | Strontium Hydroxyapatite (Sr-HAp) |
| ~32.9 | (300) | Strontium Hydroxyapatite (Sr-HAp) |
| ~27.8 | (0210) | β-Trithis compound (β-TSP) |
| ~31.0 | (214) | β-Trithis compound (β-TSP) |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in the synthesized material, confirming the presence of phosphate and hydroxyl groups characteristic of this compound.
Experimental Protocol:
-
Sample Preparation:
-
A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
The sample is exposed to infrared radiation over a range of wavenumbers.
-
The absorption of IR radiation by the sample is measured.
-
-
Data Analysis:
-
The resulting spectrum shows absorption bands corresponding to specific molecular vibrations.
-
Data Presentation: Characteristic FTIR Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3570 | O-H stretching | Hydroxyl (in Sr-HAp) |
| ~1090, ~1040 | P-O stretching (ν₃) | Phosphate (PO₄³⁻) |
| ~960 | P-O stretching (ν₁) | Phosphate (PO₄³⁻) |
| ~603, ~565 | O-P-O bending (ν₄) | Phosphate (PO₄³⁻) |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
SEM and TEM are powerful imaging techniques used to visualize the morphology, particle size, and microstructure of the synthesized this compound.
Experimental Protocol:
-
Sample Preparation:
-
For SEM, the powder is mounted on a stub using conductive tape and coated with a thin layer of a conductive material (e.g., gold or carbon).
-
For TEM, the powder is dispersed in a solvent, and a drop of the dispersion is placed on a TEM grid and allowed to dry.
-
-
Imaging:
-
In SEM, a focused beam of electrons is scanned across the sample surface, and the resulting signals are used to generate an image.
-
In TEM, a beam of electrons is transmitted through the thin sample, and the transmitted electrons are used to form an image.
-
-
Analysis:
-
The images are analyzed to determine the particle size, shape, and surface morphology.
-
Data Presentation: Morphology of this compound from Different Synthesis Methods
| Synthesis Method | Typical Morphology | Typical Particle Size |
| Wet Chemical Precipitation | Spherical or irregular nanoparticles | 50 - 200 nm |
| Hydrothermal Synthesis | Nanorods, nanowires, or well-defined crystals | 20 - 100 nm in diameter, up to several micrometers in length |
| Solid-State Reaction | Large, irregular particles or agglomerates | > 1 µm |
Signaling Pathways and Biological Interactions
Strontium has been shown to have a dual effect on bone metabolism, promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.[1][2] This is of significant interest for drug development, particularly for osteoporosis treatment. The following diagrams illustrate the key signaling pathways involved.
Caption: General workflow for the synthesis and characterization of this compound.
Caption: Strontium's influence on the RANK/RANKL/OPG signaling pathway.
Caption: Strontium's activation of the Wnt/β-catenin signaling pathway in osteoblasts.
References
An In-depth Technical Guide to Strontium Phosphate Crystal Structure Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of strontium phosphate, a material of significant interest in biomaterials science and drug delivery systems. It details the crystallographic properties of its various polymorphic forms, outlines the primary experimental protocols for structural characterization, and presents quantitative data in a structured format. This document is intended to serve as a core reference for researchers engaged in the synthesis, characterization, and application of this compound-based materials.
Introduction to this compound
This compound (Sr₃(PO₄)₂) is an inorganic compound that has garnered substantial attention for its biocompatibility and its role in bone metabolism. It exists in several structural forms, including orthophosphates, pyrophosphates, and metaphosphates, each with distinct crystalline arrangements. The orthophosphate form, Sr₃(PO₄)₂, is particularly important and exhibits polymorphism, primarily existing as low-temperature beta (β) and high-temperature alpha (α) phases, as well as in an amorphous state. Understanding the precise crystal structure of these phases is fundamental to controlling their physicochemical properties, such as solubility, bioactivity, and drug loading capacity.
Polymorphic Forms and Crystal Structures
The structural diversity of this compound gives rise to a range of compounds with different crystal structures. The most studied forms are the orthophosphates, but other stoichiometries like metaphosphates and pyrophosphates are also significant.
-
β-Strontium Orthophosphate (β-Sr₃(PO₄)₂): This is the stable form at room temperature. It crystallizes in the trigonal system and is isostructural with β-tricalcium phosphate (β-TCP). Its structure consists of isolated PO₄ tetrahedra linked by strontium ions. There are two distinct strontium sites: one coordinated by six oxygen atoms and another in a 10-coordinate geometry[1][2].
-
α-Strontium Orthophosphate (α-Sr₃(PO₄)₂): This is the high-temperature polymorph. It has a hexagonal crystal structure[3]. The transition from the β to the α phase occurs at elevated temperatures.
-
Strontium Metaphosphate (Sr(PO₃)₂): This form contains infinite chains of phosphate tetrahedra. It is known to crystallize in several polymorphic forms, including a monoclinic structure with the space group P2₁/c and a triclinic form (α-Sr(PO₃)₂)[4][5].
-
Strontium Pyrophosphate (Sr₂P₂O₇): This compound contains diphosphate (P₂O₇) groups. It also exhibits polymorphism, with a low-temperature β-phase (tetragonal) and a high-temperature α-phase (orthorhombic)[6].
-
Amorphous this compound (ASP): Non-crystalline this compound lacks long-range atomic order. It is often a precursor in the synthesis of crystalline phases and is characterized by broad, diffuse halos in X-ray diffraction patterns instead of sharp peaks.
Quantitative Crystallographic Data
The crystallographic parameters for the primary crystalline phases of this compound are summarized in the tables below for easy comparison.
Table 1: Crystallographic Data for Strontium Orthophosphate Polymorphs
| Parameter | β-Sr₃(PO₄)₂ | α-Sr₃(PO₄)₂ |
| Formula | Sr₃(PO₄)₂ | Sr₃(PO₄)₂ |
| Crystal System | Trigonal (Rhombohedral) | Hexagonal |
| Space Group | R-3m (No. 166) | Not specified in results |
| Lattice Constant a (Å) | 5.3901[7] | Not specified in results |
| Lattice Constant c (Å) | 19.785[7] | Not specified in results |
| Unit Cell Volume (ų) | 497.8[8] | Not specified in results |
| Reference | [2][7][8] | [3] |
Table 2: Crystallographic Data for Other this compound Compounds
| Parameter | Strontium Metaphosphate (monoclinic) | Strontium Pyrophosphate (α-phase) |
| Formula | Sr(PO₃)₂ | Sr₂P₂O₇ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c (No. 14) | Pnma |
| Lattice Constant a (Å) | 7.192 | Not specified in results |
| Lattice Constant b (Å) | 7.934 | Not specified in results |
| Lattice Constant c (Å) | 17.351 | Not specified in results |
| Angle β (°) | 90.66 | 90 |
| Unit Cell Volume (ų) | 990.0 | Not specified in results |
| Reference | [4] | [6] |
Experimental Protocols for Structural Analysis
A multi-technique approach is essential for a thorough analysis of this compound crystal structures. The primary methods are detailed below.
X-Ray Diffraction (XRD)
X-ray diffraction is the cornerstone technique for identifying crystalline phases and determining their structure.[9]
-
Principle: XRD is based on the constructive interference of monochromatic X-rays scattered by the periodic arrangement of atoms in a crystal lattice, governed by Bragg's Law (nλ = 2d sinθ)[10][11]. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present.
-
Methodology:
-
Sample Preparation: The this compound material is finely ground to a homogeneous powder (typically <10 µm particle size) to ensure a random orientation of the crystallites. The powder is then mounted onto a flat sample holder.
-
Data Collection: A powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation, λ ≈ 1.54 Å) is used[11]. The instrument scans through a range of angles (2θ), recording the intensity of the diffracted X-rays at each angle[12][13]. A typical scan might range from 10° to 80° 2θ with a step size of 0.02°.
-
Phase Identification: The experimental diffraction pattern is compared with standard patterns from a reference database, such as the International Centre for Diffraction Data (ICDD), to identify the crystalline phases present.
-
Rietveld Refinement
The Rietveld method is a powerful analytical procedure used to refine theoretical crystal structure models against experimental powder diffraction data.[14][15]
-
Principle: The method employs a least-squares algorithm to minimize the difference between a calculated diffraction profile and the measured experimental pattern[16][17]. This allows for the precise determination of structural parameters.
-
Methodology:
-
Initial Model: An analysis begins with an approximate crystal structure model for each phase identified by XRD, including space group, atomic coordinates, and initial lattice parameters.
-
Profile Fitting: A theoretical diffraction pattern is calculated based on the model. The refinement process iteratively adjusts various parameters to achieve the best fit to the experimental data.
-
Refinement Sequence: A sequential refinement is typically performed:
-
Scale factor and background coefficients.
-
Unit cell parameters.
-
Peak shape parameters (e.g., Gaussian and Lorentzian components) and peak width.
-
Atomic coordinates, site occupancy factors, and thermal parameters (atomic displacement).
-
-
Analysis: The final refined model provides highly accurate quantitative data, including lattice parameters, bond lengths, bond angles, and quantitative phase composition in multiphase samples[18]. The quality of the fit is assessed using reliability factors (R-factors) like Rwp and χ².
-
Spectroscopic Techniques
Vibrational and nuclear magnetic resonance spectroscopies provide complementary information on local atomic environments and bonding.
-
Raman and Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Principle: These techniques probe the vibrational modes of the phosphate (PO₄³⁻) tetrahedra. The frequencies of these modes are sensitive to the local symmetry, bond strengths, and crystal structure. In aqueous solutions, the PO₄³⁻ ion exhibits symmetric stretching (ν₁), symmetric bending (ν₂), antisymmetric stretching (ν₃), and antisymmetric bending (ν₄) modes[19]. In a crystal, these modes can shift or split, providing a structural fingerprint.
-
Methodology: A laser (Raman) or broadband infrared source (FTIR) is directed at the sample. The scattered light (Raman) or transmitted/reflected light (FTIR) is analyzed to produce a spectrum of vibrational modes. For phosphate minerals, the most intense Raman band typically corresponds to the PO₄³⁻ ν₁ symmetric stretching mode, found around 950-1020 cm⁻¹[20][21].
-
-
³¹P Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ³¹P is a spin-½ nucleus with 100% natural abundance, making it an ideal probe for NMR[22][23]. Solid-state ³¹P MAS NMR provides detailed information about the local environment of phosphorus atoms, including the number of non-equivalent phosphorus sites, their coordination, and the connectivity of phosphate tetrahedra[24][25].
-
Methodology: A powdered sample is packed into a rotor and spun at a high frequency (typically >5 kHz) at the "magic angle" (54.74°) relative to the external magnetic field. This spinning averages out anisotropic interactions, resulting in sharper spectral lines. The resulting chemical shifts are highly sensitive to the local structure of the phosphate groups[26].
-
Visualized Workflows and Relationships
Caption: Experimental workflow for this compound crystal structure analysis.
Caption: Phase relationships of strontium orthophosphate (Sr₃(PO₄)₂).
References
- 1. researchgate.net [researchgate.net]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Strontium metaphosphate | O6P2Sr | CID 16164193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The crystal structure refinements of the strontium and barium orthophosphates [jstage.jst.go.jp]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 12. emeraldcloudlab.com [emeraldcloudlab.com]
- 13. Powder diffraction - Wikipedia [en.wikipedia.org]
- 14. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 15. MyScope [myscope.training]
- 16. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Rietveld Refinement X-Ray Diffraction (XRD) Technique | Lucideon [lucideon.com]
- 19. repositorio.ufop.br [repositorio.ufop.br]
- 20. Raman and infrared spectroscopic characterization of the phosphate mineral paravauxite Fe2+Al2(PO4)2(OH)2.8H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Raman spectroscopic study of the mono-hydrogen phosphate mineral dorfmanite Na2(PO3OH)·2H2O and in comparison with brushite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aiinmr.com [aiinmr.com]
- 23. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 24. Structural study of phosphate groups in layered metal phosphates by high-resolution solid-state31P NMR spectroscopy - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. 31P MAS NMR and DFT study of crystalline phosphate matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. nmr.oxinst.com [nmr.oxinst.com]
An In-depth Technical Guide to the Solubility and Dissolution of Strontium Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and dissolution characteristics of strontium phosphate (Sr₃(PO₄)₂). This compound is a compound of significant interest in the biomedical field, particularly in bone tissue engineering and drug delivery, owing to the therapeutic effects of strontium ions on bone metabolism. Understanding its solubility and dissolution behavior is critical for the design and development of innovative biomaterials and drug formulations. This document details the physicochemical properties, factors influencing solubility, and available kinetic data. It also provides standardized experimental protocols for characterization and diagrams of relevant biological signaling pathways.
Physicochemical Properties of this compound
This compound is a white, solid inorganic salt that is generally considered insoluble in water. Its primary form is anhydrous, with the chemical formula Sr₃(PO₄)₂. The dissolution of this compound in an aqueous solution is an equilibrium process governed by its solubility product constant (Ksp).
The dissolution reaction is as follows:
Sr₃(PO₄)₂(s) ⇌ 3Sr²⁺(aq) + 2PO₄³⁻(aq)[1]
The expression for the solubility product constant (Ksp) is:
Ksp = [Sr²⁺]³[PO₄³⁻]²[1]
Data Presentation: Solubility of this compound
The reported values for the solubility product (Ksp) of this compound vary in the literature, which can be attributed to different experimental conditions and the formation of various hydrated or complexed species. It is crucial to consider the specific conditions under which these values were determined.
| Parameter | Value | Conditions | Reference |
| Solubility Product (Ksp) | 1.0 x 10⁻³¹ | 298 K (25 °C) | [2] |
| 4.0 x 10⁻²⁸ | 25 °C | [3] | |
| Molar Solubility in Water | Approximately 1.0 x 10⁻⁷ M | Calculated from Ksp = 1.0 x 10⁻³¹ at 25°C | |
| 0.112 mg/L | 20 °C | ||
| Appearance | White solid | Standard state | [4] |
| Molar Mass | 452.80 g/mol | [4] | |
| Density | 4.53 g/cm³ | [4] | |
| Melting Point | 1727 °C |
Factors Influencing Solubility and Dissolution
The solubility and dissolution rate of this compound are significantly influenced by several factors:
-
pH: The solubility of this compound increases in acidic conditions. This is due to the protonation of the phosphate ion (PO₄³⁻), a weak base, to form HPO₄²⁻, H₂PO₄⁻, and ultimately H₃PO₄. This reaction shifts the dissolution equilibrium to the right, favoring the dissolution of the solid. The formation of different this compound phases, such as SrHPO₄ and Sr₃(PO₄)₂, is also pH-dependent.[5]
-
Temperature: While specific data on the temperature dependence of this compound dissolution is limited, for most ionic compounds, solubility increases with temperature. However, the dissolution of some calcium phosphate phases can be exothermic, meaning their solubility decreases with increasing temperature. The effect of temperature on the dissolution rate is generally positive, leading to faster dissolution kinetics.[6]
-
Ionic Strength: The presence of other ions in the solution can affect the activity of strontium and phosphate ions, thereby influencing the solubility. The common ion effect, where the presence of either strontium or phosphate ions from another source will decrease the solubility of this compound, is a key consideration.
-
Particle Size and Surface Area: Smaller particle sizes and higher surface areas lead to a faster dissolution rate due to the increased contact area between the solid and the solvent.
-
Presence of Complexing Agents: Agents that can form complexes with strontium or phosphate ions in solution will increase the solubility of this compound by reducing the concentration of free ions and shifting the dissolution equilibrium.
-
Crystallinity: The crystallinity of the this compound can impact its dissolution rate. Amorphous or poorly crystalline forms are generally more soluble and dissolve faster than highly crystalline forms.
Dissolution Kinetics
Detailed quantitative data on the dissolution kinetics of pure this compound, such as dissolution rate constants under various conditions, are not extensively available in the scientific literature. Much of the existing research focuses on the dissolution of strontium-doped calcium phosphates, where strontium is incorporated into a hydroxyapatite or tricalcium phosphate matrix. In these composite materials, the release of strontium ions is a key factor in their biological activity. Studies on strontium-substituted β-tricalcium phosphate have shown that the incorporation of strontium can lead to a slower dissolution rate compared to pure β-tricalcium phosphate.[7]
The dissolution of strontium-containing calcium phosphate cements has been studied in simulated body fluid (SBF), with results indicating a sustained release of strontium ions over time.[8]
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and dissolution of this compound, adapted from standard methods for calcium phosphates and general analytical procedures.
Determination of Solubility Product (Ksp)
This protocol is adapted from methods used for sparingly soluble salts.
Objective: To determine the equilibrium concentrations of strontium and phosphate ions in a saturated solution of this compound and calculate the Ksp.
Materials and Equipment:
-
This compound powder
-
Deionized water
-
Constant temperature water bath or shaker
-
Centrifuge
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for strontium analysis
-
UV-Vis Spectrophotometer for phosphate analysis (molybdenum blue method)
-
pH meter
-
Filtration apparatus (0.22 µm filter)
Procedure:
-
Add an excess of this compound powder to a known volume of deionized water in a sealed container.
-
Place the container in a constant temperature bath (e.g., 25 °C or 37 °C) and agitate continuously for an extended period (e.g., 72 hours or until equilibrium is reached).
-
Periodically measure the concentration of strontium or phosphate ions in aliquots of the solution (after filtration) to determine when equilibrium has been established (i.e., when the concentration no longer changes with time).
-
Once at equilibrium, carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Filter the sample through a 0.22 µm filter.
-
Measure the pH of the saturated solution.
-
Analyze the filtrate for strontium ion concentration using ICP-MS or AAS.
-
Analyze the filtrate for phosphate ion concentration using the molybdenum blue spectrophotometric method.
-
Calculate the Ksp using the equilibrium concentrations of Sr²⁺ and PO₄³⁻.
In Vitro Dissolution Rate Study
This protocol is based on the principles outlined in ASTM F1926 for the dissolution testing of calcium phosphate materials.
Objective: To determine the rate of dissolution of this compound under controlled conditions.
Materials and Equipment:
-
This compound sample (e.g., powder, pellets, or coating on a substrate)
-
Dissolution medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, or an acidic buffer)
-
Dissolution testing apparatus (e.g., USP Apparatus 2 - paddle apparatus)
-
Constant temperature bath (37 °C)
-
ICP-MS or AAS for strontium analysis
-
UV-Vis Spectrophotometer for phosphate analysis
-
pH meter
Procedure:
-
Prepare the dissolution medium and adjust the pH to the desired value.
-
Place a known amount of the this compound sample into the dissolution vessel.
-
Add a specified volume of the pre-warmed (37 °C) dissolution medium to the vessel.
-
Start the dissolution apparatus at a specified agitation speed (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Filter the collected samples.
-
Analyze the samples for strontium and phosphate concentrations.
-
Plot the cumulative amount of strontium and phosphate released versus time to determine the dissolution profile. The dissolution rate can be calculated from the slope of the initial linear portion of the curve.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways of Strontium in Bone Cells
The biological effects of strontium released from this compound are primarily mediated through its interaction with the Calcium-Sensing Receptor (CaSR) on bone cells (osteoblasts and osteoclasts). This interaction triggers a cascade of intracellular signaling pathways that ultimately promote bone formation and inhibit bone resorption.[9][10][11]
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility product (Ksp) of this compound.
Experimental Workflow for Dissolution Rate Study
This diagram outlines the process for conducting an in vitro dissolution rate study of this compound.
Conclusion
The solubility and dissolution of this compound are critical parameters that dictate its performance in biomedical applications. While its low solubility in water is well-established, the dissolution behavior is highly dependent on environmental factors, particularly pH. The provided experimental protocols offer a standardized approach to characterizing these properties, enabling researchers and drug development professionals to design and evaluate this compound-based materials effectively. The elucidation of strontium's signaling pathways highlights the molecular basis for its therapeutic effects on bone, providing a rationale for its use in orthopedic and dental applications. Further research is warranted to establish a more comprehensive quantitative understanding of the dissolution kinetics of pure this compound under a wider range of physiological conditions.
References
- 1. youtube.com [youtube.com]
- 2. Solved this compound, Sr3(PO4)2 has a Ksp = 1.0×10-31 | Chegg.com [chegg.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The Influence of pH Value on the Microstructure and Properties of this compound Chemical Conversion Coatings on Titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+/Sr2+ Selectivity in Calcium-Sensing Receptor (CaSR): Implications for Strontium’s Anti-Osteoporosis Effect - PMC [pmc.ncbi.nlm.nih.gov]
biological properties of strontium phosphate
An In-depth Technical Guide on the Biological Properties of Strontium Phosphate
Introduction
This compound (SrP) and strontium-substituted calcium phosphate (Sr-CaP) biomaterials are gaining significant attention in the fields of bone tissue engineering and drug delivery. Strontium, a trace element found in bone, is recognized for its dual ability to stimulate bone formation and inhibit bone resorption, making it a valuable therapeutic agent for conditions like osteoporosis.[1][2] When incorporated into phosphate-based ceramics, strontium ions can be released locally at a controlled rate, enhancing the regenerative capabilities of the material while minimizing potential systemic side effects.[1][3] This guide provides a comprehensive overview of the synthesis, biological properties, and underlying molecular mechanisms of this compound-based biomaterials for researchers, scientists, and drug development professionals.
Synthesis and Physicochemical Properties
This compound nanomaterials can be synthesized through various methods, including wet chemical precipitation, sol-gel processes, and hydrothermal treatments.[4][5][6] The most common approach is a wet chemical method where aqueous solutions of strontium and/or calcium salts (e.g., strontium nitrate, calcium lactate) are reacted with a phosphate source (e.g., diammonium hydrogen phosphate) under controlled pH and temperature.[4][7] The resulting materials are often amorphous or poorly crystalline, which can enhance their solubility and ion release profile compared to highly crystalline hydroxyapatite.[7] The incorporation of strontium into the calcium phosphate lattice can alter its physical and mechanical properties.
Table 1: Summary of Physicochemical Properties of Strontium-Containing Phosphate Materials
| Property | Material | Strontium Content | Value | Reference |
|---|---|---|---|---|
| Particle Size | Strontium-doped Calcium Phosphate Nanoparticles | 5-20 mol% | 40-70 nm (spherical) | [7] |
| DNA-Templated Sr-CaP Nanoparticles | 1-3 mM Sr²⁺ in solution | ~300 nm (spherical) | [8] | |
| Crystallinity | Strontium-doped Calcium Phosphate Nanoparticles | 5-20 mol% | X-ray amorphous | [7] |
| DNA-Templated Sr-CaP Nanoparticles | 1-3 mM Sr²⁺ in solution | Amorphous | [8] | |
| Compressive Strength | Strontium-Calcium Phosphate Hybrid Cement (Sr-CPHC) | Not specified | 45.52 MPa (vs. 11.21 MPa for CPC) | [9] |
| 5% Strontium-Modified Calcium Phosphate Cement (SMPC) | 5% tristrontium silicate | 6.00 ± 0.74 MPa | [10][11] |
| Setting Time | Strontium-Calcium Phosphate Hybrid Cement (Sr-CPHC) | Not specified | 20.7 min (vs. 2.2 min for CPC) |[9] |
Biocompatibility and Cytotoxicity
A critical requirement for any biomaterial is biocompatibility. Studies consistently show that this compound-based materials exhibit low cytotoxicity at appropriate concentrations.[7] In vitro cell viability assays, such as the MTT assay, have demonstrated that human and animal-derived cell lines, including HeLa, MG63, and MC3T3 osteoblast precursors, maintain high viability when cultured with strontium-doped calcium phosphate nanoparticles.[7][12] This excellent biocompatibility is attributed to the physiological nature of the constituent ions (strontium, calcium, phosphate), which are integral to bone metabolism.[2][7]
Table 2: Summary of In Vitro Biocompatibility and Osteogenic Activity
| Material / Condition | Cell Line | Assay | Key Quantitative Finding | Reference |
|---|---|---|---|---|
| Cellulose Acetate / SrP Coating (CA7dSrP) | Fibroblast / Osteoblast | Cell Viability | ~92% / ~115% viability at 48h | [12] |
| Cellulose Acetate / SrP Coating (CA14dSrP) | Fibroblast / Osteoblast | Cell Viability | ~88% / ~107% viability at 48h | [12] |
| Strontium-doped CaP Nanoparticles | HeLa, MG63, MC3T3 | MTT Assay | Low cytotoxicity reported | [7] |
| 20% Strontium Polyphosphate-CPN | Bone Marrow Mesenchymal Stem Cells | CCK-8 Assay | Did not negatively affect proliferation |
| Strontium-doped CaP Coating | Not specified | Cell Proliferation | Enhanced cell proliferation after 7 days |[13] |
Osteogenic and Angiogenic Properties
The primary therapeutic advantage of this compound is its ability to promote bone regeneration (osteogenesis) and the formation of new blood vessels (angiogenesis).
Osteogenesis
Strontium ions released from the material directly influence bone-forming cells (osteoblasts) and bone-resorbing cells (osteoclasts).[14] In vitro studies have shown that strontium-containing phosphate materials significantly increase the activity of alkaline phosphatase (ALP), a key early marker of osteoblast differentiation.[7][9] They also promote the formation of mineralized calcium nodules and enhance the expression of critical osteogenic genes, including Runt-related transcription factor 2 (Runx2), bone sialoprotein (BSP), and osteocalcin (OCN).[2][9][15] This dual action of stimulating osteoblasts while inhibiting osteoclasts shifts the balance of bone remodeling toward net bone formation.[1]
Angiogenesis
Vascularization is essential for supplying nutrients and oxygen to newly forming bone tissue. Strontium has been shown to promote angiogenesis. Strontium-calcium phosphate hybrid cements facilitate the migration and tube formation of human umbilical vein endothelial cells (HUVECs) and up-regulate the expression of key angiogenic factors like vascular endothelial growth factor (VEGF) and Angiopoietin-1 (Ang-1).[9] This pro-angiogenic effect is crucial for the successful integration and regeneration of large bone defects.[9]
Molecular Mechanisms and Signaling Pathways
The biological effects of strontium are mediated through the activation of several intracellular signaling pathways. Strontium ions, being chemically similar to calcium, can interact with the calcium-sensing receptor (CaSR) on bone cells, triggering downstream cascades.[3][14]
Key signaling pathways activated by strontium include:
-
Wnt/β-catenin Pathway: This pathway is crucial for osteoblast differentiation. Strontium has been shown to activate this pathway, leading to the nuclear translocation of β-catenin and subsequent transcription of osteogenic genes like Runx2.[15][16]
-
MAPK/ERK Pathway: The Ras/MAPK signaling cascade, including ERK1/2, is stimulated by strontium.[16] This enhances the transcriptional activity of Runx2, promoting the maturation of pre-osteoblasts.[16]
-
AMPK/mTOR Pathway: Strontium can induce autophagy and osteogenic differentiation by activating the AMPK/mTOR signaling pathway in osteoblasts.[17]
-
RANKL/OPG Pathway: Strontium helps to inhibit bone resorption by downregulating the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and increasing the expression of its decoy receptor, osteoprotegerin (OPG), in osteoblasts.[18] This reduces the differentiation and activity of osteoclasts.[18]
Applications in Drug and Gene Delivery
The inherent biocompatibility and degradability of phosphate-based nanoparticles make them suitable vehicles for delivering therapeutic molecules. Strontium-doped calcium phosphate nanoparticles have been developed for gene delivery applications.[19] By using DNA as a template during synthesis, it is possible to create stable, monodispersed nanoparticles that encapsulate genetic material.[19][20] The strontium content can modulate the stability of the nanoparticles and influence their cellular uptake and transfection efficiency in bone cells, opening possibilities for targeted gene therapies to treat bone diseases.[19]
Experimental Protocols
Protocol: Synthesis of Strontium-Doped Calcium Phosphate Nanoparticles
This protocol is a representative example based on wet chemical precipitation methods.[4][7]
-
Preparation of Reagent Solutions:
-
Solution A: Prepare an aqueous solution containing calcium lactate pentahydrate and strontium nitrate. The molar ratio of Sr/(Sr+Ca) can be varied (e.g., 5%, 10%, 15%, 20%).[7]
-
Solution B: Prepare an aqueous solution of diammonium hydrogen phosphate.[7]
-
Adjust the pH of both solutions to ~10.0 using ammonium hydroxide.
-
-
Precipitation:
-
Simultaneously pump Solution A and Solution B into a reaction vessel at a constant rate (e.g., 5 mL/min) with continuous stirring.[7]
-
-
Aging and Washing:
-
Allow the resulting suspension to stir for a short period (e.g., 5 minutes) to age the precipitate.[7]
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles repeatedly with deionized water and ethanol to remove unreacted precursors.
-
-
Drying:
-
Lyophilize (freeze-dry) the washed nanoparticles to obtain a fine powder. For some applications, calcination at elevated temperatures may be performed to remove organic residues and control crystallinity.[4]
-
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[21][22]
-
Cell Seeding: Seed cells (e.g., MC3T3-E1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Material Exposure: Remove the culture medium and add fresh medium containing various concentrations of the sterilized this compound nanoparticle suspension. Include a "cells only" control group. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the medium containing nanoparticles. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or SDS in HCl) to each well to dissolve the formazan crystals.[21]
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
Conclusion
This compound and its composites represent a highly promising class of biomaterials for bone regeneration. Their excellent biocompatibility, coupled with the dual therapeutic action of strontium, provides a favorable microenvironment that promotes osteogenesis and angiogenesis while suppressing bone resorption. The ability to tune their physicochemical properties and functionalize them for drug and gene delivery further expands their potential applications. Future research should continue to focus on optimizing ion release kinetics and further elucidating the complex molecular mechanisms to translate these advanced materials into clinical solutions for treating bone defects and related diseases.
References
- 1. In vivo and clinical application of strontium-enriched biomaterials for bone regeneration: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Building Osteogenic Microenvironments With Strontium-Substituted Calcium Phosphate Ceramics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Frontiers | Mesoporous Strontium-Doped Phosphate-Based Sol-Gel Glasses for Biomedical Applications [frontiersin.org]
- 6. World Journal of Dentistry [wjoud.com]
- 7. mdpi.com [mdpi.com]
- 8. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strontium–calcium phosphate hybrid cement with enhanced osteogenic and angiogenic properties for vascularised bone regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. In Vitro and In Vivo Evaluation of Injectable Strontium-Modified Calcium Phosphate Cement for Bone Defect Repair in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of strontium doping on the biocompatibility of calcium phosphate-coated titanium substrates [agris.fao.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cell viability assays | Abcam [abcam.com]
- 22. m.youtube.com [m.youtube.com]
Strontium Phosphate in Drug Delivery Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium phosphate-based biomaterials have garnered significant attention in the field of drug delivery, particularly for applications in bone tissue engineering and regenerative medicine. Their inherent biocompatibility, biodegradability, and osteoinductive properties make them excellent candidates for delivering therapeutic agents directly to the site of action, enhancing therapeutic efficacy while minimizing systemic side effects.[1][2][3][4] Strontium, a key component of these systems, is known to play a dual role in bone metabolism: stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.[1][2][5] This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound in drug delivery systems, with a focus on experimental protocols and the underlying biological mechanisms.
Synthesis and Characterization of this compound Nanoparticles
The fabrication of this compound nanoparticles with controlled size, morphology, and composition is crucial for their performance as drug delivery vehicles.[1] Various methods have been developed for their synthesis, each offering distinct advantages.
Synthesis Methodologies
Common synthesis techniques include:
-
Chemical Precipitation: This is a widely used, facile method involving the reaction of soluble strontium and phosphate precursors in an aqueous solution, often under controlled pH and temperature.[6][7]
-
Hydrothermal Method: This technique employs high temperatures and pressures to synthesize crystalline nanoparticles with well-defined morphologies.[8][9]
-
Microwave-Hydrothermal Method: This approach utilizes microwave irradiation to accelerate the hydrothermal process, leading to rapid synthesis of porous microspheres with high surface area, which is beneficial for drug loading.[4][10]
-
Sol-Gel Synthesis: This method allows for the preparation of highly pure and homogenous nanoparticles at relatively low temperatures.[9]
Characterization Techniques
A suite of analytical techniques is employed to thoroughly characterize the physicochemical properties of synthesized this compound nanoparticles:
| Property | Characterization Technique(s) | Description |
| Crystallographic Properties | X-ray Diffraction (XRD)[1][3][8] | Determines the crystal structure, phase purity, and crystallinity of the nanoparticles. |
| Chemical Composition & Bonding | Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy[8] | Identifies the functional groups present and confirms the formation of phosphate bonds. |
| Elemental Composition | Energy Dispersive X-ray Spectroscopy (EDX), Atomic Absorption Spectrometry (AAS)[1][3] | Quantifies the elemental makeup, including the strontium-to-calcium ratio in doped systems. |
| Morphology and Size | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)[1][3][8] | Visualizes the shape, size, and surface features of the nanoparticles. |
| Hydrodynamic Diameter & Surface Charge | Dynamic Light Scattering (DLS), Zeta Potential Measurement[1][3] | Measures the particle size distribution in a liquid medium and the surface charge, which influences colloidal stability and cellular interaction. |
| Porosity and Surface Area | Brunauer-Emmett-Teller (BET) Analysis[11] | Determines the specific surface area and pore size distribution, which are critical for drug loading capacity. |
Drug Loading and Release
This compound nanoparticles can be loaded with a variety of therapeutic agents, including antibiotics, anticancer drugs, and genetic material like DNA and siRNA.[1][4][7][12] The loading is typically achieved through adsorption, encapsulation during synthesis, or surface conjugation.
The release of the loaded drug is often pH-sensitive, with faster release in the acidic microenvironment of tumors or sites of inflammation, allowing for targeted drug delivery.[13] The release kinetics can be tailored by modifying the particle size, porosity, and crystallinity of the this compound carrier.[11]
Biological Effects and Signaling Pathways
The therapeutic efficacy of this compound-based drug delivery systems is attributed not only to the delivered drug but also to the intrinsic biological activity of strontium. Strontium ions released from the nanoparticles can modulate key signaling pathways involved in bone metabolism and other cellular processes.[2][14]
Key Signaling Pathways Modulated by Strontium
-
Wnt/β-catenin Pathway: Activation of this pathway by strontium promotes osteoblast differentiation and bone formation.[2][14]
-
BMP-2 Pathway: Strontium has been shown to enhance Bone Morphogenetic Protein-2 (BMP-2) signaling, which is crucial for the differentiation of mesenchymal stem cells into osteoblasts.[2]
-
Runx2 Pathway: Strontium upregulates the expression of Runt-related transcription factor 2 (Runx2), a master regulator of osteoblast differentiation.[2][15]
-
ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway, involved in cell proliferation and differentiation, is also activated by strontium.[2][15]
-
AMPK/mTOR Pathway: Strontium can induce autophagy in osteoblasts through the activation of the AMPK/mTOR signaling pathway, which is linked to osteogenic differentiation.[16]
The following diagram illustrates the key signaling pathways influenced by strontium in osteoblasts, leading to enhanced bone formation.
Caption: Strontium-activated signaling pathways in osteoblasts.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound-based drug delivery systems.
Synthesis of Strontium-Doped Calcium Phosphate Nanoparticles
This protocol is adapted from a method for preparing strontium-doped calcium phosphate nanoparticles for gene delivery.[1][3]
Materials:
-
Calcium chloride (CaCl₂) solution
-
Strontium chloride (SrCl₂) solution
-
Disodium phosphate (Na₂HPO₄) solution
-
Tris-buffered saline (TBS)
-
Nuclease-free water
Procedure:
-
Prepare separate aqueous solutions of CaCl₂, SrCl₂, and Na₂HPO₄ at desired concentrations.
-
To prepare strontium-doped calcium phosphate nanoparticles, mix the CaCl₂ and SrCl₂ solutions at the desired molar ratio.
-
Slowly add the phosphate solution to the calcium/strontium mixture while stirring vigorously to initiate precipitation.
-
The reaction is typically carried out at physiological pH (around 7.4) and temperature (37°C).[1]
-
Allow the reaction to proceed for a specific duration to control particle growth.
-
For drug or gene loading, the therapeutic agent can be added to the phosphate solution before precipitation or to the nanoparticle suspension after formation.
-
The resulting nanoparticles are then collected by centrifugation, washed with deionized water and ethanol to remove unreacted precursors, and dried for further characterization and use.[1]
The following diagram outlines the experimental workflow for the synthesis and characterization of this compound nanoparticles.
Caption: Experimental workflow for this compound nanoparticles.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the this compound nanoparticles.[1][3]
Materials:
-
Human fetal osteoblastic cell line (hFOB 1.19) or other relevant cell line[1]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound nanoparticle suspension
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound nanoparticles.
-
Incubate the cells for 24-48 hours.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.
In Vitro Drug Release Study
This protocol evaluates the release profile of a drug from the this compound nanoparticles.
Materials:
-
Drug-loaded this compound nanoparticles
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
Centrifuge
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS in a centrifuge tube.
-
Incubate the tubes at 37°C with constant shaking.
-
At predetermined time intervals, centrifuge the tubes and collect the supernatant.
-
Replace the collected supernatant with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the amount of drug released into the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative drug release as a function of time.
Conclusion
This compound-based drug delivery systems represent a promising platform for a wide range of therapeutic applications, particularly in bone regeneration. Their unique combination of biocompatibility, biodegradability, osteoinductivity, and controlled drug release capabilities makes them a versatile tool for researchers and drug development professionals. Further research should focus on optimizing the synthesis processes to achieve even greater control over nanoparticle properties and on expanding their application to other disease areas. The detailed experimental protocols and understanding of the underlying biological mechanisms provided in this guide aim to facilitate the advancement of this exciting field.
References
- 1. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Strontium-Doped Amorphous Calcium Phosphate Porous Microspheres Synthesized through a Microwave-Hydrothermal Method Using Fructose 1,6-Bisphosphate as an Organic Phosphorus Source: Application in Drug Delivery and Enhanced Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustainable one-pot synthesis of this compound nanoparticles with effective charge carriers for the photocatalytic degradation of carcinogenic naphthylamine derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Development of novel inorganic strontium nanoparticles for delivery of pDNA and siRNA to breast cancer cell [frontiersin.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Exploring the role of strontium-based nanoparticles in modulating bone regeneration and antimicrobial resistance: a public health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strontium-substituted, luminescent and mesoporous hydroxyapatite microspheres for sustained drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Injectable nanostructured strontium-doped calcium phosphate scaffolds as a chemioterapic drug delivery for osteosarcoma treatments [sfera.unife.it]
- 13. pH-sensitive strontium carbonate nanoparticles as new anticancer vehicles for controlled etoposide release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
biomedical applications of strontium phosphate
An In-depth Technical Guide to the Biomedical Applications of Strontium Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound-based biomaterials are emerging as a leading class of synthetic bone grafts and therapeutic delivery vehicles. By combining the well-established biocompatibility of calcium phosphates with the unique biological activity of strontium, these materials offer significant advantages for bone tissue engineering, osteoporosis treatment, and dental applications. Strontium ions (Sr²⁺) are known to have a dual effect on bone metabolism: they simultaneously stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts. This guide provides a comprehensive technical overview of the synthesis, properties, and , with a focus on experimental methodologies and the underlying cellular signaling pathways.
Introduction
Calcium phosphate (CaP) ceramics, such as hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP), have long been utilized in orthopedic and dental applications due to their chemical similarity to the mineral phase of bone. However, their bioactivity can be further enhanced by incorporating therapeutic ions. Strontium, a trace element found in the human body, is of particular interest. Its chemical similarity to calcium allows it to be readily substituted into the CaP crystal lattice.[1][2][3] The resulting this compound (Sr-P) or strontium-substituted calcium phosphate (Sr-CaP) biomaterials release strontium ions, which actively modulate the behavior of bone cells.[4][5]
Clinical and preclinical studies have demonstrated that strontium promotes osteoblast proliferation and differentiation while inhibiting osteoclast activity, making it a powerful agent for treating bone defects and diseases like osteoporosis.[4][6][7][8] This dual action uniquely positions strontium-based biomaterials to shift the balance of bone remodeling towards net formation.[5] This guide will detail the synthesis and characterization of these materials, present quantitative data on their performance, and explore the molecular mechanisms governing their therapeutic effects.
Synthesis and Characterization
This compound biomaterials can be synthesized in various forms, including nanoparticles, cements, and porous scaffolds, using several common methods.
Experimental Protocol: Wet Chemical Precipitation Synthesis
This method is widely used for producing strontium-substituted hydroxyapatite (Sr-HA) nanoparticles.
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Strontium nitrate (Sr(NO₃)₂)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Ammonium hydroxide (NH₄OH) solution
-
Deionized water
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a calcium/strontium solution by dissolving stoichiometric amounts of calcium nitrate and strontium nitrate in deionized water. The total cation concentration is typically kept at 0.5 M.[2] The desired molar percentage of strontium substitution (e.g., 5%, 10%, 15%) dictates the relative amounts of each salt.
-
Prepare a phosphate solution by dissolving diammonium hydrogen phosphate in deionized water to a concentration of 0.3 M.[2]
-
-
Adjust pH: Adjust the pH of both precursor solutions to above 10 using ammonium hydroxide. This is crucial for the formation of the hydroxyapatite phase.[2]
-
Precipitation: Add the phosphate solution dropwise to the continuously stirred calcium/strontium solution at room temperature. A milky white precipitate will form immediately.
-
Aging: Allow the suspension to age for 24 hours at room temperature under continuous stirring to ensure reaction completion and improve crystallinity.
-
Washing: Collect the precipitate by centrifugation or filtration. Wash the collected powder several times with deionized water to remove unreacted ions, followed by a final wash with ethanol.[9]
-
Drying & Calcination: Dry the washed powder in an oven at 80-100°C for 12-24 hours. For improved crystallinity, the dried powder can be calcined in a muffle furnace at temperatures ranging from 600°C to 800°C.
Experimental Protocol: Material Characterization
A standard workflow is employed to characterize the synthesized materials to ensure they meet the required physicochemical specifications.
Workflow:
-
Phase Composition (XRD): X-ray Diffraction is used to identify the crystalline phases present in the powder (e.g., hydroxyapatite) and to confirm the incorporation of strontium into the crystal lattice by observing shifts in the diffraction peaks.[10][11]
-
Chemical Functionality (FTIR): Fourier Transform Infrared Spectroscopy is used to identify the characteristic functional groups (e.g., PO₄³⁻, OH⁻) of hydroxyapatite and to confirm the absence of unwanted precursor residues.[11][12]
-
Morphology and Elemental Analysis (SEM/EDX): Scanning Electron Microscopy provides information on particle size, shape, and surface topography.[13] Energy Dispersive X-ray Analysis is used for semi-quantitative elemental analysis to confirm the presence and distribution of calcium, strontium, and phosphorus.[13]
-
Particle Size and Surface Charge (DLS/Zeta Potential): For nanoparticle applications, Dynamic Light Scattering measures the hydrodynamic size distribution, while Zeta Potential measurement determines the surface charge, which influences colloidal stability and cell interactions.[14][15]
Caption: General workflow for synthesis and characterization of this compound biomaterials.
Biomedical Applications & Performance
This compound's unique biological activity lends it to several key biomedical applications, primarily centered around bone regeneration.
Bone Tissue Engineering
In bone tissue engineering, this compound is fabricated into porous scaffolds or injectable cements to fill bone defects and promote healing. The interconnected porous structure of scaffolds allows for cell infiltration and nutrient transport, while cements can be injected minimally invasively to fill complex defect shapes.[16][17] The released strontium ions stimulate local bone-forming cells (osteoblasts) and inhibit bone-resorbing cells (osteoclasts).[18]
Table 1: Mechanical and Physicochemical Properties of this compound Biomaterials
| Material Type | Strontium Content | Compressive Strength (MPa) | Setting Time (minutes) | Reference |
|---|---|---|---|---|
| Magnesium Phosphate Cement | 0 wt% | 16.1 ± 1.1 (for Sr-substituted) | - | [18] |
| Strontium-Substituted MgP | 8.2 - 24.6 wt% | Up to 16.1 ± 1.1 | - | [18] |
| Calcium Phosphate Cement (CPC) | 0% | 11.21 | 2.2 | [19] |
| Strontium-Hybrid CPHC | Not specified | 45.52 | 20.7 | [19] |
| 3D Printed CPC Scaffolds | Not specified | 14.97 - 41.56 | - |[20] |
Drug & Gene Delivery
The porous structure and ionic nature of strontium phosphates make them suitable carriers for therapeutic molecules. They can be loaded with drugs, such as antibiotics or growth factors, to provide sustained local release at the site of injury. Furthermore, this compound nanoparticles have been investigated as non-viral vectors for gene delivery.[15] Their positive surface charge can facilitate binding to negatively charged DNA, and their dissolution in the acidic environment of endosomes can trigger the release of the genetic cargo into the cell.[15][21]
Table 2: Ion and Drug Release from this compound Carriers
| Carrier Type | Strontium Content | Released Ion/Drug | Release Profile | Reference |
|---|---|---|---|---|
| Sr-Substituted β-TCP Cement | <1 x < 1 | Sr²⁺ | 12-30 ppm, zero-order kinetics | [22][23] |
| Sr-Substituted MgP Scaffold | 8.2 - 24.6 wt% | Sr²⁺ | 1.14 - 7.24 mg/L over 18 days | [18] |
| SrCaP-DNA Nanoparticles | 0% - 32% | DNA | pH-dependent (50% release at pH 6.8-6.4) |[21] |
In Vitro Biocompatibility
Numerous studies have confirmed that this compound materials are highly biocompatible. In vitro tests using osteoblast-like cell lines (e.g., MG-63, MC3T3-E1) consistently show that appropriate concentrations of strontium enhance cell proliferation, adhesion, and differentiation.[14][24] A key indicator of osteogenic differentiation is the activity of alkaline phosphatase (ALP), which is significantly increased in the presence of strontium-releasing materials.[14][19][24]
Table 3: In Vitro Performance of this compound Biomaterials
| Material | Cell Type | Key Finding | Quantitative Result | Reference |
|---|---|---|---|---|
| Sr-P Coating on Mg | MG-63 | Low cytotoxicity | High cell viability | [13] |
| Sr/Mg-Doped CaP NPs | MC3T3, MG-63 | Increased ALP activity | Significantly increased vs. control | [14] |
| Sr-CPHC Cement | Not specified | Promotion of ALP activity | Increased vs. CPC control | [19][25] |
| Mg-3MgP (SrO-doped) | MG-63 | Enhanced osteogenesis | 50.36 ± 2.03% (in vivo) |[26] |
Dental Applications
In dentistry, strontium compounds are used to alleviate dentin hypersensitivity, promote enamel remineralization, and act as a radiopacifying agent in restorative materials like glass ionomer cements.[1][3] Strontium-doped calcium phosphates can be incorporated into composites and cements to enhance their biological properties, potentially helping to seal gaps at the tooth-restoration interface and inhibit secondary caries.[1][27]
Mechanism of Action: Cellular Signaling Pathways
The therapeutic effects of strontium are mediated by its interaction with key signaling pathways in bone cells.[6][7] Strontium ions are sensed by the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor on the surface of both osteoblasts and osteoclasts, which triggers downstream signaling cascades.[7][28]
Stimulation of Osteoblasts (Bone Formation)
In osteoblasts, Sr²⁺ binding to the CaSR initiates multiple pathways that promote cell replication, differentiation, and survival.[6][7] This leads to increased expression of osteogenic markers and the deposition of new bone matrix.
Caption: Strontium (Sr²⁺) activates the CaSR in osteoblasts, promoting bone formation.
Inhibition of Osteoclasts (Bone Resorption)
Strontium exerts a dual action by also suppressing bone resorption. It acts directly on osteoclasts to induce apoptosis and indirectly via osteoblasts. Strontium-stimulated osteoblasts increase their expression of Osteoprotegerin (OPG) and decrease the expression of Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL).[6][28] OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor (RANK) on osteoclast precursors, thereby inhibiting their differentiation into mature, bone-resorbing osteoclasts.[5][6]
Caption: Strontium indirectly inhibits osteoclast formation by altering the OPG/RANKL ratio.
Conclusion
This compound biomaterials represent a significant advancement in the field of regenerative medicine. Their ability to deliver strontium ions locally provides a powerful therapeutic effect, promoting bone formation while simultaneously inhibiting resorption. The synthesis and fabrication methods are versatile, allowing for the creation of materials tailored to specific applications, from injectable cements for fracture fixation to nanoparticle carriers for advanced drug delivery. The well-defined mechanisms of action, centered on the modulation of the CaSR, OPG, and RANKL signaling pathways, provide a strong scientific foundation for their continued development. As research progresses, optimizing ion release kinetics and developing composite materials will further enhance the clinical potential of this compound for treating a wide range of bone-related disorders.
References
- 1. Applications of Bioactive Strontium Compounds in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mesoporous Strontium-Doped Phosphate-Based Sol-Gel Glasses for Biomedical Applications [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of silver substituted this compound silicate apatite using solid-state reaction for osteoregenerative applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. mdpi.com [mdpi.com]
- 13. World Journal of Dentistry [wjoud.com]
- 14. mdpi.com [mdpi.com]
- 15. Effect of strontium ions substitution on gene delivery related properties of calcium phosphate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro and In Vivo Evaluation of Injectable Strontium-Modified Calcium Phosphate Cement for Bone Defect Repair in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of strontium substitution on the material properties and osteogenic potential of 3D powder printed magnesium phosphate scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Strontium–calcium phosphate hybrid cement with enhanced osteogenic and angiogenic properties for vascularised bone regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Strontium modified biocements with zero order release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. In Vitro Degradation and In Vivo Biocompatibility of Strontium-Doped Magnesium Phosphate-Reinforced Magnesium Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Dental Composites with Calcium / Strontium Phosphates and Polylysine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis of Strontium Phosphate Biomaterials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis, properties, and biological activity of strontium phosphate biomaterials. Strontium-containing biomaterials are of significant interest in bone tissue engineering and drug delivery due to strontium's dual ability to stimulate bone formation and inhibit bone resorption.[1][2] This document details common synthesis methodologies, presents key quantitative data in a structured format, and illustrates complex processes and pathways through diagrams for enhanced clarity.
Chemical Synthesis Methods
Several chemical synthesis routes are employed to produce this compound biomaterials, each offering distinct advantages in controlling particle size, crystallinity, and morphology. The most prevalent methods include wet chemical precipitation, sol-gel synthesis, hydrothermal methods, and solid-state reactions.
Wet Chemical Precipitation
Wet chemical precipitation is a versatile and widely used "bottom-up" technique for synthesizing strontium-substituted calcium phosphates.[3][4] This method involves the reaction of soluble precursors in an aqueous solution to form an insoluble this compound product. It is valued for its simplicity and scalability.
Experimental Protocol: Template-Assisted Wet Chemical Precipitation of Strontium-Substituted Hydroxyapatite
This protocol is adapted from a method for synthesizing strontium-substituted nano-hydroxyapatites using templates to control particle morphology.[3]
-
Precursor Preparation:
-
Prepare "Solution A" by dissolving calculated amounts of calcium nitrate tetrahydrate [Ca(NO₃)₂·4H₂O] and/or strontium nitrate [Sr(NO₃)₂] in ultrapure water to achieve a desired total cation concentration (e.g., 0.25 M).[3]
-
Add a templating agent, such as o-toluidine, to Solution A (approx. 8% of the final product mass).[3]
-
Prepare "Solution B" containing diammonium hydrogen phosphate [(NH₄)₂HPO₄] in ultrapure water.
-
-
Precipitation:
-
Slowly add Solution B dropwise to Solution A under constant stirring.
-
Maintain the pH of the reaction mixture at a specific value (e.g., 8.5) by adding a 25% ammonia solution.[3] The reaction is as follows: (10-x)Ca(NO₃)₂ + xSr(NO₃)₂ + 6(NH₄)₂HPO₄ + 8NH₄OH → Ca₁₀-ₓSrₓ(PO₄)₆(OH)₂ + 20NH₄NO₃ + 6H₂O[3]
-
-
Aging and Washing:
-
Age the resulting precipitate slurry for a defined period (e.g., 24 hours) at room temperature to allow for crystal growth and maturation.
-
Separate the precipitate from the solution by filtration or centrifugation.
-
Wash the precipitate repeatedly with distilled water to remove by-products like ammonium nitrate.[5]
-
-
Drying and Calcination:
References
- 1. mdpi.com [mdpi.com]
- 2. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View [mdpi.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. US3113835A - Method for producing this compound - Google Patents [patents.google.com]
strontium phosphate nanoparticle synthesis
An In-Depth Technical Guide to the Synthesis of Strontium Phosphate Nanoparticles
Introduction
This compound nanoparticles (SrPO NPs) are a class of biomaterials gaining significant attention for their applications in drug development, regenerative medicine, and beyond. As constituents of the inorganic phase of bone, calcium phosphates are known for their high biocompatibility and biodegradability[1]. The incorporation of strontium (Sr) into the calcium phosphate lattice can enhance the biological properties of the resulting nanoparticles. Strontium is known to regulate bone formation and resorption, making Sr-doped calcium phosphate nanoparticles particularly promising for bone tissue engineering[1][2].
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound nanoparticles, with a focus on experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
Synthesis Methodologies
The synthesis of this compound nanoparticles can be achieved through several methods, each offering distinct advantages in controlling particle size, morphology, and crystallinity. The most common techniques include co-precipitation, hydrothermal synthesis, and microemulsion.
Co-Precipitation Method
Co-precipitation is a versatile and widely used "bottom-up" approach for synthesizing nanoparticles. It involves dissolving precursor salts in a solvent and then inducing precipitation by adding a precipitating agent, leading to the formation of an insoluble product.[3][4] This method is valued for its simplicity, scalability, and operation under ambient temperature and pressure.[4][5]
This protocol is adapted from a method to prepare strontium-doped calcium phosphate nanoparticles with varying degrees of cation substitution.[6][7]
-
Precursor Solution Preparation:
-
Prepare separate aqueous solutions of a calcium salt (e.g., 4.54 mM calcium lactate pentahydrate) and a strontium salt (e.g., 0.24 mM strontium nitrate). The molar ratio of calcium to strontium determines the doping percentage.[6]
-
Prepare an aqueous solution of a phosphate source (e.g., 2.86 mM diammonium hydrogen phosphate).
-
Adjust the pH of all solutions to a basic level (e.g., pH 10.0) using an appropriate base like ammonium hydroxide.[6][8]
-
-
Precipitation:
-
Surface Functionalization (Optional but Recommended):
-
To prevent particle growth and agglomeration, an aliquot of the nanoparticle suspension is taken with a syringe and injected into a solution containing a stabilizing agent.[6]
-
Common stabilizers include polyethyleneimine (PEI) for a cationic surface or carboxymethylcellulose (CMC) for an anionic surface.[6]
-
-
Purification:
-
Purify the nanoparticles by centrifugation to separate them from the reaction medium.
-
Wash the nanoparticle pellet multiple times with deionized water and ethanol to remove unreacted precursors and byproducts.
-
Redisperse the final washed nanoparticles in deionized water or a suitable buffer.[6]
-
Caption: Workflow for Co-Precipitation Synthesis.
Hydrothermal Synthesis
Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel, known as an autoclave.[9] This method facilitates the formation of highly crystalline nanoparticles and offers precise control over particle size and morphology by adjusting parameters like temperature, reaction time, and precursor concentration.[9][10]
This protocol describes a general procedure for the hydrothermal synthesis of strontium-based nanoparticles.[9][10]
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of strontium precursor (e.g., strontium nitrate hexahydrate) and a phosphate precursor in deionized water.[10]
-
Stir the solution continuously for approximately 30 minutes to ensure homogeneity.
-
-
pH Adjustment:
-
Adjust the pH of the solution to the desired level (often basic, around 10-11) using a suitable agent like sodium hydroxide or ammonium hydroxide.[9]
-
-
Hydrothermal Reaction:
-
Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate and wash it several times with deionized water and absolute ethanol to remove any impurities.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).[9]
-
Reverse Microemulsion Method
The reverse microemulsion technique is employed to produce highly monodispersed nanoparticles.[11] This method utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids (typically water and oil) stabilized by a surfactant. The aqueous phase is dispersed as nano-sized droplets within the continuous oil phase, acting as nano-reactors for the synthesis.[12]
This protocol is based on the synthesis of strontium aluminate phosphors and can be adapted for this compound.[11]
-
Microemulsion Preparation:
-
Prepare an oil phase by mixing an organic solvent (e.g., cyclohexane), a surfactant (e.g., Triton X-100), and a co-surfactant (e.g., n-hexanol).
-
Separately prepare aqueous solutions of the strontium precursor and the phosphate precursor.
-
-
Nano-reactor Formation:
-
Create two separate microemulsions by adding the strontium precursor solution to one oil phase mixture and the phosphate precursor solution to another, under constant stirring. The aqueous solutions will form nano-sized droplets within the oil phase.
-
-
Reaction and Precipitation:
-
Mix the two microemulsions. The collision and coalescence of the aqueous nano-droplets will initiate the precipitation reaction, forming nanoparticles confined within the micelles.[12]
-
-
Purification:
-
Break the microemulsion by adding a polar solvent like acetone or ethanol, causing the nanoparticles to precipitate.
-
Collect the nanoparticles via centrifugation.
-
Wash the product repeatedly with ethanol and water.
-
Dry the nanoparticles, often followed by a calcination step to improve crystallinity.[11]
-
Physicochemical Characterization
A thorough characterization of the synthesized nanoparticles is crucial to understand their properties and predict their behavior in biological systems. Key properties include particle size, morphology, crystallinity, surface charge, and composition.[13]
Characterization Techniques
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and size distribution of nanoparticles in a colloidal suspension.[6]
-
Electron Microscopy (SEM & TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and structure of the nanoparticles.[5][6]
-
X-ray Diffraction (XRD): Determines the crystalline structure, phase purity, and average crystallite size of the nanoparticles. The addition of strontium can lead to a decrease in internal crystallinity.[6][14]
-
Spectroscopy (AAS, EDX, FTIR): Atomic Absorption Spectrometry (AAS) and Energy Dispersive X-ray analysis (EDX) are used for elemental analysis to confirm the presence and quantify the amount of strontium and other elements.[6] Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups present, confirming the phosphate composition.[15]
-
Zeta Potential Measurement: Determines the surface charge of the nanoparticles, which is a critical factor for colloidal stability and cellular interactions.[6]
-
Brunauer–Emmett–Teller (BET) Analysis: Measures the specific surface area of the nanoparticles, which influences their dissolution rate and reactivity.[8][10]
Data Presentation
The physicochemical properties of this compound nanoparticles vary significantly with the synthesis method and parameters.
Table 1: Physicochemical Properties of Strontium-Doped Phosphate Nanoparticles
| Synthesis Method | Composition | Average Size (nm) | Morphology | Crystallinity | Reference |
|---|---|---|---|---|---|
| Co-Precipitation | Sr-doped Calcium Phosphate | 40 - 70 | Spherical | X-ray amorphous | [6][7] |
| Co-Precipitation | This compound (SrPO) | ~14 | Nanoflakes | Orthorhombic | [5] |
| Wet Chemical | Strontium-substituted Hydroxyapatite | 20 - 45 | Needle-like | High | [14] |
| Microwave-Assisted Flow | Strontium-substituted Calcium Phosphate | < 100 | Not specified | Not specified | [8] |
| Sol-Gel | Strontium-substituted Calcium Phosphate | < 50 | Not specified | Low |[16] |
Table 2: Elemental Composition and Surface Properties
| Nanoparticle Type | Sr Substitution (mol%) | Ca/Sr Ratio (AAS/EDX) | Zeta Potential (mV) | BET Surface Area (m²/g) | Reference |
|---|---|---|---|---|---|
| (Ca/Sr)P/PEI | 5% | 95:5 | +25 to +30 | Not specified | [6] |
| (Ca/Sr)P/PEI | 10% | 90:10 | +25 to +30 | Not specified | [6] |
| (Ca/Sr)P/PEI | 20% | 80:20 | +25 to +30 | Not specified | [6] |
| (Ca/Sr)P/CMC | 5% | 95:5 | -20 to -25 | Not specified | [6] |
| (Ca/Sr)P/CMC | 10% | 90:10 | -20 to -25 | Not specified | [6] |
| (Ca/Sr)P/CMC | 20% | 80:20 | -20 to -25 | Not specified | [6] |
| SrS/N-GQDs | N/A | N/A | Not specified | 15.50 |[10] |
Biological Applications and Signaling Pathways
Strontium-containing nanoparticles are primarily investigated for their role in bone regeneration due to strontium's dual effect on bone metabolism: stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.[17][18]
Bone Regeneration
-
Osteoblast Stimulation: Strontium ions released from the nanoparticles can promote the proliferation and differentiation of osteoblasts, the cells responsible for forming new bone tissue. This is often evidenced by an increase in alkaline phosphatase (ALP) activity, a key marker of osteogenic differentiation.[1][6]
-
Osteoclast Inhibition: Strontium can also suppress the activity of osteoclasts, the cells that break down bone tissue. This anti-resorptive action helps to shift the balance of bone remodeling towards net bone formation.[17][19]
The diagram below illustrates the proposed signaling pathways through which strontium influences bone cell activity.
Caption: Strontium's Dual Action on Bone Cells.
Drug and Gene Delivery
The inherent biocompatibility and pH-responsive nature of phosphate-based nanoparticles make them suitable carriers for therapeutic agents.[1][3] this compound nanoparticles can be loaded with drugs or genetic material (like plasmid DNA or siRNA) for targeted delivery.[1][3][4] The nanoparticles are often internalized by cells, and the acidic environment of endosomes can trigger their dissolution, leading to the release of the therapeutic cargo into the cytoplasm.[3]
Conclusion
The synthesis of this compound nanoparticles offers a versatile platform for creating advanced biomaterials. Methods like co-precipitation, hydrothermal synthesis, and microemulsion provide robust control over the physicochemical properties of the nanoparticles, enabling the tailoring of materials for specific applications. The unique biological activity of strontium makes these nanoparticles particularly effective for bone regeneration, while their biocompatibility and tunable properties also make them excellent candidates for drug and gene delivery systems.[4][18] Continued research into optimizing synthesis protocols and exploring the full range of their biological interactions will further unlock their potential in medicine and biotechnology.
References
- 1. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PH-responsive strontium nanoparticles for targeted gene therapy against mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of novel inorganic strontium nanoparticles for delivery of pDNA and siRNA to breast cancer cell [frontiersin.org]
- 5. Sustainable one-pot synthesis of this compound nanoparticles with effective charge carriers for the photocatalytic degradation of carcinogenic naphthylamine derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chalcogen.ro [chalcogen.ro]
- 11. nathan.instras.com [nathan.instras.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of Physicochemical Properties in Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. Synthesis and characterization of silver substituted this compound silicate apatite using solid-state reaction for osteoregenerative applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Exploring the role of strontium-based nanoparticles in modulating bone regeneration and antimicrobial resistance: a public health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An in vivo Comparison Study Between Strontium Nanoparticles and rhBMP2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Strontium Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium phosphate, a compound of significant interest in the biomedical field, particularly in bone tissue engineering and drug delivery, exists in several forms, primarily as tristrontium diphosphate (Sr₃(PO₄)₂), dithis compound or strontium hydrogen phosphate (SrHPO₄), and strontium dihydrogen phosphate (Sr(H₂PO₄)₂). This technical guide provides a comprehensive overview of the core physical and chemical properties of these compounds, detailed experimental protocols for their synthesis, and an exploration of their biological interactions at the cellular level.
Physical and Chemical Properties
The physical and chemical characteristics of strontium phosphates are fundamental to their application in various scientific and medical fields. A summary of these properties is presented below, with detailed data compiled for easy comparison.
Quantitative Data Summary
| Property | Tristrontium Diphosphate (Sr₃(PO₄)₂) | Strontium Hydrogen Phosphate (SrHPO₄) |
| Molecular Formula | Sr₃(PO₄)₂[1] | SrHPO₄[2] |
| Molar Mass | 452.80 g/mol [1][3][4][5][6] | 183.60 g/mol [2][7] |
| Appearance | White solid/powder[1][8] | White powder[2] |
| Density | 4.53 g/cm³[1] | 3.54 g/mL at 25 °C[9][10] |
| Melting Point | 1620 °C[1] | >400 °C[2][9][10] |
| Solubility in Water | Insoluble[1] | Slightly soluble (62.1 mg/L at 20 °C)[9] |
| Solubility Product (Ksp) | 1.0 x 10⁻³¹ to 4.0 x 10⁻²⁸[1][5][11] | Not readily available |
| Crystal Structure | Rhombohedral[1] | Orthorhombic (for nanoparticles)[6] |
| Space Group | R3m[1] | Pnam (for nanoparticles)[6] |
Experimental Protocols
The synthesis of this compound with controlled properties is crucial for its application in research and development. Below are detailed methodologies for common synthesis routes.
Precipitation Method for this compound Nanoparticles
This protocol describes a sustainable one-pot precipitation method for synthesizing this compound nanoparticles.[6]
Materials:
-
Strontium nitrate (Sr(NO₃)₂)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of strontium nitrate by dissolving the appropriate amount in deionized water.
-
Prepare a 0.2 M solution of disodium hydrogen phosphate in deionized water.
-
Stir both solutions separately for 10 minutes to ensure homogeneity.
-
Slowly add the disodium hydrogen phosphate solution dropwise to the strontium nitrate solution while stirring continuously.
-
Continue stirring the mixture for 40 minutes at room temperature to allow for the formation of a white precipitate.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water to remove any unreacted ions.
-
Dry the resulting this compound nanoparticles in an oven at a suitable temperature (e.g., 80 °C) overnight.
Solid-State Reaction for Tristrontium Diphosphate
This method is a conventional approach for producing polycrystalline tristrontium diphosphate.[3]
Materials:
-
Strontium carbonate (SrCO₃)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
Procedure:
-
Weigh stoichiometric amounts of strontium carbonate and ammonium dihydrogen phosphate.
-
Thoroughly mix the precursor powders in a mortar and pestle or a ball mill to ensure a homogeneous mixture.
-
Transfer the mixture to an alumina crucible.
-
Heat the crucible in a high-temperature furnace. A typical heating profile involves a gradual ramp-up to a temperature between 900 °C and 1100 °C.
-
Hold the temperature for several hours to allow the reaction to complete.
-
Cool the furnace slowly to room temperature.
-
Grind the resulting product to obtain a fine powder of tristrontium diphosphate.
-
Characterize the final product using techniques such as X-ray diffraction (XRD) to confirm the phase purity.
Hydrothermal Synthesis of this compound
Hydrothermal synthesis allows for the formation of crystalline this compound materials at elevated temperatures and pressures.
Materials:
-
A soluble strontium salt (e.g., strontium chloride, SrCl₂)
-
A soluble phosphate source (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄)
-
Deionized water
-
A pH-adjusting agent (e.g., ammonia solution)
Procedure:
-
Prepare aqueous solutions of the strontium salt and the phosphate source of desired concentrations.
-
Mix the solutions in a Teflon-lined stainless-steel autoclave.
-
Adjust the pH of the mixture to the desired level (typically alkaline for hydroxyapatite formation) using an ammonia solution.
-
Seal the autoclave and heat it to a temperature between 120 °C and 200 °C for a specified duration (e.g., 12-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product with deionized water and ethanol to remove any residual reactants.
-
Dry the final this compound product in an oven.
Biological Interactions and Signaling Pathways
Strontium ions released from this compound-based biomaterials have been shown to have a dual effect on bone metabolism: stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.[12] These effects are mediated through several key signaling pathways.
Activation of Osteoblasts
Strontium ions are known to activate the Calcium-Sensing Receptor (CaSR) on osteoblasts, which in turn can trigger downstream signaling cascades.[1][4] Two major pathways implicated in strontium-induced osteoblast proliferation and differentiation are the Wnt/β-catenin pathway and the MAPK (Mitogen-Activated Protein Kinase) pathway .[8]
-
Wnt/β-catenin Pathway: Strontium has been shown to promote the nuclear translocation of β-catenin, a key step in the activation of this pathway, which leads to the transcription of genes involved in osteogenesis.
-
MAPK Pathway: The activation of the ERK1/2, a component of the MAPK pathway, is also observed upon strontium stimulation, leading to increased cell replication.[1]
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of various this compound compounds, along with detailed experimental protocols for their synthesis. The elucidation of the signaling pathways involved in their biological activity underscores their potential in the development of advanced biomaterials for bone regeneration and other therapeutic applications. Further research into optimizing the synthesis parameters and a deeper understanding of the dose-dependent cellular responses will be crucial for translating these promising materials into clinical practice.
References
- 1. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 3. US3113835A - Method for producing this compound - Google Patents [patents.google.com]
- 4. Calcium sensing receptor-dependent and receptor-independent activation of osteoblast replication and survival by strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustainable one-pot synthesis of this compound nanoparticles with effective charge carriers for the photocatalytic degradation of carcinogenic naphthylamine derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Precipitate formation in the strontium-phosphate system [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hydrothermal-synthesis-of-single-crystal-tristrontium-phosphate-particles - Ask this paper | Bohrium [bohrium.com]
- 9. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. cusabio.com [cusabio.com]
- 12. iwaponline.com [iwaponline.com]
In Vitro Biocompatibility of Strontium Phosphate: A Technical Guide
A Comprehensive Analysis for Researchers and Drug Development Professionals
Introduction: Strontium phosphate-based biomaterials are gaining significant attention in the field of bone regeneration due to their favorable biocompatibility and osteogenic properties. This technical guide provides an in-depth analysis of the in vitro biocompatibility of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support researchers, scientists, and drug development professionals in this area.
Data Presentation
Cell Viability
The cytocompatibility of this compound has been evaluated across various cell lines, consistently demonstrating low cytotoxicity at appropriate concentrations. The following table summarizes the quantitative findings from MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays, which measure cell metabolic activity as an indicator of viability.
| Cell Line | This compound Concentration/Formulation | Incubation Time | Cell Viability (%) | Reference |
| MC3T3-E1 | Strontium-doped phosphate glass extractions | 24 h | Not specified, but no cytotoxic effects observed | [1] |
| MC3T3-E1 | Strontium-containing nanoparticles (10 μg/mL) | 7 and 14 days | Significantly higher than control (p < .001, p < .0001) | [2] |
| L929 fibroblast | Strontium-doped nanohydroxyapatite | Not specified | Increased cell growth compared to control | [3] |
| HeLa, MG-63, MC3T3 | Strontium-doped calcium phosphate nanoparticles (5, 10, 15, 20 mol%) | 24 h | Low cytotoxicity observed across all concentrations | [4] |
Note: The dose-dependent effects of strontium are crucial; while low to moderate concentrations generally enhance cell proliferation and viability, high concentrations (e.g., 10% to 20% doping) can lead to moderate cytotoxic effects[3].
Osteogenic Differentiation
This compound has been shown to significantly promote the differentiation of various cell types into an osteogenic lineage. Key markers of osteogenesis, such as alkaline phosphatase (ALP) activity and the expression of specific genes, are consistently upregulated.
ALP is an early marker of osteoblast differentiation. The table below presents the quantitative changes in ALP activity in response to this compound materials.
| Cell Line | This compound Formulation | Incubation Time | Fold Change/Percentage Increase in ALP Activity | Reference |
| UMR106 osteosarcoma cells | Strontium ranelate and SrCl2 (0.05–0.5 mM) | Not specified | 15–66% increase above basal level | [5] |
| MG-63 | Phosphorylated chitooligosaccharides (potential strontium carriers) | 12 h and 24 h | Absorbance increased from ~0.28 to >0.45 | [6] |
| Primary rat osteoblasts | Strontium (0.5 and 1 µg/mL) | Not specified | Reduced ALP activity | [7] |
| Primary rat osteoblasts | Strontium (20 and 100 µg/mL) | Not specified | Reduced mineralization, indicating potential inhibition | [7] |
Note: The effect of strontium on ALP activity can be dose-dependent and may vary depending on the specific cell type and experimental conditions[7][8].
The expression of key transcription factors and bone matrix proteins is a hallmark of osteogenic differentiation. The following table summarizes the fold changes in the expression of critical osteogenic genes.
| Cell Line | This compound Formulation | Gene | Fold Change in Expression | Reference |
| Human Mesenchymal Stem Cells (hMSCs) | Strontium-containing calcium phosphate | RUNX2 | Upregulated (specific fold change not provided) | [3] |
| ST2 mesenchymal progenitor cells | Runx2 expression induction | EphrinB1 | >2-fold increase | [9] |
| Human adult bone marrow MSCs | Osteogenic induction | RUNX2 | Significantly elevated at day 14 compared to day 7 (p < 0.05) | |
| Human Mesenchymal Stem Cells (hMSCs) | Mesoporous silica nanoparticles with Sr, Ca, P, and Zn | BMP2, RUNX2 | Upregulated (specific fold change not provided) | [10] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the reduction of MTT to formazan by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Introduce the this compound-based material or its extract to the cells at various concentrations. Include a negative control (cells with culture medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control after subtracting the background absorbance.
Alkaline Phosphatase (ALP) Activity Assay
This protocol quantifies the activity of ALP, an early marker of osteogenic differentiation.
-
Cell Culture and Lysis: Culture cells in the presence of the this compound material for a specified period (e.g., 7, 14, or 21 days). After the incubation, wash the cells with PBS and lyse them using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Substrate Preparation: Prepare a solution of p-nitrophenyl phosphate (pNPP) in an alkaline buffer (e.g., Tris-HCl, pH 10.5).
-
Enzymatic Reaction: Add a specific volume of the cell lysate to the pNPP solution in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
Absorbance Measurement: Measure the absorbance of the resulting yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Data Normalization: Normalize the ALP activity to the total protein content of the cell lysate, which can be determined using a BCA or Bradford protein assay. Express the results as units of ALP activity per milligram of protein or as a fold change relative to the control group.
Mandatory Visualization
Signaling Pathways
The pro-osteogenic effects of this compound are, in part, mediated by the activation of key signaling pathways that regulate osteoblast differentiation and function. The Wnt/β-catenin pathway is a critical player in this process.
Caption: Wnt/β-catenin signaling pathway activated by strontium ions.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro assessment of the biocompatibility of this compound-based biomaterials.
Caption: A typical experimental workflow for in vitro biocompatibility assessment.
Conclusion
The in vitro evidence strongly supports the biocompatibility and osteoinductive potential of this compound-based materials. They generally exhibit low cytotoxicity and actively promote osteogenic differentiation through the activation of key signaling pathways such as the Wnt/β-catenin pathway. The dose of strontium is a critical parameter, with lower concentrations typically being more effective. This technical guide provides a foundational understanding for the continued research and development of this compound biomaterials for bone regeneration applications. Further studies should focus on elucidating the optimal strontium concentrations and release kinetics for specific clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. host170.sedici.unlp.edu.ar [host170.sedici.unlp.edu.ar]
- 6. Biocompatibility and Alkaline Phosphatase Activity of Phosphorylated Chitooligosaccharides on the Osteosarcoma MG63 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-dependent effects of strontium on osteoblast function and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Runx2 promotes both osteoblastogenesis and novel osteoclastogenic signals in ST2 mesenchymal progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Phosphate‐Coated and Strontium‐Incorporated Mesoporous Silica Nanoparticles Can Effectively Induce Osteogenic Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Strontium Phosphate: Properties, Synthesis, and Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of strontium phosphate, a versatile inorganic compound with significant and expanding applications in the biomedical field, particularly in bone regeneration and drug delivery. This document details the chemical and physical properties of various forms of this compound, outlines key synthesis methodologies, and explores its biological interactions and therapeutic potential.
Chemical and Physical Properties of Strontium Phosphates
Strontium combines with phosphate ions to form several distinct compounds, each with unique characteristics. The three most common forms are tristrontium diphosphate (commonly referred to as this compound), strontium hydrogen phosphate, and strontium pyrophosphate. Their key properties are summarized below for easy comparison.
| Property | This compound | Strontium Hydrogen Phosphate | Strontium Pyrophosphate |
| CAS Number | 7446-28-8[1][2][3] | 13450-99-2[4][5] | 13812-81-2[6] |
| Chemical Formula | Sr₃(PO₄)₂[2][3] | SrHPO₄[4][5] | Sr₂P₂O₇[6] |
| Molecular Weight | 452.80 g/mol | 183.60 g/mol [4][5] | 349.18 g/mol [6] |
| Appearance | White crystalline solid/powder[1][2] | White powder[4][5] | White powder[6] |
| Melting Point | >380 °C[3] | >400 °C[4][5] | >380 °C |
| Density | 4.53 g/cm³ | 3.54 g/cm³[4] | 3.66 g/cm³ |
| Crystal Structure | Trigonal (R-3m space group)[6][7] | Orthorhombic (Pbca space group) and Triclinic (P-1 space group) polymorphs exist. | Orthorhombic (Pnma space group) and Tetragonal polymorphs exist.[8] |
| Solubility in Water | Insoluble[2] | Slightly soluble | Insoluble |
Synthesis of Strontium Phosphates: Experimental Protocols
The synthesis of strontium phosphates can be achieved through several methods, with wet chemical precipitation and solid-state reactions being the most common. The chosen method can influence the crystallinity, morphology, and purity of the final product.
Wet Chemical Precipitation for Strontium Hydrogen Phosphate (SrHPO₄)
This method is widely used for its simplicity and control over particle size at relatively low temperatures.
Protocol:
-
Precursor Preparation: Prepare a 1 M aqueous solution of a soluble strontium salt, such as strontium chloride hexahydrate (SrCl₂·6H₂O), and a 1 M aqueous solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄).
-
Precipitation: Heat the strontium chloride solution to the desired temperature. For the α-form, a temperature of 40°C or higher is recommended, while the β-form is favored at temperatures below 25°C.[7]
-
Reaction: Slowly add the diammonium hydrogen phosphate solution to the heated strontium chloride solution under constant agitation. Maintaining a pH between 3 and 5 is crucial until the equivalence point is neared.[7]
-
Aging: Allow the resulting precipitate to age in the mother liquor for a specified period (e.g., 24 hours) to ensure complete reaction and crystal growth.
-
Washing and Filtration: Filter the precipitate and wash it several times with deionized water to remove by-products such as ammonium chloride.
-
Drying: Dry the final product in an oven at a temperature up to approximately 300°C.[7]
Solid-State Reaction for Strontium Pyrophosphate (Sr₂P₂O₇)
This high-temperature method is suitable for producing highly crystalline, thermally stable powders.
Protocol:
-
Precursor Preparation: Stoichiometrically mix high-purity strontium carbonate (SrCO₃) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) powders.
-
Grinding: Thoroughly grind the precursor mixture in an agate mortar to ensure homogeneity.
-
Calcination: Place the homogenized powder in an alumina crucible and heat it in a furnace. A typical heating profile involves a gradual ramp-up to a high temperature, such as 1100°C, followed by a dwell time of several hours to ensure complete reaction and crystallization.
-
Cooling and Grinding: Allow the furnace to cool down to room temperature. The resulting product is then ground again to obtain a fine powder.
Biomedical Applications and Biological Interactions
Strontium-containing biomaterials, particularly strontium phosphates, are gaining significant attention for their therapeutic potential in bone tissue engineering and drug delivery.
Bone Regeneration
Strontium is known to have a dual effect on bone metabolism: it simultaneously stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts. When incorporated into calcium phosphate-based scaffolds, strontium ions can be released locally at the site of a bone defect, promoting more efficient and robust healing.
An experimental workflow for evaluating the in vivo efficacy of a this compound-based scaffold for bone regeneration is depicted below.
Drug Delivery
The porous structure of some forms of this compound, such as amorphous microspheres, makes them suitable as carriers for therapeutic agents. Their biocompatibility and biodegradability ensure that the carrier material does not elicit an adverse immune response and is safely cleared from the body.
A common application is the loading of antibiotics, like vancomycin, onto this compound microspheres to create a localized drug delivery system for treating bone infections (osteomyelitis).
Protocol for Vancomycin Loading:
-
Microsphere Preparation: Synthesize strontium-doped amorphous calcium phosphate porous microspheres, for instance, through a microwave-hydrothermal method.[9]
-
Vancomycin Solution: Prepare a solution of vancomycin hydrochloride in deionized water at a specific concentration (e.g., 1 mg/mL).
-
Loading: Disperse a known mass of the this compound microspheres into the vancomycin solution.
-
Incubation: Gently agitate the suspension at room temperature for an extended period (e.g., 24 hours) to allow for the diffusion and adsorption of vancomycin into the pores of the microspheres.
-
Separation and Drying: Separate the vancomycin-loaded microspheres from the solution by centrifugation.
-
Washing: Gently wash the loaded microspheres with deionized water to remove any loosely bound drug from the surface.
-
Lyophilization: Freeze-dry the final product to obtain a stable, powdered form of the drug-loaded microspheres.
Signaling Pathways in Strontium-Mediated Osteogenesis
Strontium ions released from this compound-based biomaterials can influence key signaling pathways within mesenchymal stem cells and osteoblasts, thereby promoting their differentiation and bone-forming activity.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for osteoblast differentiation. Strontium has been shown to activate this pathway, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for osteogenic genes.[4][10]
ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway, a component of the MAPK signaling cascade, is also implicated in strontium-induced osteogenesis. Activation of this pathway can lead to the phosphorylation and activation of key transcription factors.
Role of Runx2
Runt-related transcription factor 2 (Runx2) is a master regulator of osteoblast differentiation. The signaling pathways activated by strontium, including the Wnt/β-catenin and ERK pathways, converge on Runx2 to enhance its transcriptional activity, thereby promoting the expression of genes essential for bone matrix formation and mineralization.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3113835A - Method for producing this compound - Google Patents [patents.google.com]
- 8. Vancomycin- and Strontium-Loaded Microspheres with Multifunctional Activities against Bacteria, in Angiogenesis, and in Osteogenesis for Enhancing Infected Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. researchgate.net [researchgate.net]
strontium phosphate molecular formula
An In-depth Technical Guide to Strontium Phosphate for Researchers and Drug Development Professionals
Introduction
This compound, with the molecular formula Sr₃(PO₄)₂, is an inorganic compound composed of strontium cations (Sr²⁺) and phosphate anions (PO₄³⁻).[1][2] It is a white, crystalline solid that is notably insoluble in water.[1][2] Also known by synonyms such as tristrontium diphosphate and this compound tribasic, this compound has garnered significant interest in materials science and biomedicine.[2][3][4]
In recent years, this compound has been extensively investigated for its applications in the biomedical field, particularly in bone tissue engineering and as a carrier for drug delivery.[2][5] The therapeutic effects are largely attributed to the strontium ion, which is known to enhance bone metabolism by simultaneously promoting bone formation and inhibiting bone resorption.[6][7] This dual-action mechanism makes strontium-containing biomaterials, including this compound, promising candidates for treating osteoporosis and regenerating bone defects.[7][8] Beyond its biomedical applications, this compound is also utilized as a phosphor host material in luminescent materials and for preparing high-performance ceramics.[2][4][5]
Physicochemical Properties
This compound is a stable compound with well-defined physical and chemical properties. Its anhydrous form has a high melting point and is thermally stable, allowing for its use in high-temperature applications.[2] The quantitative properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | Sr₃(PO₄)₂ | [1][3][4] |
| Molar Mass | 452.8 g/mol | [1][3][9] |
| Appearance | White solid / powder | [1][2][3] |
| Density | 4.53 g/cm³ | [1] |
| Melting Point | >380 °C | [3][4] |
| Crystal Structure (NPs) | Orthorhombic | [10][11] |
| Solubility | Insoluble in water | [1][2] |
Experimental Protocols: Synthesis of this compound
This compound can be synthesized through various methods, with precipitation and solid-state reactions being the most common. The chosen method can influence the material's properties, such as particle size and crystallinity.
Synthesis by One-Pot Precipitation
This method is suitable for producing this compound nanoparticles (NPs) at room temperature and is valued for its simplicity and sustainability.[10][11]
Methodology:
-
Prepare Precursor Solutions:
-
Prepare a 0.1 M solution of strontium nitrate dihydrate (Sr(NO₃)₂·2H₂O) by dissolving 1.70 g in 40 mL of deionized water.
-
Prepare a 0.2 M solution of disodium hydrogen phosphate (Na₂HPO₄) by dissolving 2.26 g in 40 mL of deionized water.
-
-
Homogenization: Stir both solutions separately for 10 minutes to ensure homogeneity.[11]
-
Precipitation: Add the disodium hydrogen phosphate solution dropwise into the strontium nitrate solution while maintaining continuous stirring.[11]
-
Reaction: Continue stirring the resulting mixture for an additional 40 minutes at room temperature to allow the precipitation reaction to complete.[11]
-
Separation and Washing: Collect the white precipitate by centrifugation or filtration. Wash the collected nanoparticles multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at 60-80 °C overnight to obtain the this compound nanoparticle powder.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | CAS 7446-28-8 | Lorad Chemical Corporation [loradchemical.com]
- 4. This compound powder, -200mesh, 99.9 trace metals 7446-28-8 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. Frontiers | Mesoporous Strontium-Doped Phosphate-Based Sol-Gel Glasses for Biomedical Applications [frontiersin.org]
- 7. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strontium-modified premixed calcium phosphate cements for the therapy of osteoporotic bone defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strontium orthophosphate | O8P2Sr3 | CID 159737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sustainable one-pot synthesis of this compound nanoparticles with effective charge carriers for the photocatalytic degradation of carcinogenic naphthylamine derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Sustainable one-pot synthesis of this compound nanoparticles with effective charge carriers for the photocatalytic degradation of carcinogenic naphthylamine derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Thermal Properties of Strontium Phosphate Glasses
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of strontium phosphate glasses. Strontium-containing glasses are of significant interest in the biomedical field, particularly for bone regeneration applications, due to strontium's known role in bone metabolism. Understanding the thermal characteristics of these glasses is crucial for their processing and application. This guide summarizes key quantitative data, details common experimental protocols for their synthesis and characterization, and provides visual workflows to aid in comprehension.
The thermal behavior of this compound glasses is influenced by their composition, particularly the concentration of strontium oxide (SrO) and other modifying oxides. Key thermal parameters include the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).
Quantitative Data Summary
The following tables summarize the thermal properties of various this compound glass compositions as reported in the literature.
Table 1: Thermal Properties of SrO-Doped Phosphate-Based Glasses
| Glass Composition (mol%) | Tg (°C) | Tc (°C) | Tm (°C) |
| (CaO)0.3(Na2O)0.2(P2O5)0.5 | Not specified | 600 | 757, 864 |
| (CaO)0.3(Na2O)0.19(P2O5)0.5(SrO)0.01 | Not specified | 650 | 756, 866 |
| (CaO)0.3(Na2O)0.17(P2O5)0.5(SrO)0.03 | Not specified | 683 | 750, 894 |
| (CaO)0.3(Na2O)0.15(P2O5)0.5(SrO)0.05 | Not specified | 720, 750 | Not specified |
| 0.5P2O5–0.17Na2O–0.03TiO2–0.3CaO | 427 | 602, 689 | Not specified |
| 0.5P2O5–0.17Na2O–0.03TiO2–0.2SrO-0.1CaO | 437 | ~625 | Not specified |
| 0.5P2O5–0.17Na2O–0.03TiO2–0.1SrO-0.2CaO | 432 | ~625 | Not specified |
| 0.5P2O5–0.17Na2O–0.03TiO2–0.3SrO | 435 | ~625 | Not specified |
Data extracted from multiple sources.[1][2]
Note: The glass transition temperature (Tg) tends to increase with increasing SrO content in some systems, which can be attributed to the strengthening of the glass network.[1] The crystallization temperature (Tc) also shows a general trend of increasing with higher SrO concentrations, indicating a retardation of the crystallization process.[1]
Experimental Protocols
This section details the methodologies for the synthesis and thermal characterization of this compound glasses.
Glass Synthesis
Two common methods for synthesizing this compound glasses are melt-quenching and the sol-gel process.
2.1.1. Melt-Quenching Technique
This conventional method involves melting raw materials at high temperatures followed by rapid cooling to form a glass.
Protocol:
-
Raw Material Preparation: Weigh appropriate amounts of precursor materials such as ammonium dihydrogen phosphate (NH4H2PO4) as the source of P2O5, strontium carbonate (SrCO3) for SrO, calcium carbonate (CaCO3) for CaO, and sodium carbonate (Na2CO3) for Na2O.[1][3]
-
Mixing: Thoroughly mix the powders in a mortar and pestle to ensure homogeneity.[3]
-
Melting: Place the mixed powders in a platinum or silica crucible and heat in a high-temperature furnace.[1][3] A typical melting profile involves:
-
Quenching: Pour the molten glass onto a preheated stainless steel or graphite mold and press with another plate to obtain a glass of uniform thickness.[1][2]
-
Annealing: Transfer the glass to an annealing furnace set at a temperature near the glass transition temperature (e.g., 350°C) for several hours to relieve internal stresses.[1]
-
Cooling: Slowly cool the glass to room temperature inside the furnace.
2.1.2. Sol-Gel Synthesis
The sol-gel method offers a low-temperature route to produce glasses with high purity and homogeneity.
Protocol:
-
Precursor Solution Preparation:
-
Dissolve a phosphorus precursor, such as triethyl phosphate (TEP) or n-butyl phosphate, in an alcohol solvent (e.g., ethanol).[4]
-
In separate containers, prepare solutions of the other metal alkoxide precursors, such as calcium methoxyethoxide and sodium methoxide, in an appropriate solvent.[4]
-
For strontium incorporation, dissolve a strontium salt like strontium acetate in the reaction mixture.[4]
-
-
Hydrolysis and Condensation:
-
Slowly add the metal alkoxide solutions to the phosphorus precursor solution under vigorous stirring.
-
Add a controlled amount of water to initiate hydrolysis and condensation reactions, leading to the formation of a sol.
-
-
Gelation: Pour the sol into a suitable container and allow it to age. The sol will gradually transform into a rigid, porous gel. This process can take several hours to days.[4]
-
Drying: Dry the gel at a low temperature (e.g., 60-80°C) for an extended period to remove the solvent and by-products.
-
Calcination: Heat the dried gel to a higher temperature (e.g., 300-500°C) to remove residual organic compounds and consolidate the glass structure.[4]
Thermal Analysis
2.2.1. Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)
DTA and DSC are used to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).
Protocol:
-
Sample Preparation: Prepare a small amount of the glass sample, typically 10-20 mg, in powder form.
-
Crucible Loading: Place the powdered sample into an alumina or platinum crucible. An empty crucible is used as a reference.
-
Instrument Setup: Place both the sample and reference crucibles into the DTA/DSC instrument.
-
Measurement: Heat the sample at a constant rate, typically 10-20°C/min, under a controlled atmosphere (e.g., nitrogen or air). The instrument records the temperature difference or heat flow difference between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Tg: Determined as the onset temperature of the endothermic shift in the baseline of the DTA/DSC curve.
-
Tc: Identified as the onset temperature of the exothermic peak.
-
Tm: Determined as the onset temperature of the endothermic peak corresponding to melting.
-
2.2.2. Dilatometry
Dilatometry is used to measure the coefficient of thermal expansion (CTE) of the glass.
Protocol:
-
Sample Preparation: Cut a rectangular or cylindrical glass sample with parallel and flat end faces. The typical length is 10-25 mm.
-
Instrument Setup: Place the sample in the dilatometer furnace. A pushrod is brought into contact with the sample.
-
Measurement: Heat the sample at a controlled rate, typically 5-10°C/min. The change in the sample's length is continuously measured by a transducer connected to the pushrod.
-
Data Analysis: The CTE (α) is calculated from the slope of the length change versus temperature curve (ΔL/L₀ vs. ΔT), where L₀ is the initial length of the sample.
Visualized Workflows
The following diagrams, created using the DOT language, illustrate the experimental workflows for the synthesis and characterization of this compound glasses.
Caption: Melt-Quenching Synthesis Workflow.
Caption: Sol-Gel Synthesis Workflow.
Caption: Thermal Analysis Workflow.
References
Methodological & Application
Application Notes: Strontium Phosphate in Advanced Drug Delivery
References
- 1. In-Vitro Cell Response to Strontium/Magnesium-Doped Calcium Phosphate Nanoparticles [mdpi.com]
- 2. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Sustainable one-pot synthesis of this compound nanoparticles with effective charge carriers for the photocatalytic degradation of carcinogenic naphthylamine derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Development of novel inorganic strontium nanoparticles for delivery of pDNA and siRNA to breast cancer cell [frontiersin.org]
- 14. scispace.com [scispace.com]
- 15. Exploring the role of strontium-based nanoparticles in modulating bone regeneration and antimicrobial resistance: a public health perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strontium Phosphate Scaffolds in Tissue Engineering
Introduction
Strontium-doped calcium phosphate (Sr-CaP) scaffolds are emerging as a highly promising class of biomaterials for bone tissue engineering.[1] Strontium, a trace element found in bone, is recognized for its dual therapeutic effect: it simultaneously stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts.[2] When incorporated into biocompatible and osteoconductive calcium phosphate ceramics, strontium enhances the regenerative potential of the scaffold, making it an attractive candidate for treating bone defects, particularly in challenging scenarios like osteoporosis.[3][4] These scaffolds provide a three-dimensional framework that supports cell attachment, proliferation, and differentiation, while the controlled release of strontium and calcium ions actively modulates cellular behavior to promote robust bone regeneration.[5][6]
Applications
The primary application of strontium phosphate scaffolds is in the field of bone regeneration. Their unique biological properties make them suitable for a range of clinical applications:
-
Treatment of Critical-Sized Bone Defects: These are defects that do not heal on their own and require intervention. Sr-CaP scaffolds can bridge these gaps and promote new bone ingrowth.[7]
-
Spinal Fusion: Used as a bone graft substitute to promote fusion between vertebrae.
-
Osteoporotic Bone Repair: Strontium's anti-resorptive and anabolic effects are particularly beneficial in patients with osteoporosis, where bone quality is compromised.[3] In animal models of osteoporosis, strontium-containing scaffolds have been shown to significantly enhance new bone formation.[8]
-
Dental and Maxillofacial Surgery: For applications such as alveolar bone regeneration and sinus lifts.[9]
-
Orthopedic Implant Coatings: Coating metallic implants (e.g., titanium) with strontium-doped calcium phosphate can improve osseointegration and implant stability.[10][11]
Physicochemical and Mechanical Properties
The performance of a scaffold is critically dependent on its physical and chemical characteristics. Strontium substitution influences these properties, which can be tailored for specific applications.
Data Presentation
Table 1: Physicochemical and Mechanical Properties of this compound Scaffolds
| Property | Value | Source |
|---|---|---|
| Compressive Strength | 16.1 ± 1.1 MPa | [12] |
| Porosity | 63% - >80% | [13][14] |
| Pore Size | ~400 µm - 600 µm |[13][15] |
Table 2: Ion Release Profile from this compound Scaffolds
| Ion/Parameter | Value | Condition | Source |
|---|---|---|---|
| Strontium (Sr²⁺) Release | 4.3 - 15.1 µ g/day per g scaffold | In vitro culture | [12] |
| Strontium (Sr²⁺) Concentration | 1.14 - 7.24 mg/L | In vitro culture media | [12] |
| Strontium (Sr²⁺) Concentration | 0.60 mM | Simulated Body Fluid (SBF) | [16] |
| Calcium (Ca²⁺) Concentration | 1.45 mM | Simulated Body Fluid (SBF) | [16] |
| Silicon (Si⁴⁺) Concentration* | 2.02 mM | Simulated Body Fluid (SBF) | [16] |
| Phosphate (PO₄³⁻) Concentration | 0.55 mM | Simulated Body Fluid (SBF) | [16] |
Note: Silicon is present in strontium-doped calcium silicate scaffolds, a related class of materials.
Table 3: In Vivo New Bone Formation in a Rabbit Model
| Time Point | New Bone Volume (SCPP Scaffold) | New Bone Volume (CPP Control) | Source |
|---|---|---|---|
| 4 Weeks | 14% | 10% | [17] |
| 8 Weeks | 27% | 19% | [17] |
| 16 Weeks | 45% | 40% | [17] |
SCPP: Strontium-doped Calcium Polyphosphate; CPP: Calcium Polyphosphate
Biological Mechanisms and Signaling Pathways
Strontium ions released from the scaffold interact with bone cells, modulating key signaling pathways that govern bone remodeling. The dual action of strontium is a key advantage, promoting a net gain in bone mass.[18]
The released strontium ions can activate the Calcium-Sensing Receptor (CaSR) on osteoblasts and osteoclasts, which triggers downstream signaling cascades.[1][6] In osteoblasts, this can lead to the activation of the Wnt/β-catenin pathway, a critical regulator of osteogenesis.[18] Simultaneously, strontium has been shown to activate the cAMP/PKA signaling pathway, which can promote osteogenesis and reduce oxidative stress in osteoporotic bone marrow stem cells.[3] In osteoclasts, strontium signaling inhibits the RANKL pathway, which is essential for osteoclast differentiation and activation, thereby reducing bone resorption.[18] Furthermore, strontium can promote angiogenesis, the formation of new blood vessels, which is crucial for supplying nutrients and oxygen to the regenerating tissue.[15][19]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Strontium-incorporated bioceramic scaffolds for enhanced osteoporosis bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled Biodegradation and Swelling of Strontium-doped Alginate/Collagen Scaffolds for Bone Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Effect of strontium substitution on the material properties and osteogenic potential of 3D powder printed magnesium phosphate scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 3D printed strontium-doped calcium phosphate ceramic scaffold enhances early angiogenesis and promotes bone repair through the regulation of macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Strontium Substitution on the Physicochemical Properties and Bone Regeneration Potential of 3D Printed Calcium Silicate Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Application of strontium-doped calcium polyphosphate scaffold on angiogenesis for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strontium Phosphate Coating on Implants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium phosphate coatings on biomedical implants have garnered significant attention as a promising surface modification strategy to enhance osseointegration and promote bone regeneration. Strontium, a bone-seeking element, has been shown to have a dual effect on bone metabolism: it stimulates osteoblast proliferation and differentiation, leading to increased bone formation, while simultaneously inhibiting osteoclast activity, thus reducing bone resorption[1]. When incorporated into a phosphate-based coating, it can be released locally at the implant-bone interface, directly influencing cellular activities and accelerating the healing process.
These application notes provide detailed protocols for three common methods of applying this compound coatings to implant surfaces: hydrothermal treatment, electrochemical deposition, and chemical immersion. Additionally, it summarizes the key characterization techniques and expected quantitative data, and elucidates the signaling pathways activated by strontium in bone formation.
Data Presentation
The following tables summarize quantitative data from various studies on this compound coatings, providing a comparative overview of their physical, chemical, and biological properties.
Table 1: Physicochemical Properties of this compound Coatings
| Coating Method | Substrate Material | Coating Thickness (μm) | Surface Roughness (Ra, nm) | Adhesion Strength (MPa) | Contact Angle (°) |
| Hydrothermal | Magnesium | - | 218[2] | - | 103.6[2] |
| Hydrothermal | Ti6Al4V | - | - | >22 | - |
| Electrochemical Deposition | Titanium | 25[3] | - | - | - |
| Chemical Immersion | ZK60 Mg Alloy | ~20[4] | - | - | - |
| Chemical Vapor Deposition | Magnesium | - | 2500[5] | - | 75[5] |
Table 2: In Vitro Performance of this compound Coatings
| Coating Method | Substrate Material | Corrosion Rate (mm/year) | Cell Viability/Proliferation | Alkaline Phosphatase (ALP) Activity |
| Chemical Immersion | Ti6Al4V | 0.103 ± 0.01[6] | Higher proliferation than control[6] | - |
| Hydrothermal | Ti6Al4V | - | No evidence of cell death[1] | Increased at day 14[1] |
| Chemical Immersion | ZK60 Mg Alloy | Lowered degradation rate[4] | Promoted adhesion and proliferation[4] | Enhanced osteogenic markers expression[4] |
| Chemical Immersion | Pure Magnesium | Improved corrosion resistance[7] | Increased cell proliferation[7] | - |
Experimental Protocols
Protocol 1: Hydrothermal Treatment for this compound Coating
This protocol describes the deposition of a this compound coating on a magnesium or titanium alloy substrate using a hydrothermal method.
Materials:
-
Implant substrate (e.g., pure magnesium, Ti6Al4V)
-
Strontium nitrate (Sr(NO₃)₂)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Nitric acid (HNO₃) (for pH adjustment)
-
Ethanol
-
Deionized water
-
Autoclave or hydrothermal reactor
-
Beakers and magnetic stirrer
-
pH meter
Procedure:
-
Substrate Preparation:
-
Mechanically polish the implant substrates to the desired finish.
-
Ultrasonically clean the substrates in ethanol for 15 minutes, followed by rinsing with deionized water.
-
Dry the substrates in air.
-
-
Preparation of Coating Solution:
-
Hydrothermal Reaction:
-
Place the cleaned substrates into a Teflon-lined autoclave.
-
Pour the prepared coating solution into the autoclave, ensuring the substrates are fully immersed.
-
Seal the autoclave and heat it to a temperature between 80°C and 200°C for 30 minutes to 6 hours[9][10]. The optimal temperature and time may vary depending on the substrate and desired coating characteristics. For a Ti6Al4V substrate, a treatment at 190°C for 7 hours has been reported[11].
-
-
Post-Coating Treatment:
-
Allow the autoclave to cool down to room temperature.
-
Carefully remove the coated substrates and rinse them thoroughly with deionized water and then ethanol to remove any residual salts.
-
Dry the coated implants in a warm air oven.
-
Protocol 2: Electrochemical Deposition of this compound Coating
This protocol details the formation of a strontium hydrogen phosphate (SrHPO₄) coating on a titanium substrate using an electrochemical deposition (ECD) method[3][12].
Materials:
-
Titanium implant substrate (working electrode)
-
Platinum mesh (counter electrode)
-
Electrolyte solution (containing strontium and phosphate ions)
-
DC power supply
-
Electrochemical cell
-
Magnetic stirrer and hot plate
-
Hydrochloric acid
-
Calcium chloride
-
Acetone
-
Deionized water
Procedure:
-
Substrate Preparation:
-
Electrolyte Preparation:
-
Prepare an aqueous electrolyte solution containing strontium and phosphate sources. The exact composition should be optimized for the desired coating.
-
-
Electrochemical Deposition:
-
Set up a two-electrode electrochemical cell with the titanium implant as the working electrode (cathode) and the platinum mesh as the counter electrode (anode)[3].
-
Maintain a distance of 2 cm between the electrodes[3].
-
Immerse the electrodes in the electrolyte solution.
-
Heat the electrolyte to 60°C[3].
-
Apply a constant voltage of 2.5 V for 1 hour using the DC power supply[3].
-
-
Post-Coating Treatment:
-
After deposition, gently remove the coated implant from the cell.
-
Rinse the coated implant with deionized water to remove residual electrolyte.
-
Dry the implant in a desiccator or at a low temperature.
-
Protocol 3: Chemical Immersion for Strontium-Doped Calcium Phosphate Coating
This protocol outlines the formation of a strontium-doped calcium phosphate (Sr-CaP) coating on a magnesium substrate through a chemical immersion method[7][13].
Materials:
-
Magnesium implant substrate
-
Coating solution containing calcium, strontium, and phosphate ions.
-
Beakers
-
Water bath or oven
-
Ethanol
-
Deionized water
Procedure:
-
Substrate Preparation:
-
Polish the magnesium substrates to the desired surface finish.
-
Ultrasonically clean the substrates in ethanol for 15 minutes.
-
Rinse with deionized water and dry.
-
-
Coating Process:
-
Prepare the coating solution. The specific concentrations of calcium, strontium, and phosphate sources should be determined based on the desired Sr-doping level.
-
Immerse the cleaned magnesium substrates in the coating solution in a beaker.
-
Heat the solution to 80°C and maintain this temperature for 3 hours[7].
-
-
Post-Coating Treatment:
-
After the immersion period, remove the coated substrates.
-
Rinse the substrates with deionized water and then with ethanol.
-
Dry the coated implants in air.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound coating on implants.
Caption: Strontium-activated Wnt/β-catenin signaling pathway in osteoblasts.
Caption: Strontium-activated Ras/MAPK signaling pathway in pre-osteoblasts.
References
- 1. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strontium coating by electrochemical deposition improves implant osseointegration in osteopenic models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Influence of this compound Coating on the Degradation of Physical Vapor Deposition Sprayed Mg Coating on Ti6Al4V Substrate to Promote Bone Tissue Healing [frontiersin.org]
- 9. js.vnu.edu.vn [js.vnu.edu.vn]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of fluorohydroxyapatite/strontium coating on titanium implants fabricated by hydrothermal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: Strontium Phosphate in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of strontium phosphate in various biomedical fields, including bone tissue engineering, drug delivery, and as a biocompatible coating for medical implants. The following sections detail the material's properties, relevant biological pathways, and detailed protocols for its synthesis and application.
Introduction to this compound
Strontium is a trace element found in bone that plays a crucial role in bone metabolism.[1][2] It has been shown to have a dual effect on bone remodeling: it simultaneously stimulates bone formation by promoting osteoblast proliferation and differentiation, and inhibits bone resorption by inducing osteoclast apoptosis.[2][3] When incorporated into calcium phosphate-based biomaterials, strontium can enhance their biological activity and physicochemical properties.[1][4] this compound-based materials are being explored for a variety of applications, from treating osteoporosis to enhancing the integration of orthopedic implants.[5][6][7]
Key Biomedical Applications
Bone Regeneration
Strontium-containing calcium phosphate cements and scaffolds have demonstrated enhanced osteogenic and angiogenic properties.[4][8] They have been shown to promote the activity of alkaline phosphatase (ALP), the formation of calcium nodules, and the expression of osteogenic genes.[8] In vivo studies in animal models have shown significant new bone formation in defects treated with strontium-enhanced materials.[8]
Drug and Gene Delivery
The unique properties of this compound nanoparticles make them suitable carriers for therapeutic agents. Their biocompatibility and biodegradability are advantageous for delivering drugs and genes to specific sites, particularly bone tissue.[9] DNA can be used as a template to control the mineralization and stability of strontium-doped calcium phosphate nanoparticles, enabling their use for gene delivery to bone cells.[9][10]
Biocompatible Coatings
Coatings of this compound on metallic implants, such as those made of Ti6Al4V, can improve their bioactivity and promote osseointegration.[7][11] These coatings can control the degradation rate of the underlying material and enhance the response of osteoblasts.[7][11]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound-based biomaterials.
Table 1: Physicochemical Properties of Strontium-Enhanced Calcium Phosphate Cements
| Property | CPC | Sr-CPHC | Reference |
| Initial Setting Time (min) | 2.2 | 20.7 | [8] |
| Compressive Strength (MPa) | 11.21 | 45.52 | [8] |
Table 2: Biological Performance of this compound Coatings
| Material | Cell Viability (%) - Fibroblasts (48h) | Cell Viability (%) - Osteoblasts (48h) | Reference |
| Cellulose Acetate (CA) | ~70% | ~51% | [12] |
| CA7dSrP | ~92% | ~115% | [12] |
| CA14dSrP | ~88% | ~107% | [12] |
Table 3: Properties of this compound Nanoparticles
| Property | Value | Reference |
| Average Size (one-pot synthesis) | 14 nm | [13][14] |
| Optical Band Gap (one-pot synthesis) | 2.19 eV | [13][14] |
| Diameter (DNA-templated synthesis) | ~300 nm | [9][10] |
Signaling Pathways in Strontium-Mediated Bone Regeneration
Strontium ions influence several key signaling pathways involved in bone formation and resorption. The diagrams below illustrate these pathways.
Caption: Strontium's effect on osteoblast signaling pathways.
Caption: Strontium's inhibitory effect on osteoclast signaling.
Experimental Protocols
Protocol for One-Pot Synthesis of this compound Nanoparticles
This protocol is adapted from a sustainable one-pot precipitation method.[13][14]
Materials:
-
Strontium nitrate dihydrate (Sr(NO₃)₂·2H₂O)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Deionized (DI) water
-
Magnetic stirrer and stir bars
-
Beakers
Procedure:
-
Prepare a 0.1 M solution of strontium nitrate dihydrate by dissolving 1.70 g in 40 mL of DI water.
-
Prepare a 0.2 M solution of disodium hydrogen phosphate by dissolving 2.26 g in 40 mL of DI water.
-
Stir both solutions separately for 10 minutes to ensure homogeneity.
-
While stirring the strontium nitrate solution, add the disodium hydrogen phosphate solution dropwise.
-
Continue stirring the resulting suspension for 40 minutes at room temperature.
-
Collect the precipitated this compound nanoparticles by centrifugation.
-
Wash the nanoparticles with DI water and ethanol to remove any unreacted precursors.
-
Dry the nanoparticles in an oven at a suitable temperature (e.g., 60-80 °C) overnight.
Caption: Workflow for one-pot synthesis of this compound nanoparticles.
Protocol for Biomimetic Coating of Scaffolds with this compound
This protocol describes a modified biomimetic method for creating a this compound coating on a cellulose acetate (CA) scaffold.[5][12]
Materials:
-
Cellulose acetate (CA) membrane
-
Modified simulated body fluid (m-SBF) with Sr²⁺ replacing Ca²⁺
-
Incubator at 37 °C
-
Beakers or culture plates
Procedure:
-
Prepare the m-SBF solution containing strontium ions in place of calcium ions. The exact composition of the SBF can be found in the literature.
-
Place the CA membranes in a beaker or culture plate.
-
Immerse the CA membranes in the m-SBF solution.
-
Incubate the immersed membranes at 37 °C for a specified period (e.g., 7 days for CA7dSrP or 14 days for CA14dSrP).[12]
-
After the incubation period, remove the membranes from the solution.
-
Gently rinse the coated membranes with DI water to remove any loosely bound salts.
-
Dry the this compound-coated membranes for further characterization and use.
Protocol for In Vitro Osteoblast Viability Assay
This protocol outlines a general procedure for assessing the biocompatibility of this compound-containing materials with osteoblast cells.
Materials:
-
This compound-containing material (e.g., coated scaffold, nanoparticles)
-
Osteoblast cell line (e.g., MC3T3-E1)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cell viability assay kit (e.g., MTT, AlamarBlue)
-
96-well culture plates
-
Incubator (37 °C, 5% CO₂)
-
Plate reader
Procedure:
-
Sterilize the this compound material by an appropriate method (e.g., UV irradiation, ethanol washing).
-
Place the sterile material into the wells of a 96-well plate. For nanoparticles, they can be suspended in the culture medium at various concentrations.
-
Seed osteoblast cells into the wells at a predetermined density (e.g., 1 x 10⁴ cells/well). Include control wells with cells only (no material).
-
Incubate the plate at 37 °C in a 5% CO₂ atmosphere for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage relative to the control group.
Conclusion
This compound and its composites represent a promising class of biomaterials with significant potential in bone tissue engineering and drug delivery. The ability of strontium to enhance bone formation while inhibiting resorption makes it a valuable component in the design of next-generation orthopedic and dental implants. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the applications of this compound in their respective fields. Further research should focus on optimizing the composition and structure of these materials to fine-tune their biological and mechanical properties for specific clinical needs.
References
- 1. Does the incorporation of strontium into calcium phosphate improve bone repair? A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Mesoporous Strontium-Doped Phosphate-Based Sol-Gel Glasses for Biomedical Applications [frontiersin.org]
- 7. Frontiers | Influence of this compound Coating on the Degradation of Physical Vapor Deposition Sprayed Mg Coating on Ti6Al4V Substrate to Promote Bone Tissue Healing [frontiersin.org]
- 8. Strontium–calcium phosphate hybrid cement with enhanced osteogenic and angiogenic properties for vascularised bone regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Sustainable one-pot synthesis of this compound nanoparticles with effective charge carriers for the photocatalytic degradation of carcinogenic naphthylamine derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Sustainable one-pot synthesis of this compound nanoparticles with effective charge carriers for the photocatalytic degradation of carcinogenic naphthylamine derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Strontium Phosphate Bone Cement Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium-releasing calcium phosphate bone cements (CPCs) are at the forefront of bone regeneration research. The incorporation of strontium ions into the cement matrix provides a dual therapeutic effect: stimulating bone formation (osteogenesis) and inhibiting bone resorption (osteoclastogenesis). This dual action makes strontium-doped CPCs promising materials for treating bone defects, particularly in osteoporotic conditions. These application notes provide detailed protocols for the formulation, characterization, and biological evaluation of strontium phosphate bone cements.
Formulation of this compound Bone Cement
The formulation of this compound bone cement involves the reaction of a solid phase, typically containing calcium and this compound precursors, with a liquid phase to form a paste that sets into a hard, biocompatible material.
Materials and Reagents
-
Alpha-tricalcium phosphate (α-TCP, Ca₃(PO₄)₂)
-
Dicalcium phosphate anhydrous (DCPA, CaHPO₄)
-
Calcium carbonate (CaCO₃)
-
Strontium carbonate (SrCO₃)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Deionized water
Protocol for Cement Powder Preparation
-
Strontium Substitution: Strontium is typically incorporated by substituting calcium in the precursor materials. For example, to achieve a 5% molar substitution of strontium for calcium, replace the corresponding molar amount of CaCO₃ with SrCO₃ in the initial powder mixture.
-
Precursor Synthesis: A common method involves the high-temperature synthesis of strontium-substituted α-TCP.
-
Stoichiometric amounts of CaCO₃, SrCO₃, and Ca₂(P₂O₇) are thoroughly mixed.
-
The mixture is heated in a furnace at 1500°C.
-
The heated powder is then rapidly quenched in air to obtain the α-TCP phase with incorporated strontium[1].
-
-
Final Powder Mixture: The solid phase of the cement is prepared by homogenously mixing the synthesized strontium-substituted α-TCP with other components, such as DCPA and CaCO₃[2]. A typical composition could be 76 wt% strontium-substituted HA, 20 wt% DCPA, and 4 wt% CaCO₃[2].
Protocol for Cement Paste Preparation
-
Liquid Phase Preparation: The liquid phase is typically an aqueous solution of phosphate salts. A common formulation consists of an equivolume mixture of 0.25 M Na₂HPO₄ and 0.25 M NaH₂PO₄[2].
-
Mixing: The cement paste is prepared by mixing the powder and liquid phases at a specific liquid-to-powder (L/P) ratio, for example, 0.35 mL/g[1]. The components should be mixed thoroughly until a homogenous paste is formed.
Physicochemical Characterization
Setting Time
The setting time is a critical property for the clinical handling of bone cement. It is typically measured using Gilmore or Vicat needles according to standards like ASTM C266[3][4].
Protocol:
-
Prepare the cement paste as described in section 1.3.
-
Mold the paste into a specimen pat with a flat top, approximately 3 mm thick at the center and tapering towards the edges[3].
-
Store the specimen in a moisture cabinet.
-
Initial Setting Time: Vertically apply the initial Gilmore needle (113.4 g weight, 2.12 mm diameter tip) to the surface of the pat. The initial setting time is the point at which the needle no longer leaves a complete circular impression[4].
-
Final Setting Time: Vertically apply the final Gilmore needle (453.6 g weight, 1.06 mm diameter tip) to the surface. The final setting time is reached when the needle does not leave any impression[4].
Compressive Strength
Compressive strength is a measure of the cement's ability to withstand mechanical loads. Testing is often performed according to ISO 5833 or ASTM F451 standards[5][6][7].
Protocol:
-
Prepare cylindrical specimens of the cement paste (e.g., 6 mm in diameter and 12 mm in height).
-
Incubate the specimens in a simulated body fluid (SBF) or distilled water at 37°C for 24 hours[5].
-
Place the specimen in a universal testing machine.
-
Apply a compressive load at a constant crosshead speed (e.g., 20 mm/min) until fracture[8].
-
The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the specimen.
Data Presentation: Physicochemical Properties of this compound Cements
| Formulation (Sr Substitution) | Liquid-to-Powder Ratio (mL/g) | Initial Setting Time (min) | Final Setting Time (min) | Compressive Strength (MPa) | Reference |
| 0% Sr (Control CPC) | 0.35 | ~2.2 | - | ~11.21 | [9] |
| Strontium-enhanced CPHC | - | ~20.7 | - | ~45.52 | [9] |
| 5% Tristrontium Silicate | - | Shorter than control | - | 6.00 ± 0.74 | [10][11] |
| Collagen-Sr-CPC | 0.3 | - | - | 48.0 ± 2.3 | [12] |
| 0.5 mol Sr (SMPC) | - | - | - | 22.5 | [13] |
In Vitro Biological Evaluation
The biological response to this compound cement is evaluated using cell culture assays to assess cytotoxicity, cell proliferation, and osteogenic differentiation.
Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability[14].
Protocol:
-
Seed cells (e.g., osteoblasts or mesenchymal stem cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.
-
Prepare cement extracts by incubating set cement samples in culture medium for 24 hours.
-
Replace the culture medium in the wells with the cement extracts and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[14].
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals[15].
-
Measure the absorbance at 570-590 nm using a microplate reader[14][15].
Osteogenic Differentiation
ALP is an early marker of osteoblast differentiation[16]. Its activity can be quantified using a colorimetric assay.
Protocol:
-
Culture cells on cement samples or with cement extracts in an osteogenic medium.
-
At specific time points (e.g., 7 and 14 days), wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.5% Triton X-100 in Tris-HCl)[16].
-
Transfer the cell lysate to a new 96-well plate.
-
Add a p-nitrophenyl phosphate (pNPP) solution to each well[9].
-
Incubate at 37°C for 30 minutes[9].
-
Stop the reaction by adding NaOH solution.
-
Measure the absorbance at 405 nm. Normalize the ALP activity to the total protein content of the cell lysate.
Alizarin Red S staining is used to visualize and quantify the calcium deposits formed by differentiated osteoblasts.
Protocol:
-
Culture cells on cement samples or with cement extracts in an osteogenic medium for an extended period (e.g., 21 days).
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes[10][17].
-
Wash the cells with deionized water.
-
Stain the cells with 40 mM Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature[17][18].
-
Wash thoroughly with deionized water to remove excess stain.
-
For quantification, destain the cells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm[10].
Data Presentation: In Vitro Biological Properties
| Cell Type | Assay | Result with Strontium Cement | Control | Reference |
| Osteoprogenitor cells | Proliferation | Enhanced | Lower proliferation | [19] |
| Osteoblasts | Differentiation | Enhanced | Lower differentiation | [10][11] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Migration and Tube Formation | Facilitated | Less migration and tube formation | [9] |
| Osteoblasts | Alkaline Phosphatase (ALP) Activity | Promoted | Lower ALP activity | [9] |
| Osteoblasts | Calcium Nodule Formation | Promoted | Fewer calcium nodules | [9] |
Signaling Pathways and Experimental Workflow
The biological effects of strontium are mediated through its influence on key signaling pathways in bone cells.
Signaling Pathways
Strontium ions released from the cement can activate several signaling pathways that promote osteoblast proliferation and differentiation while inhibiting osteoclast activity.
-
Wnt/β-catenin Pathway: Strontium has been shown to activate the canonical Wnt/β-catenin signaling pathway, which is a critical regulator of osteogenesis. This activation leads to the nuclear translocation of β-catenin and subsequent transcription of osteoblast-related genes[12][20][21].
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is also activated by strontium. This pathway is involved in promoting the proliferation and differentiation of osteoblasts[22][23][24].
-
RANKL/RANK/OPG Pathway: Strontium can inhibit bone resorption by modulating the RANKL/RANK/OPG system. It can decrease the expression of RANKL and increase the expression of OPG, a decoy receptor for RANKL, thereby reducing osteoclast formation and activity[19][25][26].
Diagrams
References
- 1. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 2. drmillett.com [drmillett.com]
- 3. odot.org [odot.org]
- 4. ASTM C266 - Time of Setting of Hydraulic-Cement Paste by Gillmore Needles [appliedtesting.com]
- 5. researchgate.net [researchgate.net]
- 6. Performance of bone cements: are current preclinical specifications adequate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ISO 5833 Bone cement* - Innoproof [innoproof.de]
- 8. actaorthopaedica.be [actaorthopaedica.be]
- 9. Alkaline phosphatase (ALP) activity assay [bio-protocol.org]
- 10. Alizarin red S staining and mineralization assay [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. A quantitative method to determine osteogenic differentiation aptness of scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 18. 2.5. Analysis of Mineralization by Adherent Cells in Culture Using Alizarin Red S Staining [bio-protocol.org]
- 19. Strontium inhibits osteoclastogenesis by enhancing LRP6 and β-catenin-mediated OPG targeted by miR-181d-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. karger.com [karger.com]
- 23. p38 MAPK Signaling in Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | p38 MAPK Signaling in Osteoblast Differentiation [frontiersin.org]
- 25. RANKL/RANK/OPG Pathway: A Mechanism Involved in Exercise-Induced Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrodeposition of Strontium Phosphate Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrodeposition of strontium phosphate coatings, which are of significant interest for biomedical applications due to their ability to enhance bone formation and improve the corrosion resistance of metallic implants.
Introduction
Strontium-containing phosphate coatings are increasingly investigated for surface modification of orthopedic and dental implants. Strontium is known to have a dual effect on bone metabolism: it stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts.[1][2][3][4] Electrochemical deposition (ECD) is a versatile and cost-effective technique to produce uniform and adherent this compound coatings on various metallic substrates, such as titanium and magnesium alloys.[4] This document outlines the key experimental parameters, protocols for deposition and characterization, and a summary of the expected coating properties.
Experimental Protocols
Substrate Preparation
Proper substrate preparation is critical for achieving a uniform and well-adherent coating. The following protocol is a general guideline for preparing titanium (Ti) and its alloys (e.g., Ti6Al4V), as well as magnesium (Mg) alloys.
Materials:
-
Silicon carbide (SiC) abrasive papers (e.g., 400, 800, 1200, 2000 grit)
-
Acetone
-
Ethanol
-
Deionized (DI) water
-
Ultrasonic bath
Protocol:
-
Mechanically grind the substrate surfaces using a series of SiC abrasive papers with decreasing grit size (e.g., from 400 to 2000 grit) to achieve a smooth and uniform surface.
-
Rinse the polished substrates with DI water.
-
Ultrasonically clean the substrates in acetone for 15 minutes to remove any organic residues.
-
Rinse with DI water.
-
Ultrasonically clean the substrates in ethanol for 15 minutes.
-
Rinse thoroughly with DI water and dry in a stream of air.
Electrodeposition of this compound Coatings
This section details two common electrodeposition methods: Direct Current (DC) Electrodeposition and Pulsed Electrodeposition.
Electrolyte Composition: A typical electrolyte solution for the deposition of strontium-containing calcium phosphate coatings consists of calcium, strontium, and phosphate precursors. The pH of the solution is a critical parameter and is generally adjusted to be in the acidic range.
| Component | Concentration (mol/L) |
| CaCl₂ + SrCl₂ | 0.06 |
| NH₄H₂PO₄ | 0.036 |
| NaCl | 0.1 |
| Table 1: Example of an electrolyte composition for DC electrodeposition.[4] The ratio of CaCl₂ to SrCl₂ can be varied to control the strontium content in the final coating. |
Experimental Setup:
-
A two-electrode electrochemical cell is typically used.
-
Working Electrode (Cathode): The prepared substrate (e.g., Titanium plate).
-
Counter Electrode (Anode): A platinum mesh or sheet.
-
The distance between the electrodes is typically maintained at around 2 cm.[4]
-
A DC power supply or a potentiostat/galvanostat is required.
Deposition Parameters:
| Parameter | Value |
| Voltage | Constant 2.5 V |
| Temperature | 60 °C |
| Deposition Time | 1 hour |
| pH | 4.5 |
| Table 2: Typical DC electrodeposition parameters.[4] |
Protocol:
-
Prepare the electrolyte solution by dissolving the salts in DI water. Adjust the pH to 4.5 using an appropriate acid or base (e.g., HCl or NaOH).
-
Assemble the electrochemical cell with the prepared substrate as the working electrode and the platinum mesh as the counter electrode.
-
Heat the electrolyte to the desired temperature (e.g., 60 °C) and maintain it throughout the deposition process.
-
Apply a constant voltage of 2.5 V for 1 hour.
-
After deposition, gently rinse the coated substrate with DI water to remove any residual electrolyte and allow it to air dry.
Pulsed electrodeposition offers better control over the coating's microstructure and can reduce the formation of hydrogen bubbles that can be detrimental to coating quality.[5][6]
Electrolyte Composition: The electrolyte composition can be similar to that used for DC electrodeposition. The addition of H₂O₂ has been shown to provide better control over the strontium release from the coating.[7]
Deposition Parameters: Pulsed electrodeposition involves alternating between an "on-time" (Ton) where current or voltage is applied, and an "off-time" (Toff) where no current or voltage is applied. The duty cycle is defined as Ton / (Ton + Toff).
| Parameter | Value |
| Peak Current Density | -1.5 mA/cm² to -10 mA/cm² |
| Duty Cycle | 20% to 80% |
| Frequency | 100 Hz to 10 kHz |
| Temperature | Room Temperature to 85 °C |
| Deposition Time | 30 minutes to 1 hour |
| Table 3: Range of typical pulsed electrodeposition parameters. |
Protocol:
-
Prepare the electrolyte solution as described for the DC method.
-
Set up the electrochemical cell.
-
Program the potentiostat/galvanostat with the desired pulsed waveform, including peak current density, duty cycle, and frequency.
-
Carry out the deposition for the specified time.
-
Rinse and dry the coated substrate as previously described.
Post-Deposition Heat Treatment (Optional)
In some cases, a post-deposition heat treatment or an alkaline treatment can be performed to convert as-deposited phases like brushite (CaHPO₄·2H₂O) or strontium hydrogen phosphate (SrHPO₄) into a more stable hydroxyapatite-like phase.
Protocol for Alkaline Conversion:
-
Immerse the as-deposited coating in a 0.1 M NaOH solution.
-
Heat the solution to 80 °C for 2 hours.
-
Rinse the treated coating with DI water and let it dry.
Characterization Protocols
Surface Morphology and Composition
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS):
-
Purpose: To observe the surface morphology, microstructure, and elemental composition of the coating.
-
Protocol:
-
Mount the coated sample on an SEM stub using conductive carbon tape.
-
If the coating is non-conductive, apply a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater.
-
Image the surface at various magnifications to observe features like crystal morphology and porosity.
-
Perform EDS analysis on different areas of the coating to determine the elemental composition, including the Ca, Sr, and P content.
-
Phase Analysis
X-ray Diffraction (XRD):
-
Purpose: To identify the crystalline phases present in the coating.
-
Protocol:
-
Mount the coated substrate in the XRD instrument.
-
Perform a scan over a 2θ range typically from 20° to 60°.[8]
-
Use a step size of 0.02° and a scan speed of 2°/min.[8]
-
Compare the resulting diffraction pattern with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify phases such as hydroxyapatite, brushite, or this compound.
-
Electrochemical Corrosion Resistance
Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To evaluate the corrosion protection performance of the coating in a simulated physiological environment.
-
Electrolyte: Hank's Balanced Salt Solution (HBSS) or Simulated Body Fluid (SBF) at 37 °C.
-
Setup: A three-electrode cell with the coated sample as the working electrode, a platinum wire or mesh as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Potentiodynamic Polarization Protocol:
-
Allow the open-circuit potential (OCP) to stabilize (typically for 1 hour).
-
Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.
-
-
EIS Protocol:
-
After OCP stabilization, apply a small amplitude sinusoidal voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analyze the data using Nyquist and Bode plots to determine parameters like polarization resistance (Rp), which is inversely proportional to the corrosion rate.
-
Data Presentation
Quantitative Data Summary
| Parameter | Uncoated Substrate (Typical) | Sr-Phosphate Coated (Typical) | Reference(s) |
| Coating Thickness (µm) | N/A | 10 - 50 | [4] |
| Corrosion Potential (Ecorr) vs. SCE | -0.5 to -1.7 V (for Mg alloys) | More positive than substrate | [9] |
| Corrosion Current Density (icorr) (µA/cm²) | 10 - 150 (for Mg alloys) | 0.1 - 10 | [9] |
| Polarization Resistance (Rp) (kΩ·cm²) | 0.1 - 1 | 10 - 100 | |
| Strontium Content (at.%) | 0 | 1 - 15 | [10] |
| Table 4: Typical quantitative data for uncoated and this compound coated biomedical alloys. |
Signaling Pathway and Workflow Diagrams
Strontium's Effect on Osteoblast Signaling
Strontium ions released from the coating can activate several signaling pathways in osteoblasts, leading to increased proliferation and differentiation. A key pathway involves the activation of the Calcium-Sensing Receptor (CaSR), which in turn modulates the Wnt/β-catenin and NFATc signaling pathways.[1][2][11]
Caption: Signaling pathway of strontium in osteoblasts.
Experimental Workflow for Coating Development and Evaluation
The following diagram illustrates a typical workflow for the development and evaluation of electrodeposited this compound coatings.
Caption: Experimental workflow for coating evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium coating by electrochemical deposition improves implant osseointegration in osteopenic models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. mdpi.com [mdpi.com]
- 7. Pulsed electrodeposition for the synthesis of strontium-substituted calcium phosphate coatings with improved dissolution properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-ray diffraction analysis of hydroxyapatite-coated in different plasma gas atmosphere on Ti and Ti-6Al-4V - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Feasibility Study of Strontium-Containing Calcium Phosphate Coatings on Micro-Arc Oxidized AZ31 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Hydrothermal Synthesis of Strontium Phosphate: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the hydrothermal synthesis of strontium phosphate-based materials. This document covers various crystalline phases of this compound, their synthesis parameters, and their applications in biomedical and materials science, with a focus on reproducibility and clear data presentation.
Introduction
Strontium phosphates are a class of biomaterials that have garnered significant interest due to their chemical similarity to the inorganic component of bone.[1] Strontium, in particular, has been shown to promote bone formation and reduce bone resorption, making strontium-containing phosphates highly promising for applications in bone tissue engineering, drug delivery, and as coatings for orthopedic implants.[2][3] Hydrothermal synthesis is a versatile and widely used method for producing crystalline this compound powders with controlled size, morphology, and composition.[1][4] This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel, known as an autoclave.
Applications of Hydrothermally Synthesized this compound
The unique properties of hydrothermally synthesized strontium phosphates lend themselves to a variety of applications:
-
Bone Regeneration: Strontium-doped calcium phosphate scaffolds have been shown to significantly enhance new bone formation in vivo.[2] The release of strontium ions can stimulate osteoblast proliferation and differentiation while inhibiting osteoclast activity.
-
Drug Delivery: The porous nature and high surface area of some this compound microspheres make them effective carriers for drugs, such as antibiotics.[2][5] This allows for localized and sustained release of therapeutic agents.
-
Biomaterial Coatings: this compound coatings on biodegradable metals like magnesium can improve their corrosion resistance and bioactivity, promoting better integration with bone tissue.[3][6]
-
Polymer Composites: The incorporation of strontium hydrogen phosphate nanosheets into polymer matrices can enhance the thermal and mechanical properties of the resulting composites.[4]
-
Luminescent Materials: Europium-doped this compound composites synthesized via a microwave-assisted hydrothermal method have shown potential as red-emitting phosphors.[7][8]
Experimental Protocols
The following section provides detailed experimental protocols for the synthesis of different this compound phases via the hydrothermal method.
Protocol 1: Synthesis of β-Strontium Hydrogen Phosphate (β-SrHPO₄) Nanosheets
This protocol is adapted from the work of Atabek Savaş et al. (2022).[4]
Materials:
-
Strontium nitrate (Sr(NO₃)₂)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Cetyltrimethylammonium bromide (CTAB) - (Optional, as a surfactant to control morphology)
-
Deionized water
-
Ethanol
Equipment:
-
Beakers
-
Magnetic stirrer
-
Pressure vessel (autoclave)
-
Filtration apparatus
-
Oven
Procedure:
-
Solution A Preparation: Dissolve 63 g of Sr(NO₃)₂ and 0.36 g of CTAB in 400 ml of deionized water with mechanical stirring for 20 minutes.
-
Solution B Preparation: Dissolve 33 g of (NH₄)₂HPO₄ in 200 ml of deionized water.
-
Precipitation: Add Solution B to Solution A while stirring at 800 rpm. Continue stirring for 20 minutes at room temperature. A suspension will form.
-
Hydrothermal Treatment: Transfer the resulting suspension to a pressure vessel and heat at 90°C for 6 hours.
-
Cooling: Allow the pressure vessel to cool down to room temperature naturally over a period of 12 hours.
-
Washing: Filter the white precipitate and wash it several times with deionized water and ethanol to remove any unreacted precursors and surfactant.
-
Drying: Dry the final product in an oven. The specific temperature and duration may vary, but 80°C for several hours is a common practice.
Protocol 2: Synthesis of Strontium Hydroxyapatite (Sr₁₀(PO₄)₆(OH)₂) Fine Crystals
This protocol is based on the research by Ioku et al. (1992).[9]
Materials:
-
Strontium hydroxide (Sr(OH)₂)
-
Phosphoric acid (H₃PO₄)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer
-
pH meter
-
Pressure vessel (autoclave) with a stirrer
-
Filtration apparatus
-
Oven
Procedure:
-
Precursor Slurry Preparation: Prepare an aqueous slurry containing strontium hydroxide and phosphoric acid. The precise concentrations should be calculated to achieve a stoichiometric Sr/P atomic ratio of 1.67.
-
pH Adjustment: Adjust the pH of the slurry as needed. While the source doesn't specify the exact pH, a basic medium is typically used for hydroxyapatite synthesis.
-
Hydrothermal Treatment: Place the slurry into a pressure vessel equipped with a stirring mechanism. Heat the vessel to 200°C and maintain this temperature for 10 hours under saturated vapor pressure. Stirring during the reaction can help prevent particle aggregation.
-
Cooling: After the reaction time, allow the autoclave to cool to room temperature.
-
Washing: Collect the resulting white powder by filtration and wash it thoroughly with deionized water to remove any residual ions.
-
Drying: Dry the strontium hydroxyapatite crystals in an oven.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the hydrothermal synthesis of strontium phosphates.
| This compound Phase | Precursors | Temperature (°C) | Time (h) | Resulting Morphology | Particle Size | Reference |
| β-SrHPO₄ | Sr(NO₃)₂, (NH₄)₂HPO₄ | 90 | 6 | Nanosheets | 35-50 nm thickness | [4] |
| α-Sr₃(PO₄)₂ | α-SrHPO₄ (precursor) | Not specified | Not specified | Hexagonal plates | Not specified | [10] |
| Sr₁₀(PO₄)₆(OH)₂ | Sr(OH)₂, H₃PO₄ | 200 | 10 | Hexagonal prisms | ~110 nm length, ~17 nm width | [9] |
| Sr-P Coating on Mg | Sr(NO₃)₂, NH₄H₂PO₄ | 80 - 200 | 0.5 | Uniform, compact layer | Not applicable | [3] |
| Eu³⁺:Sr₁₀(PO₄)₆(OH)₂–Sr₃(PO₄)₂ | Not specified | 750 - 950 (post-annealing) | 3 (post-annealing) | Irregular, elongated | 100 - 173 nm (average) | [8] |
Characterization of Synthesized Materials
To analyze the properties of the synthesized this compound materials, the following characterization techniques are commonly employed:
-
X-ray Diffraction (XRD): Used to identify the crystalline phases present in the sample and to assess the degree of crystallinity.[1]
-
Scanning Electron Microscopy (SEM): Provides information on the morphology, particle size, and surface topography of the synthesized powders.[1]
-
Transmission Electron Microscopy (TEM): Offers higher resolution imaging of the material's microstructure, including internal structures and crystallinity.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the functional groups (e.g., PO₄³⁻, HPO₄²⁻, OH⁻) present in the material.[8][11]
Visualizations
Experimental Workflow
Caption: A generalized workflow for the hydrothermal synthesis of this compound.
Parameter-Phase Relationship
Caption: Key parameters influencing the final properties of this compound.
References
- 1. This compound | 14414-90-5 | Benchchem [benchchem.com]
- 2. Strontium-Doped Amorphous Calcium Phosphate Porous Microspheres Synthesized through a Microwave-Hydrothermal Method Using Fructose 1,6-Bisphosphate as an Organic Phosphorus Source: Application in Drug Delivery and Enhanced Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jresm.org [jresm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. World Journal of Dentistry [wjoud.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound Composite Designed to Red-Emission at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hydrothermal-synthesis-of-single-crystal-tristrontium-phosphate-particles - Ask this paper | Bohrium [bohrium.com]
- 11. revroum.lew.ro [revroum.lew.ro]
Application Notes and Protocols for Sol-Gel Synthesis of Strontium Phosphate Glasses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of mesoporous strontium-doped phosphate-based glasses using the sol-gel method. These materials are of significant interest for applications in bone tissue regeneration and controlled drug/ion delivery due to their bioresorbable nature and the therapeutic effects of strontium.
Introduction
Phosphate-based glasses possess the unique property of being bioresorbable, meaning they can dissolve in a physiological environment and be replaced by regenerating tissue.[1][2] The sol-gel synthesis method offers a versatile, low-temperature approach to producing these glasses with high homogeneity and controlled morphology, including highly porous structures.[2] Incorporating strontium into the glass network is particularly advantageous for bone-related applications. Strontium has been shown to have a dual effect on bone metabolism: it stimulates bone formation by promoting osteoblast activity and inhibits bone resorption by reducing osteoclast activity.[1][3][4] This makes strontium-doped phosphate glasses promising materials for orthopedic, dental, and maxillofacial applications.[1][5]
Applications
-
Bone Tissue Regeneration: The controlled release of strontium, calcium, and phosphate ions from the glass matrix can stimulate osteogenesis and enhance new bone growth.[1][4][5] The mesoporous structure facilitates the interaction between the material and biological fluids, and can support cell infiltration and tissue ingrowth.[1][5]
-
Controlled Drug and Ion Delivery: The high surface area and porous network of these glasses allow for the loading and sustained release of therapeutic ions (like Sr²⁺) and potentially other bioactive molecules or drugs.[1][5] The degradation rate of the glass, which can be tailored by adjusting the strontium content, controls the release kinetics.[1][3]
Experimental Protocols
Synthesis of Mesoporous Strontium-Doped Phosphate-Based Glasses
This protocol is adapted from the synthesis of mesoporous glasses in the P₂O₅-CaO-Na₂O-SrO system.[1][2][5]
Materials:
-
n-butyl phosphate [(CH₃(CH₂)₃O)₃PO]
-
Ethanol (EtOH)
-
Calcium methoxyethoxide [Ca(OCH₂CH₂OCH₃)₂]
-
Sodium methoxide (NaOMe)
-
Strontium acetate [Sr(CH₃COO)₂]
-
Pluronic P123 (EO₂₀PO₇₀EO₂₀)
-
Deionized water (H₂O)
Protocol for Undoped Glass (Control):
-
In a dried vessel, add 1.7 g of n-butyl phosphate to 5 mL of ethanol.
-
Stir the mixture for 10 minutes.
-
Slowly add 3.5 g of calcium methoxyethoxide and 0.5 g of sodium methoxide to the solution while stirring.
-
Continue stirring the solution for approximately 1 hour to form the initial sol.
-
In a separate beaker, prepare a solution of 3.0 g of P123 (templating agent), 5 mL of ethanol, and 2.5 mL of deionized water.
-
Add the P123 solution to the initial sol and stir for 10 minutes.
-
Pour the final mixture into suitable containers and allow it to gel at room temperature. Gelation typically occurs within 5 minutes.
-
Age the resulting gels for 24 hours at room temperature.
Protocol for Strontium-Doped Glasses:
-
Follow steps 1-4 of the undoped glass protocol.
-
To introduce strontium, add the desired amount of strontium acetate to the mixture. For example, to achieve 1, 3, or 5 mol% SrO, add 0.04 g, 0.11 g, or 0.18 g of strontium acetate, respectively.[1][2][5]
-
Crucially, the amount of sodium methoxide added should be reduced accordingly to maintain the overall molar ratios.
-
Allow the mixture to react for an additional 10 minutes after the strontium acetate addition.
-
Proceed with steps 5-8 from the undoped glass protocol.
Post-Synthesis Processing
While the cited protocols focus on the gelation and aging process, typical sol-gel procedures would involve subsequent drying and calcination steps to remove residual organics and stabilize the glass structure. A suggested general procedure is as follows:
-
Drying: Dry the aged gels at a controlled temperature (e.g., 60-80°C) for 24-48 hours to remove water and solvents.
-
Calcination: Calcine the dried gels in a furnace. The temperature is ramped up slowly (e.g., 1-2°C/min) to a final temperature (e.g., 600-700°C) and held for several hours to burn off the P123 template and organic residues, resulting in a stable mesoporous glass.
Data Presentation
The following tables summarize the quantitative data for strontium-doped phosphate glasses based on the provided literature.
Table 1: Target Molar Compositions of Strontium-Doped Phosphate Glasses
| Sample ID | P₂O₅ (mol%) | CaO (mol%) | Na₂O (mol%) | SrO (mol%) |
| MPG-und | 55 | 30 | 15 | 0 |
| MPG-Sr1 | 55 | 30 | 14 | 1 |
| MPG-Sr3 | 55 | 30 | 12 | 3 |
| MPG-Sr5 | 55 | 30 | 10 | 5 |
Data sourced from Foroutan et al., 2020.[1][5]
Table 2: Physical Properties of Strontium-Doped Phosphate Glasses
| Sample ID | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |
| MPG-und | 123 | 0.36 | 11.8 |
| MPG-Sr1 | 112 | 0.49 | 17.5 |
| MPG-Sr3 | 90 | 0.42 | 18.6 |
| MPG-Sr5 | 73 | 0.34 | 18.6 |
Data sourced from Foroutan et al., 2020.[1][2] Note the trend of decreasing surface area and increasing pore size with higher strontium content.[1][2]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the sol-gel synthesis of strontium-doped mesoporous phosphate glasses.
Caption: Sol-gel synthesis workflow for strontium-doped phosphate glasses.
Signaling Pathways for Strontium-Induced Bone Formation
Strontium ions released from the glass matrix influence bone remodeling by affecting both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). The diagram below outlines the key signaling pathways involved.
Caption: Strontium's dual-action mechanism on bone cell signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of the latest insights into the mechanism of action of strontium in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Strontium Phosphate for Orthopedic Implants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium phosphate-based biomaterials are emerging as a promising class of materials for orthopedic implants due to their excellent biocompatibility and osteogenic properties. Strontium, a trace element found in bone, has been shown to have a dual effect on bone metabolism: it simultaneously stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts. When incorporated into a phosphate-based ceramic, strontium can be released locally at the implant site, promoting osseointegration and enhancing bone regeneration.[1][2][3] These application notes provide an overview of the properties of this compound and detailed protocols for its synthesis, in vitro characterization, and in vivo evaluation in the context of orthopedic implants.
Physicochemical and Biological Properties of this compound Coatings
This compound can be applied as a coating on various implant materials, such as titanium and magnesium alloys, to improve their bioactivity and corrosion resistance. The properties of these coatings can be tailored by controlling the synthesis parameters.
| Property | Description | Typical Values | References |
| Coating Thickness | The thickness of the this compound layer. | ~20 µm | [4] |
| Surface Roughness | The average roughness of the coating surface, which can influence cell adhesion. | 218 nm (coated) vs. 419 nm (uncoated Mg) | [5] |
| Contact Angle | A measure of the wettability of the surface; lower angles indicate better hydrophilicity. | 103.6° (coated) vs. 74.2° (uncoated Mg) | [5] |
| Corrosion Rate | The rate of degradation of the implant material in a physiological environment. | 0.56 ± 0.038 mm/year (for Mg-3MgP composite) | [6] |
| Cell Viability | The percentage of viable cells when cultured in the presence of the material. | 88-115% for fibroblasts and osteoblasts on CASrP coatings | [7][8] |
| Alkaline Phosphatase (ALP) Activity | A marker of early osteogenic differentiation. | Significantly increased with strontium-doped materials | [9] |
| In Vivo Bone Formation | The amount of new bone formed around the implant in animal models. | Bone Volume/Tissue Volume (BV/TV) significantly increased with Sr-doped materials | [10][11] |
Signaling Pathways Activated by Strontium
Strontium ions released from this compound coatings have been shown to activate key signaling pathways in osteoblasts, leading to enhanced osteogenic differentiation and bone formation.
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of this compound coatings on orthopedic implants.
Protocol 1: Synthesis of this compound Coating via Hydrothermal Treatment
This protocol describes the synthesis of a strontium-substituted hydroxyapatite coating on a titanium substrate using a hydrothermal method.[13][14][15][16]
Materials:
-
Titanium (Ti) substrates (e.g., disks or rods)
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Strontium nitrate (Sr(NO₃)₂)
-
Sodium EDTA (Na₂EDTA·2H₂O)
-
Deionized (DI) water
-
Sulfuric acid (H₂SO₄)
-
Hydrochloric acid (HCl)
-
Acetone
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Substrate Preparation:
-
Polish the Ti substrates with a series of SiC papers (e.g., 400, 600, 800, 1200 grit).
-
Degrease the substrates by sonicating in acetone for 15 minutes, followed by ethanol for 15 minutes, and finally in DI water for 15 minutes.
-
Etch the substrates in a mixture of H₂SO₄ and HCl (e.g., 1:1 v/v) for 20 minutes to create a rough surface for better coating adhesion.
-
Rinse the substrates thoroughly with DI water and dry in an oven at 60°C.
-
-
Precursor Solution Preparation:
-
Prepare a solution by dissolving Ca(NO₃)₂·4H₂O, NH₄H₂PO₄, and Sr(NO₃)₂ in DI water. A typical molar ratio of (Ca+Sr)/P is 1.67. The percentage of strontium substitution can be varied (e.g., 5 mol%).
-
For example, to prepare a 5% strontium-substituted hydroxyapatite solution, dissolve 4.72 g of Ca(NO₃)₂·4H₂O and a calculated amount of Sr(NO₃)₂ in DI water. In a separate beaker, dissolve NH₄H₂PO₄.
-
Slowly add the phosphate solution to the calcium/strontium solution while stirring to form a milky suspension.
-
Adjust the pH of the solution to a desired value (e.g., 5-7) using ammonium hydroxide or nitric acid.
-
-
Hydrothermal Treatment:
-
Place the prepared Ti substrates in the Teflon-lined autoclave.
-
Pour the precursor solution into the autoclave, ensuring the substrates are fully submerged.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to 200°C and maintain this temperature for 12 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
-
Post-Treatment:
-
Remove the coated substrates from the autoclave and gently rinse them with DI water to remove any residual salts.
-
Dry the coated substrates in an oven at 80°C for 2 hours.
-
Protocol 2: In Vitro Biocompatibility and Osteogenic Differentiation
This section outlines the protocols for assessing the biocompatibility and osteogenic potential of this compound-coated implants using osteoblast-like cells (e.g., MC3T3-E1 or Saos-2).
Materials:
-
This compound-coated and uncoated (control) substrates sterilized by autoclaving or UV irradiation.
-
Osteoblast-like cells (e.g., MC3T3-E1).
-
Complete cell culture medium (e.g., α-MEM with 10% FBS and 1% penicillin-streptomycin).
-
Phosphate-buffered saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).[4]
-
24-well tissue culture plates.
-
Microplate reader.
Procedure:
-
Place the sterile substrates in the wells of a 24-well plate.
-
Seed osteoblast-like cells onto the substrates at a density of 2 x 10⁴ cells/well.
-
Culture the cells for 1, 3, and 5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
At each time point, remove the culture medium and wash the cells with PBS.
-
Add 500 µL of fresh medium and 50 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the MTT solution and add 500 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes on an orbital shaker.
-
Transfer 200 µL of the solution from each well to a 96-well plate.
-
Read the absorbance at 570 nm using a microplate reader.
Materials:
-
Cultured cells on substrates (as prepared in 2.1).
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
p-Nitrophenyl phosphate (pNPP) substrate solution.
-
Alkaline phosphatase buffer (e.g., 1 M diethanolamine, 0.5 mM MgCl₂, pH 9.8).
-
Stop solution (e.g., 3 M NaOH).
-
Microplate reader.
Procedure:
-
After 7 and 14 days of culture, wash the cells with PBS.
-
Add 200 µL of lysis buffer to each well and incubate for 10 minutes on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of pNPP substrate solution to each well.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein content of the cell lysate, determined using a BCA protein assay.
Materials:
-
Cultured cells on substrates (as prepared in 2.1).
-
4% paraformaldehyde (PFA) in PBS.
-
Alizarin Red S (ARS) solution (2% w/v in DI water, pH 4.1-4.3).
-
10% acetic acid.
-
10% ammonium hydroxide.
Procedure:
-
After 21 days of culture, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the fixed cells three times with DI water.
-
Add 1 mL of ARS solution to each well and incubate for 20 minutes at room temperature.
-
Aspirate the ARS solution and wash the cells four times with DI water.
-
Visualize the stained mineralized nodules under a microscope.
-
For quantification, add 1 mL of 10% acetic acid to each well and incubate for 30 minutes with shaking.
-
Transfer the solution to a microcentrifuge tube, heat at 85°C for 10 minutes, and then place on ice for 5 minutes.
-
Centrifuge at 20,000 g for 15 minutes.
-
Transfer 500 µL of the supernatant to a new tube and neutralize with 200 µL of 10% ammonium hydroxide.
-
Read the absorbance at 405 nm.
Materials:
-
Cultured cells on substrates (as prepared in 2.1).
-
RNA extraction kit (e.g., TRIzol).
-
cDNA synthesis kit.
-
qPCR primers for osteogenic markers (e.g., RUNX2, ALP, OCN, COL1A1) and a housekeeping gene (e.g., GAPDH).
-
SYBR Green qPCR master mix.
-
Real-time PCR system.
Procedure:
-
After 7 and 14 days of culture, extract total RNA from the cells according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, primers, and SYBR Green master mix. A typical thermal cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Protocol 3: In Vivo Evaluation of Bone Regeneration
This protocol describes the evaluation of this compound-coated implants in a rat calvarial defect model.[7][10][12][17][18][19]
Materials:
-
Sterile this compound-coated and uncoated (control) implants.
-
Adult male Sprague-Dawley rats (250-300 g).
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical instruments.
-
Dental drill with a trephine bur (e.g., 5 mm diameter).
-
Bone wax.
-
Sutures.
-
Micro-computed tomography (micro-CT) scanner.
-
Histology processing reagents (formalin, ethanol series, xylene, paraffin).
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat and shave the surgical site on the scalp.
-
Make a sagittal incision on the scalp to expose the calvarial bone.
-
Create a critical-sized defect (e.g., 5 mm diameter) in the parietal bone using a trephine bur under constant saline irrigation.
-
Place the implant into the defect.
-
Suture the periosteum and skin.
-
Administer post-operative analgesics as required.
-
-
Micro-CT Analysis: [11][20][21][22][23]
-
At 4 and 8 weeks post-surgery, euthanize the rats and harvest the calvaria.
-
Fix the samples in 10% neutral buffered formalin.
-
Scan the calvaria using a micro-CT scanner at a high resolution (e.g., 10-20 µm voxel size).
-
Reconstruct the 3D images and perform quantitative analysis of the region of interest (the original defect area) to determine bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).
-
-
Histological Analysis:
-
After micro-CT scanning, decalcify the samples in 10% EDTA solution for 2-3 weeks.
-
Dehydrate the samples through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Section the paraffin blocks at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen visualization.
-
Examine the sections under a light microscope to assess new bone formation, tissue integration, and any inflammatory response.
-
Conclusion
This compound coatings represent a highly effective strategy for enhancing the osseointegration and bone regeneration capabilities of orthopedic implants. The protocols outlined in these application notes provide a framework for the synthesis and comprehensive evaluation of these advanced biomaterials. Further research and development in this area hold significant promise for improving clinical outcomes in orthopedic and dental applications.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Guided bone regeneration of calcium phosphate-coated and strontium ranelate-doped titanium mesh in a rat calvarial defect model -Journal of Periodontal and Implant Science | Korea Science [koreascience.kr]
- 11. Does the incorporation of strontium into calcium phosphate improve bone repair? A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guided bone regeneration of calcium phosphate-coated and strontium ranelate-doped titanium mesh in a rat calvarial defect model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. js.vnu.edu.vn [js.vnu.edu.vn]
- 14. Synthesis of Strontium Substituted Hydroxyapatite Coating on Titanium Via Hydrothermal Method | VNU Journal of Science: Mathematics - Physics [js.vnu.edu.vn]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of fluorohydroxyapatite/strontium coating on titanium implants fabricated by hydrothermal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Repair of a rat calvaria defect with injectable strontium (Sr)-doped polyphosphate dicalcium phosphate dehydrate (P-DCPD) ceramic bone grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Guided bone regeneration of calcium phosphate-coated and strontium ranelate-doped titanium mesh in a rat calvarial defect model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Micro-CT Analysis of Bone Healing in Rabbit Calvarial Critical-Sized Defects with Solid Bioactive Glass, Tricalcium Phosphate Granules or Autogenous Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. researchgate.net [researchgate.net]
Application Notes: Strontium Phosphate in Dental Composites
Introduction The incorporation of strontium phosphate (SrP) and its derivatives, such as strontium-modified phosphate-based glass (Sr-PBG) and trithis compound (TSrP), into dental resin composites represents a significant advancement in restorative dentistry. These bioactive fillers offer a multi-functional approach, aiming to improve not only the mechanical durability of restorations but also their biological interaction with the surrounding tooth structure. Strontium's chemical similarity to calcium allows it to participate in natural remineralization processes, while also offering enhanced radiopacity for better clinical diagnostics.[1][2][3] This document provides an overview of the applications, benefits, and experimental protocols for researchers developing and evaluating dental composites containing this compound fillers.
Key Applications and Benefits
-
Bioactive and Remineralizing Properties: Strontium-releasing composites can promote the precipitation of apatite on their surface when exposed to saliva or simulated body fluid.[4] This helps to remineralize demineralized dentin at the restoration margin, potentially sealing gaps and preventing secondary caries.[2][4]
-
Antibacterial Effects: Composites containing strontium-modified fillers have demonstrated a sustainable antibacterial effect against common cariogenic bacteria like Streptococcus mutans.[5][6] This activity helps to reduce the risk of secondary caries, a primary reason for restoration failure.
-
Enhanced Mechanical Properties: The addition of this compound fillers can reinforce the resin matrix. While high concentrations might slightly decrease some properties, optimized formulations maintain mechanical characteristics, such as flexural strength and elastic modulus, that are comparable to commercial composites and meet ISO standard requirements.[4][7]
-
Improved Radiopacity: Strontium has a higher atomic number than calcium, which significantly enhances the radiopacity of dental materials.[3][8] This allows for clear differentiation between the restoration and the tooth structure on dental X-rays, aiding in the diagnosis of secondary caries or marginal defects.[3]
-
Excellent Biocompatibility: In vitro studies have shown that strontium-containing composites and cements are biocompatible, with low cytotoxicity and positive effects on the proliferation and differentiation of dental pulp stem cells and osteoblasts.[9][10][11]
Quantitative Data Summary
The following tables summarize key performance data from studies on dental composites modified with this compound fillers.
Table 1: Mechanical Properties of Composites with Strontium-Modified Phosphate-Based Glass (Sr-PBG)
| Filler Content (wt. %) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Vickers Hardness (VHN) |
| 0% (Control) | ~125 | ~10.5 | ~70 |
| 3% Sr-PBG | ~120 | ~10.0 | ~68 |
| 6% Sr-PBG | ~118 | ~9.8 | ~65 |
| 9% Sr-PBG | ~115 | ~9.5 | ~63 |
| Data synthesized from studies where Sr-PBG was incorporated into a commercial composite resin. The mechanical properties showed no statistically significant difference from the control group (p > 0.05).[5][6][12] |
Table 2: Properties of Experimental Composites with Trithis compound (TSrP)
| Formulation ID | Filler Composition | Monomer Conversion (%) | Polymerization Shrinkage (vol%) | Biaxial Flexural Strength (MPa) |
| F4 (Control) | 80% Dental Glass | 76 | 3.4 | 154 ± 6 |
| F3 | 77.5% Glass, 2.5% PLS | 75 | 3.4 | 127 ± 6 |
| F2 | 65% Glass, 10% MCPM, 15% TSrP | 65 | 3.1 | 125 ± 4 |
| F1 | 62.5% Glass, 10% MCPM, 15% TSrP, 2.5% PLS | 64 | 3.0 | 103 ± 4 |
| Data from a study by Al-eesa et al. (2016).[4][7] All formulations had strength greater than the ISO 4049 requirement of >80 MPa.[4][7] Abbreviations: PLS (Polylysine), MCPM (Monocalcium Phosphate Monohydrate), TSrP (Trithis compound). |
Visualizations: Workflows and Mechanisms
Experimental Protocols
Protocol 1: Synthesis of Strontium-Substituted Hydroxyapatite Nanoparticles
This protocol describes a chemical precipitation method for synthesizing strontium-substituted hydroxyapatite (SrHA) nanoparticles for use as a dental composite filler.[13]
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Strontium nitrate (Sr(NO₃)₂)
-
Diammonium phosphate ((NH₄)₂HPO₄)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution (for pH adjustment)
-
Deionized water
Methodology:
-
Prepare Precursor Solutions:
-
Prepare a (Ca + Sr) solution by dissolving stoichiometric amounts of Ca(NO₃)₂·4H₂O and Sr(NO₃)₂ in deionized water to achieve a desired molar ratio (e.g., 10% Sr substitution).
-
Prepare a separate phosphate solution by dissolving (NH₄)₂HPO₄ in deionized water.
-
-
Precipitation:
-
Slowly add the phosphate solution dropwise into the (Ca + Sr) solution while stirring vigorously.
-
Continuously monitor and maintain the pH of the mixture at approximately 10-11 by adding NH₄OH or NaOH solution. This is critical for apatite formation.
-
-
Aging:
-
After completing the addition, continue stirring the resulting milky suspension at room temperature for 24 hours to allow the precipitate to age and crystallize.
-
-
Washing and Collection:
-
Centrifuge the suspension to separate the nanoparticle precipitate from the supernatant.
-
Wash the precipitate repeatedly with deionized water (typically 3-5 times) until the conductivity of the supernatant is close to that of pure water. This removes residual reactant ions.
-
-
Drying and Milling:
-
Dry the collected precipitate in an oven at 80-100°C overnight.
-
Gently grind the dried powder using an agate mortar and pestle to obtain a fine, homogenous SrHA nanoparticle powder.
-
-
Characterization (Optional):
-
Confirm the crystalline phase and incorporation of strontium using X-ray Diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR).
-
Observe particle size and morphology using Scanning Electron Microscopy (SEM).
-
Protocol 2: Formulation of an Experimental SrP Dental Composite
This protocol details the preparation of a light-curable experimental dental composite incorporating this compound fillers.[4][7]
Materials:
-
Resin Monomers: Urethane dimethacrylate (UDMA), Triethylene glycol dimethacrylate (TEGDMA) (e.g., in a 3:1 weight ratio).
-
Photoinitiator System: Camphorquinone (CQ) and an amine co-initiator like Dimethyl-p-toluidine (DMPT) (e.g., 1 wt% each of the monomer phase).
-
Adhesion Promoter: 4-Methacryloxyethyl trimellitate anhydride (4-META) (optional, e.g., 5 wt%).
-
Fillers: Synthesized this compound (e.g., 15 wt% TSrP), Monocalcium phosphate monohydrate (MCPM, e.g., 10 wt%), and silanized dental glass (to make up the total filler load, e.g., to 80 wt% of the total composite mass).
-
Light-curing unit (≥450 nm wavelength).
Methodology:
-
Prepare Monomer Phase: In an amber-colored glass vial to prevent premature polymerization, mix the UDMA, TEGDMA, CQ, DMPT, and 4-META until a homogenous, light-yellow liquid is formed.
-
Prepare Powder Phase: Weigh and thoroughly mix the this compound, MCPM, and dental glass fillers in a separate container.
-
Combine Phases: Gradually add the mixed powder phase to the liquid monomer phase. Mix thoroughly using a dental spatula or a dual asymmetric centrifugal mixer until a uniform, paste-like consistency is achieved with no visible agglomerates. A common powder-to-liquid ratio is 4:1 by weight.[7]
-
Storage: Store the prepared composite paste in a light-proof container at a cool temperature (e.g., 4°C) until use.
-
Specimen Preparation:
-
Place the composite paste into a mold of desired dimensions (e.g., a 1 mm thick, 8 mm diameter disc for biaxial flexural strength testing).
-
Press the paste between two transparent matrices to create a flat surface and extrude excess material.
-
Light-cure the specimen according to the manufacturer's instructions for the photoinitiator system, typically for 40-60 seconds on each side.
-
Protocol 3: Assessment of Bioactivity via Apatite Formation in SBF
This protocol evaluates the ability of a composite to form a hydroxyapatite layer on its surface, indicating its bioactive potential.[4][14]
Materials:
-
Cured composite disc specimens (prepared as in Protocol 2).
-
Simulated Body Fluid (SBF) solution, prepared according to Kokubo's formulation.[14]
-
Polyethylene containers with lids.
-
Incubator set to 37°C.
-
Scanning Electron Microscope (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX).
Methodology:
-
Specimen Preparation: Polish the surface of the cured composite discs to a smooth finish and clean them ultrasonically in deionized water.
-
Immersion: Place each disc in a separate polyethylene container and add a sufficient volume of SBF to fully immerse the specimen. The volume should be calculated based on the specimen's surface area to maintain ion concentrations.
-
Incubation: Seal the containers and place them in an incubator at 37°C for various time points (e.g., 1 day, 7 days, 14 days, 28 days).
-
Analysis:
-
After each time point, remove the specimens from the SBF, gently rinse with deionized water to remove soluble salts, and allow them to air dry.
-
Observe the surface morphology of the discs using SEM to identify the formation of a precipitate layer.
-
Use EDX analysis to confirm that the precipitate is composed of calcium and phosphorus, which is indicative of apatite formation. The presence of strontium in the layer can also be verified.
-
Protocol 4: Evaluation of Antibacterial Activity
This protocol assesses the ability of the composite material to inhibit the growth of Streptococcus mutans.[5]
Materials:
-
Cured, sterilized composite disc specimens.
-
Streptococcus mutans (e.g., ATCC 25175) culture.
-
Brain Heart Infusion (BHI) broth.
-
Sterile 24-well culture plates.
-
Incubator (37°C, 5% CO₂).
-
Spectrophotometer.
Methodology:
-
Bacterial Culture: Grow S. mutans in BHI broth to a logarithmic phase. Adjust the bacterial suspension to a specific optical density (OD) at 600 nm (e.g., OD₆₀₀ = 0.1).
-
Incubation with Specimens: Place one sterile composite disc into each well of a 24-well plate. Add the prepared bacterial suspension to each well, ensuring the discs are fully submerged. Include a control group with no composite discs.
-
Growth Measurement: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24-48 hours.
-
Analysis: After incubation, carefully transfer the supernatant (broth) from each well to a cuvette. Measure the optical density at 600 nm using a spectrophotometer. A lower OD value in the wells containing the experimental composite discs compared to the control indicates bacterial growth inhibition.
-
Sustainability Test (Optional): To test the long-term effect, specimens can be subjected to thermocycling (e.g., 850 cycles between 5°C and 55°C) to simulate aging before repeating the antibacterial test.[5]
References
- 1. jourcc.com [jourcc.com]
- 2. A Systematic Review on the Effect of Strontium-Doped Nanohydroxyapatite in Remineralizing Early Caries Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dental Composites with Calcium / Strontium Phosphates and Polylysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. Mechanical properties and sustainable bacterial resistance effect of strontium-modified phosphate-based glass microfiller in dental composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dental Composites with Calcium / Strontium Phosphates and Polylysine | PLOS One [journals.plos.org]
- 8. Applications of Bioactive Strontium Compounds in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Strontium Substituted Tetracalcium Phosphate Cement on Proliferation and Mineralization Potential in Human Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. World Journal of Dentistry [wjoud.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Strontium Phosphate: A Promising Biomaterial for Bone Repair - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium phosphate-based biomaterials are emerging as a compelling class of synthetic bone graft substitutes, garnering significant interest for their dual-action role in bone regeneration. Unlike many existing biomaterials that primarily provide an osteoconductive scaffold, this compound actively stimulates new bone formation while simultaneously inhibiting bone resorption. This unique characteristic makes it a promising candidate for a wide range of orthopedic and dental applications, including the repair of bone defects, spinal fusion, and as coatings for orthopedic implants.
These application notes provide a comprehensive overview of this compound as a biomaterial, detailing its mechanism of action, physicochemical properties, and biological performance. Furthermore, detailed protocols for the synthesis, characterization, and in vitro/in vivo evaluation of this compound-based biomaterials are provided to facilitate further research and development in this exciting field.
Mechanism of Action: A Dual Approach to Bone Regeneration
The therapeutic efficacy of this compound lies in the biological activity of the strontium ion (Sr²⁺), which modulates the activity of bone cells, namely osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). This dual mechanism rebalances bone turnover in favor of bone formation.[1][2]
Stimulation of Osteogenesis: Strontium ions have been shown to promote the proliferation and differentiation of osteoblasts.[3] This is achieved through the activation of several key signaling pathways, including:
-
Wnt/β-catenin Pathway: Strontium activates this pathway, which is crucial for osteoblast differentiation and maturation.[4]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also stimulated by strontium, leading to increased expression of osteogenic markers.[5]
-
Calcium-Sensing Receptor (CaSR): Strontium can act as an agonist for the CaSR on osteoblasts, triggering downstream signaling cascades that promote bone formation.[5][6]
Inhibition of Bone Resorption: Concurrently, strontium ions inhibit the activity of osteoclasts. This is primarily mediated by the RANKL/OPG signaling pathway . Strontium upregulates the expression of osteoprotegerin (OPG), a decoy receptor that binds to the receptor activator of nuclear factor-κB ligand (RANKL), thereby preventing RANKL from binding to its receptor (RANK) on osteoclast precursors. This inhibition of RANKL/RANK signaling suppresses osteoclast differentiation and activity.[6][7]
Physicochemical and Biological Properties: Data Summary
The properties of this compound biomaterials can be tailored by varying the synthesis method, strontium concentration, and the formulation (e.g., cement, scaffold, nanoparticles). A summary of key quantitative data from various studies is presented below for easy comparison.
Table 1: Physicochemical Properties of this compound Cements
| Formulation | Strontium Content | Compressive Strength (MPa) | Setting Time (minutes) | Reference |
| Strontium-Calcium Phosphate Hybrid Cement (Sr-CPHC) | Not specified | 45.52 | 20.7 | [1] |
| Calcium Phosphate Cement (CPC) (Control) | 0% | 11.21 | 2.2 | [1] |
| Strontium Magnesium Phosphate Cement (SMPC-2) | 0.5 mol | 22.5 | 11.23 - 12.08 | [2] |
| Magnesium Phosphate Cement (MPC) (Control) | 0% | ~25 | ~12.08 | [2] |
| 5% Strontium-Modified Calcium Phosphate Cement (SMPC) | 5% | 6.00 ± 0.74 | Shorter than CPC | [8] |
| Strontium-Substituted β-Tricalcium Phosphate Cement | Not specified | 4.5 (after 2h) - 13.3 (after 21d) | Not specified | [9] |
Table 2: Properties of this compound Scaffolds
| Scaffold Type | Strontium Content | Porosity (%) | Compressive Modulus (kPa) | In Vivo New Bone Volume (%) | Reference |
| Strontium-doped Calcium Polyphosphate (SCPP) | 1% | ~65 | Not specified | 14 (4 wks), 27 (8 wks), 45 (16 wks) | [7] |
| Calcium Polyphosphate (CPP) (Control) | 0% | ~65 | Not specified | 10 (4 wks), 19 (8 wks), 40 (16 wks) | [7] |
| Collagen/β-TCP-Sr | Not specified | ~95-99 | 213.44 ± 0.47 | Not specified | [5] |
| Collagen/β-TCP (Control) | 0% | ~95-99 | 33.14 ± 1.77 | Not specified | [5] |
| 2Sr-N-MBG | Not specified | Not specified | Not specified | Higher than control | [10] |
Table 3: In Vitro Biological Performance of this compound Biomaterials
| Biomaterial | Cell Type | Assay | Result | Reference |
| Strontium-Calcium Phosphate Hybrid Cement (Sr-CPHC) | HUVECs | Tube Formation | Increased | [1] |
| Strontium-doped Calcium Polyphosphate (SCPP) | Osteoblasts | ALP Activity | Increased | [11] |
| Collagen/β-TCP-Sr Scaffold | Rat BMSCs | ALP Activity | 1.33-1.79 fold increase (7 days), 2.92-4.57 fold increase (14 days) | [5] |
| 2Sr-N-MBG Scaffolds | OVX BMSCs | ALP Activity | Significantly higher than control | [10] |
| 2Sr-N-MBG Scaffolds | OVX BMSCs | RUNX2, OCN Gene Expression | Upregulated | [10] |
| Strontium-doped Borate Bioactive Glass Cement | hBMSCs | RUNX2, OCN, BMP-2, COL-1, BSP Gene Expression | Increased | [3] |
| Cellulose Acetate with this compound | Fibroblasts & Osteoblasts | Cell Viability | ~88-115% | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound biomaterials.
Synthesis of this compound Nanoparticles (Wet Chemical Precipitation)
This protocol describes a common method for synthesizing this compound nanoparticles.
Materials:
-
Strontium nitrate (Sr(NO₃)₂)
-
Di-ammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Ammonium hydroxide (NH₄OH) solution
-
Deionized water
-
Ethanol
-
Magnetic stirrer
-
Centrifuge
-
Drying oven or lyophilizer
Procedure:
-
Prepare aqueous solutions of strontium nitrate and di-ammonium hydrogen phosphate at the desired concentrations.
-
Place the strontium nitrate solution in a beaker on a magnetic stirrer.
-
Slowly add the di-ammonium hydrogen phosphate solution dropwise to the strontium nitrate solution while stirring continuously.
-
Adjust the pH of the mixture to the desired level (typically pH 10-11) by adding ammonium hydroxide solution. The formation of a white precipitate indicates the nucleation of this compound nanoparticles.
-
Allow the reaction to proceed for a specified aging time (e.g., 24 hours) at a controlled temperature to allow for particle growth and crystallization.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and impurities.
-
Dry the resulting nanoparticle powder in an oven at a specific temperature (e.g., 80°C) or by lyophilization.
In Vitro Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Osteoblast-like cells (e.g., MG-63, Saos-2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed osteoblast-like cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare extracts of the this compound biomaterial by incubating the material in cell culture medium for a specified period (e.g., 24 hours).
-
Remove the culture medium from the cells and replace it with the prepared biomaterial extracts (or place the sterilized biomaterial directly in contact with the cells). Include a control group with fresh culture medium.
-
Incubate the cells for the desired time points (e.g., 1, 3, and 5 days).
-
At each time point, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation. This assay quantifies its enzymatic activity.
Materials:
-
Osteoblast-like cells
-
Cell culture medium
-
PBS
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop solution (e.g., 3 M NaOH)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture osteoblast-like cells on the this compound biomaterial (or in its extract) for a specified period (e.g., 7 and 14 days).
-
At the desired time points, wash the cells with PBS.
-
Lyse the cells by adding lysis buffer and incubating for a short period.
-
Transfer the cell lysate to a 96-well plate.
-
Add the pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content of each sample, which can be determined using a BCA or Bradford protein assay.
Gene Expression Analysis (Real-Time PCR)
Real-time PCR is used to quantify the expression of osteogenic marker genes.
Materials:
-
Osteoblast-like cells
-
This compound biomaterial
-
RNA extraction kit
-
cDNA synthesis kit
-
Real-time PCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., RUNX2, OCN, ALP) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Culture osteoblast-like cells on the this compound biomaterial for various time points.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a real-time PCR master mix.
-
Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to a control group.
In Vivo Bone Defect Model (Rat Calvarial Defect)
This model is commonly used to evaluate the bone regeneration capacity of biomaterials in a non-load-bearing site.
Animals and Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Dental drill with a trephine bur (e.g., 5 mm diameter)
-
This compound biomaterial scaffold
-
Sutures
Procedure:
-
Anesthetize the rat and shave the surgical site on the scalp.
-
Make a sagittal incision on the scalp to expose the calvarial bone.
-
Create a critical-sized circular defect (e.g., 5 mm) in the parietal bone using a trephine bur under constant saline irrigation to prevent thermal necrosis.
-
Implant the this compound scaffold into the defect. An empty defect group should be included as a negative control.
-
Close the incision with sutures.
-
Administer post-operative analgesics as required.
-
After a predetermined period (e.g., 4, 8, or 12 weeks), euthanize the animals and harvest the calvaria for analysis.
-
Analyze the harvested specimens using micro-computed tomography (µCT) to quantify new bone formation and histological analysis (e.g., H&E and Masson's trichrome staining) to visualize tissue integration and bone regeneration.
Visualizations
Signaling Pathways in Strontium-Mediated Bone Regeneration
References
- 1. Strontium–calcium phosphate hybrid cement with enhanced osteogenic and angiogenic properties for vascularised bone regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Bioinspired strontium magnesium phosphate cement prepared utilizing the precursor method for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Strontium-incorporated bioceramic scaffolds for enhanced osteoporosis bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Strontium Phosphate Nanoparticles for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium phosphate nanoparticles (Sr₃(PO₄)₂ NPs) are emerging as a promising platform for targeted drug delivery, owing to their biocompatibility, biodegradability, and unique pH-responsive properties.[1][2] As a component of natural bone tissue, strontium is known to play a role in bone formation and resorption, making these nanoparticles particularly attractive for applications in bone tissue engineering and for targeting bone-related diseases.[3][4] Their ability to encapsulate and deliver a variety of therapeutic agents, including small molecule drugs, genes (pDNA), and short-interfering RNAs (siRNA), to specific sites within the body offers a significant advantage over conventional drug administration.[1][5] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of this compound nanoparticles in targeted drug delivery research.
Data Presentation
Table 1: Physicochemical Properties of Strontium-Based Nanoparticles
| Nanoparticle Formulation | Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| This compound (Sr₃(PO₄)₂) | ~14 | -6 to -11 | Low (qualitative) | [1][6] |
| Strontium-doped Calcium Phosphate (SrCaP) | ~300 | Negative (not specified) | Low (qualitative) | [5][7] |
| Strontium Sulfite (SrSO₃) | Varies with formulation | Not specified | Not specified | [8] |
| Strontium Fluoride (SrF₂) | Varies with formulation | -6 to -11 | Not specified | [1] |
| Strontium Carbonate (SrCO₃) | Varies with formulation | -6 to -11 | Not specified | [1] |
| Strontium-doped Hydroxyapatite (Sr-HAP) | Rod-like morphology | Not specified | Not specified | [4] |
Table 2: Drug Loading and Release Characteristics
| Nanoparticle Carrier | Therapeutic Agent | Loading/Binding Efficiency (%) | Release Conditions | Key Findings | Reference |
| This compound (Sr₃(PO₄)₂) | pGFP (plasmid DNA) | Low | Not specified | Lower binding affinity compared to other strontium salts. | [1] |
| This compound (Sr₃(PO₄)₂) | AF488 siRNA | Low | Not specified | Lower binding affinity compared to other strontium salts. | [1] |
| Strontium-doped Calcium Phosphate (SrCaP-DNA) | Plasmid DNA | Not specified | pH-dependent | Stable at physiological pH (7.4), with DNA release initiated around pH 7.0. Increased strontium content enhanced stability. | [7] |
| Strontium Sulfite (SrSO₃) | AF488 siRNA | >90% | pH-dependent | High siRNA binding affinity. Nanoparticles degrade with a drop in pH, suggesting endosomal release. | [1][8] |
| Strontium Fluoride (SrF₂) | pGFP (plasmid DNA) | ~90% | pH-dependent | High binding capacity, similar to control (CO₃AP). | [1] |
| Strontium Sulfate (SrSO₄) | pGFP (plasmid DNA) | ~80% | Not specified | Good binding affinity. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles
This protocol describes a simple precipitation method for the synthesis of this compound nanoparticles.
Materials:
-
Strontium chloride (SrCl₂) solution (1 M)
-
Disodium phosphate (Na₂HPO₄) solution (1 M)
-
HEPES-buffered solution (pH 7.4)
-
Nuclease-free water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
In a sterile microcentrifuge tube, add 10 µL of HEPES-buffered solution.
-
Add 5 µL of 1 M SrCl₂ solution to the HEPES buffer.
-
Add 2 µL of 1 M Na₂HPO₄ solution to the mixture.
-
Vortex the mixture gently for 10-15 seconds.
-
Incubate the mixture at 37°C for 30 minutes to allow for nanoparticle formation.[1]
-
The resulting nanoparticle suspension can be used directly for drug loading or purified by centrifugation and resuspension in a suitable buffer.
Protocol 2: Drug Loading onto this compound Nanoparticles
This protocol is suitable for loading negatively charged molecules like plasmid DNA and siRNA onto the surface of strontium-based nanoparticles.
Materials:
-
Synthesized strontium nanoparticle suspension (from Protocol 1)
-
Therapeutic agent (e.g., plasmid DNA or siRNA) solution
-
Nuclease-free water or appropriate buffer
Procedure:
-
To the freshly synthesized strontium nanoparticle suspension, add the desired amount of the therapeutic agent. The optimal ratio of nanoparticle to drug should be determined empirically.
-
For gene delivery, plasmid DNA (e.g., pGFP) can be added during the nanoparticle formation step or to the pre-formed nanoparticle suspension.[1]
-
For siRNA delivery, fluorescently labeled siRNA (e.g., AF488-siRNA) can be incorporated to facilitate tracking and quantification.[1]
-
Gently mix the suspension and incubate at room temperature for 30 minutes to allow for electrostatic binding of the therapeutic agent to the nanoparticles.
-
The drug-loaded nanoparticles can be used directly for in vitro or in vivo studies. For quantification of loading efficiency, the nanoparticles can be centrifuged, and the amount of unbound drug in the supernatant can be measured using a suitable analytical method (e.g., fluorescence for labeled siRNA or UV-Vis spectroscopy for DNA).
Protocol 3: In Vitro pH-Responsive Drug Release Study
This protocol outlines a method to assess the pH-dependent release of a therapeutic agent from this compound nanoparticles, mimicking the acidic environment of endosomes.
Materials:
-
Drug-loaded this compound nanoparticles
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4, 6.5, 5.5)
-
Incubator or water bath at 37°C
-
Centrifuge
-
Analytical instrument for drug quantification (e.g., fluorometer, UV-Vis spectrophotometer)
Procedure:
-
Resuspend the drug-loaded nanoparticles in PBS at physiological pH (7.4).
-
Divide the suspension into equal aliquots.
-
Centrifuge the aliquots, remove the supernatant, and resuspend the nanoparticle pellets in PBS of varying pH values (e.g., 7.4, 6.5, 5.5).
-
Incubate the samples at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), centrifuge the samples to pellet the nanoparticles.
-
Carefully collect the supernatant and measure the concentration of the released drug using an appropriate analytical technique.
-
The cumulative percentage of drug release can be calculated at each time point for the different pH conditions. This will demonstrate the pH-responsive release profile of the nanoparticles.[7]
Visualizations
Caption: Experimental workflow for developing this compound nanoparticle-based drug delivery systems.
Caption: Proposed mechanism of cellular uptake and intracellular drug release from this compound nanoparticles.
References
- 1. PH-responsive strontium nanoparticles for targeted gene therapy against mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable one-pot synthesis of this compound nanoparticles with effective charge carriers for the photocatalytic degradation of carcinogenic naphthylamine derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 3D Printing of Strontium Phosphate Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium-containing calcium phosphate bioceramics are gaining significant attention in bone tissue engineering due to the dual therapeutic effect of strontium. Strontium has been shown to simultaneously stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts, making it a promising element for enhancing the bioactivity of bone graft substitutes.[1][2][3] Three-dimensional (3D) printing technologies offer precise control over the architecture of tissue scaffolds, enabling the fabrication of patient-specific implants with interconnected porous networks that mimic the structure of natural bone.[4][5][6] These porous structures facilitate cell infiltration, nutrient transport, and vascularization, all of which are crucial for successful bone regeneration.[6] This document provides detailed application notes and protocols for the 3D printing of strontium phosphate scaffolds, summarizing key quantitative data and experimental methodologies from recent research.
Data Presentation: Properties of 3D Printed this compound Scaffolds
The incorporation of strontium into calcium phosphate scaffolds can influence their physicochemical and biological properties. The following tables summarize quantitative data from various studies on 3D printed strontium-doped scaffolds.
| Scaffold Composition | Strontium Content (mol%) | Porosity (%) | Compressive Strength (MPa) | Key Findings |
| Strontium-substituted Hydroxyapatite (Sr-HA) | 5.8% (Sr/(Sr+Ca) molar ratio) | ~60% | Not Reported | Enhanced cell adhesion, proliferation, and alkaline phosphatase activity of MC3T3-E1 cells. Stimulated more new bone formation in rabbit calvarial defects compared to HAP scaffolds.[4][7] |
| Strontium-incorporated β-Tricalcium Phosphate (Sr-TCP) | 2.5, 5, 10 | 80% | Up to 1.44 | 10 mol% Sr-TCP showed optimal synergistic osteogenic and angiogenic effects in rat femoral condylar defects.[8] |
| Strontium-Zinc-Phosphate (SZP) | Not specified | Comparable to β-TCP | Comparable to β-TCP | Increased osteogenesis, angiogenesis, immunomodulation, and anti-bacterial activity compared to β-TCP scaffolds.[9][10][11] |
| Strontium-doped Biphasic Calcium Phosphate (Sr-BCP) | 5 and 10 (β-TCP:SrO mass ratio of 95:5 and 90:10) | Not Reported | Increased with Sr addition | The β-TCP/5-Sr scaffold showed a good balance of higher mineralized nodule formation and mechanical strength.[12] |
| Strontium-contained Calcium Silicate (SrCS) | Not specified | ~500 µm macropores | 2-times higher than CS scaffolds | Enhanced mechanical properties and osteogenesis. Promoted new blood vessel growth and bone regeneration in rabbit femur defects.[13][14] |
Experimental Protocols
Protocol 1: Fabrication of 3D Printed Strontium-Doped β-TCP Scaffolds via Digital Light Processing (DLP)
This protocol is based on the methodology for creating scaffolds with a triply periodic minimal surface (TPMS) structure, which offers high porosity and mechanical strength.[8]
Materials:
-
β-Tricalcium Phosphate (β-TCP) powder
-
Strontium Carbonate (SrCO₃)
-
Hexamethylene diacrylate (HDDA)
-
Trimethylolpropane triacrylate (TMPTA)
-
Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide)
-
Ethanol
-
Deionized water
Equipment:
-
Ball mill
-
Digital Light Processing (DLP) 3D printer
-
Muffle furnace
-
Rhino software (or similar CAD software)
Procedure:
-
Slurry Preparation:
-
Design the 3D scaffold model with a Gyroid TPMS structure using Rhino software, specifying a porosity of 80% and pore sizes ranging from 300 to 700 μm.[8]
-
Prepare different compositions of Sr-doped TCP powders by mixing β-TCP and SrCO₃ powders at desired molar ratios (e.g., 0, 2.5, 5.0, 10.0 mol% Sr).[8]
-
Ball-mill the powder mixtures to ensure homogeneity.
-
Prepare a photosensitive resin by mixing HDDA and TMPTA.
-
Disperse the ceramic powders into the resin at a solid loading of 30 vol% and add a photoinitiator.[8] Stir the mixture until a homogenous slurry is obtained.
-
-
3D Printing:
-
Load the prepared slurry into the DLP 3D printer.
-
Set the printing parameters: initial layer exposure time of 8 seconds, subsequent layer exposure time of 7 seconds, layer thickness of 50 μm, and light intensity of 19,000 μW/cm².[8]
-
Print the scaffolds according to the designed 3D model.
-
-
Post-Processing:
-
Wash the printed green bodies with ethanol to remove any un-cured resin.
-
Dry the scaffolds at room temperature.
-
Sinter the green bodies in a muffle furnace at 1250°C for 100 minutes to obtain the final bioceramic scaffolds.[8]
-
Protocol 2: In Vitro Assessment of Osteogenic and Angiogenic Potential
This protocol outlines the steps to evaluate the biological response of the fabricated scaffolds using cell culture techniques.
Materials:
-
Fabricated 3D scaffolds
-
Mouse osteoblastic cell line (MC3T3-E1)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., α-MEM for MC3T3-E1, DMEM for HUVECs) supplemented with fetal bovine serum (FBS) and antibiotics
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
-
Tube formation assay kit (e.g., Matrigel)
-
Live/Dead viability/cytotoxicity kit
-
Scanning Electron Microscope (SEM)
Procedure:
-
Cell Seeding:
-
Sterilize the 3D scaffolds using an appropriate method (e.g., ethylene oxide, gamma irradiation, or autoclaving if the material allows).
-
Place the sterile scaffolds into a 24-well plate.
-
Seed MC3T3-E1 cells and HUVECs onto the scaffolds at a suitable density.
-
-
Biocompatibility Assessment:
-
Osteogenic Differentiation Assay (MC3T3-E1 cells):
-
Angiogenic Potential Assay (HUVECs):
-
Perform a tube formation assay by seeding HUVECs on a Matrigel-coated plate with conditioned medium from the scaffolds.
-
After a few hours, observe the formation of capillary-like structures under a microscope and quantify the tube length and branching points.[9]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways in Strontium-Induced Osteogenesis and Angiogenesis
Strontium ions released from the scaffolds have been shown to activate several key signaling pathways that promote bone regeneration.[17][18]
Caption: Key signaling pathways activated by strontium ions.
Experimental Workflow for Scaffold Fabrication and Evaluation
The following diagram illustrates a typical workflow for the fabrication and comprehensive evaluation of 3D printed this compound scaffolds.
Caption: Experimental workflow from fabrication to in vivo studies.
Drug Delivery Applications
The porous nature of 3D printed scaffolds makes them excellent candidates for local drug delivery. This compound scaffolds can be loaded with various therapeutic agents to enhance their regenerative potential or to provide additional functionalities.
-
Antibiotics: To prevent post-surgical infections, antibiotics like vancomycin can be loaded into the scaffolds.[19]
-
Anticancer Drugs: For treating bone defects resulting from tumor resection, anticancer drugs such as methotrexate and doxorubicin can be incorporated for localized chemotherapy.[20]
-
Growth Factors: Although strontium itself promotes bone growth, the efficacy can be further enhanced by incorporating growth factors like Bone Morphogenetic Protein-2 (BMP-2).
The release kinetics of the loaded drugs can be tailored by adjusting the scaffold's porosity, pore size, and material composition.
Conclusion
The 3D printing of this compound scaffolds represents a significant advancement in bone tissue engineering. The ability to create custom-designed implants with enhanced biological activity offers a promising solution for the treatment of critical-sized bone defects. The protocols and data presented in this document provide a foundation for researchers and drug development professionals to further explore and optimize this technology for clinical applications. Future research should focus on refining the control over ion release kinetics and investigating the long-term in vivo performance of these advanced biomaterials.[17][18]
References
- 1. Strontium-doped hydroxyapatite and its role in osteogenesis and angiogenesis | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 2. mdpi.com [mdpi.com]
- 3. Does the incorporation of strontium into calcium phosphate improve bone repair? A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fabrication of strontium-substituted hydroxyapatite scaffolds using 3D printing for enhanced bone regeneration | springerprofessional.de [springerprofessional.de]
- 6. 3D Printing of Scaffolds for Tissue Regeneration Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. 3D printed strontium-zinc-phosphate bioceramic scaffolds with multiple biological functions for bone tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3D printed strontium–zinc-phosphate bioceramic scaffolds with multiple biological functions for bone tissue regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. 3D printing of strontium-enriched biphasic calcium phosphate scaffolds for bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Strontium Substitution on the Physicochemical Properties and Bone Regeneration Potential of 3D Printed Calcium Silicate Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Strontium Substitution on the Physicochemical Properties and Bone Regeneration Potential of 3D Printed Calcium Silicate Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strontium-incorporated bioceramic scaffolds for enhanced osteoporosis bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. doaj.org [doaj.org]
- 19. Strontium-Doped Amorphous Calcium Phosphate Porous Microspheres Synthesized through a Microwave-Hydrothermal Method Using Fructose 1,6-Bisphosphate as an Organic Phosphorus Source: Application in Drug Delivery and Enhanced Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Injectable nanostructured strontium-doped calcium phosphate scaffolds as a chemioterapic drug delivery for osteosarcoma treatments [sfera.unife.it]
Application Notes and Protocols for In Vivo Studies of Strontium Phosphate Implants
Audience: Researchers, scientists, and drug development professionals in the fields of biomaterials, tissue engineering, and orthopedics.
Introduction
Strontium-containing biomaterials, particularly strontium phosphate, have garnered significant interest for bone regeneration applications. Strontium is known to have a dual effect on bone metabolism: stimulating bone formation and inhibiting bone resorption.[1][2] When incorporated into implants, strontium ions are locally released, potentially enhancing osseointegration and accelerating bone healing.[3] These application notes provide a comprehensive overview of the in vivo evaluation of this compound implants, summarizing key quantitative data from various studies and offering detailed experimental protocols.
Data Presentation: Quantitative Outcomes of this compound Implants In Vivo
The following tables summarize quantitative data from multiple preclinical studies, providing a comparative overview of the efficacy of strontium-doped calcium phosphate implants in promoting bone regeneration.
Table 1: New Bone Formation (NBF) and Bone Volume/Tissue Volume (BV/TV) in Animal Models
| Animal Model | Implant Type | Defect Site | Time Point | New Bone Formation (%) | BV/TV (%) | Citation(s) |
| Rabbit | Strontium-doped calcium polyphosphate (SCPP) vs. CPP | Femoral condyle | 4 weeks | 14 (SCPP) vs. 10 (CPP) | - | [4][5] |
| Rabbit | SCPP vs. CPP | Femoral condyle | 8 weeks | 27 (SCPP) vs. 19 (CPP) | - | [4][5] |
| Rabbit | SCPP vs. CPP | Femoral condyle | 16 weeks | 45 (SCPP) vs. 40 (CPP) | - | [4][5] |
| Rat | Strontium-modified calcium phosphate cement (SMPC) vs. CPC | Femoral condyle | 8 weeks | Significantly higher in SMPC groups | - | [2][6] |
| Rat (Osteoporotic) | Strontium-coated titanium implant vs. uncoated | Tibia | 4 weeks | - | Significantly higher with Sr-coating | [7] |
| Rabbit | Strontium-functionalized (Ti-Sr-O) vs. SLActive™ vs. Ti | Femur | 2 weeks | Significantly more for Ti-Sr-O | - | [8][9] |
A meta-analysis of 16 studies on new bone formation revealed a significant overall positive effect for strontium-doped materials.[10] Similarly, a meta-analysis of 6 studies assessing bone volume/tissue volume (BV/TV) also demonstrated a significant improvement with strontium enrichment.[10]
Table 2: Biomechanical and Histomorphometric Outcomes
| Animal Model | Implant Type | Outcome Measure | Result | Citation(s) |
| Rabbit | Strontium-functionalized (Ti-Sr-O) vs. SLActive™ vs. Ti | Bone-to-Implant Contact (BIC%) | Ti-Sr-O showed a higher mean than SLActive™ (not statistically significant) | [8][9] |
| Rat (Osteoporotic) | Strontium-coated titanium implant vs. uncoated | Bone Mineralization Rate | Higher in the Sr-coated group | [7] |
| Meta-analysis | Strontium-coated vs. uncoated titanium implants in osteoporotic animals | BIC% | Significant 19.05% increase with Sr-coating | [11] |
| Meta-analysis | Strontium-coated vs. uncoated titanium implants in osteoporotic animals | Bone Area (BA) | Significant 15.01% increase with Sr-coating | [11] |
Signaling Pathways Activated by this compound Implants
Strontium ions released from implants influence key signaling pathways involved in osteoblast differentiation and bone formation.[12] Understanding these pathways is crucial for optimizing implant design and therapeutic strategies.
Caption: Signaling pathways activated by strontium to promote bone formation.
Experimental Protocols
The following are generalized protocols for in vivo studies of this compound implants, based on methodologies reported in the literature.[2][5][7][13]
Animal Model and Surgical Procedure
// Nodes A [label="Animal Model Selection\n(e.g., Rat, Rabbit)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Ethical Approval and\nAnimal Acclimatization", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Anesthesia Administration", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Surgical Site Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Creation of Bone Defect\n(e.g., Femoral Condyle, Tibia)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Implant Placement\n(this compound vs. Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Wound Closure and\nPost-operative Care", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Euthanasia and\nSample Harvesting", fillcolor="#5F6368", fontcolor="#FFFFFF"]; I [label="Sample Analysis\n(Micro-CT, Histology)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }
References
- 1. In vivo and clinical application of strontium-enriched biomaterials for bone regeneration: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Evaluation of Injectable Strontium-Modified Calcium Phosphate Cement for Bone Defect Repair in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strontium coating by electrochemical deposition improves implant osseointegration in osteopenic models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.au.dk [pure.au.dk]
- 9. A comparative in vivo study of strontium-functionalized and SLActive™ implant surfaces in early bone healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Does the incorporation of strontium into calcium phosphate improve bone repair? A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Does strontium coated titanium implants enhance the osseointegration in animal models under osteoporotic condition? A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Strontium-doping promotes bone bonding of titanium implants in osteoporotic microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Strontium Phosphate for Osteoporosis Treatment
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Strontium has been identified as a promising therapeutic agent for osteoporosis due to its dual mode of action: stimulating bone formation and inhibiting bone resorption.[1][2][3] When incorporated into calcium phosphate-based biomaterials, strontium can be delivered locally to bone defects, enhancing the regenerative process while minimizing potential side effects associated with systemic administration.[4][5] These application notes provide an overview of the mechanism, experimental protocols, and key data related to the use of strontium phosphate in osteoporosis research.
Mechanism of Action
Strontium's therapeutic effects on bone are multifaceted. It enhances the proliferation and differentiation of osteoblasts (bone-forming cells) and inhibits the activity and formation of osteoclasts (bone-resorbing cells).[6][7] This dual action rebalances bone remodeling in favor of bone formation, leading to increased bone mass and improved structural integrity.[1][3]
Several key signaling pathways are modulated by strontium ions:
-
Wnt/β-catenin Pathway: Strontium activates this crucial pathway, which promotes the differentiation of mesenchymal stem cells into osteoblasts and upregulates the expression of osteogenic markers.[8][9]
-
RANKL/OPG Axis: Strontium modulates the balance between Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Osteoprotegerin (OPG). It suppresses the expression of RANKL and increases the secretion of OPG from osteoblasts.[10] Since RANKL is essential for osteoclast formation and activation, this shift inhibits bone resorption.
-
Calcium-Sensing Receptor (CaSR): Due to its chemical similarity to calcium, strontium can activate the CaSR on osteoblasts and osteoclasts, triggering downstream signaling that influences cell replication and function.[10][11][12]
-
MAPK and NF-κB Signaling: Strontium has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in osteoblast proliferation and differentiation.[11][13] Concurrently, it can inhibit the NF-κB signaling pathway, which is critical for osteoclast formation.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of action and therapeutic potential of strontium in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Strontium enhances osseointegration of calcium phosphate cement: a histomorphometric pilot study in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of strontium-substituted bioactive glasses on osteoblasts and osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Effects of the Addition of Strontium on the Biological Response to Calcium Phosphate Biomaterials: A Systematic Review [mdpi.com]
- 10. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. doaj.org [doaj.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Strontium Phosphate Coatings
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful deposition and optimization of strontium phosphate (SrP) coatings for biomedical applications.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and characterization of this compound coatings.
| Problem | Potential Causes | Recommended Solutions |
| Poor or No Coating Adhesion | 1. Inadequate substrate cleaning/preparation.[1][2] 2. Contaminants (oils, grease, dust) on the substrate surface.[1][2] 3. Improper curing temperature or time.[1] 4. Unsuitable surface topography (too smooth).[1] 5. Heavy or overly thick phosphate coating leading to internal stress.[3] | 1. Implement a multi-step cleaning protocol: ultrasonic cleaning in acetone, followed by ethanol, and finally deionized water.[4] 2. Ensure a clean, dust-free environment for coating application. Handle substrates with gloves to prevent oil transfer.[1] 3. Strictly follow the recommended curing schedule for the specific coating method. Verify oven temperature accuracy.[1][2] 4. Increase surface roughness through methods like acid etching or abrasive blasting to create better anchor points for the coating.[1] 5. Reduce the concentration of the phosphating solution or the immersion time to control coating thickness.[3] |
| Coating Delamination or Cracking | 1. High internal stress from rapid drying or cooling. 2. Mismatch in thermal expansion coefficients between the coating and substrate. 3. Excessive coating thickness.[5] 4. Corrosion or degradation of the underlying substrate (e.g., magnesium).[5] | 1. Implement a controlled drying and cooling protocol. Avoid sudden temperature changes. 2. Consider applying a compositionally graded or bond coat to mediate thermal stresses. 3. Optimize deposition parameters (e.g., time, concentration) to achieve a thinner, more uniform layer. A thickness of ~50 µm is often a good target.[6] 4. For reactive substrates like magnesium, use a protective pretreatment or a faster coating process to minimize substrate degradation during deposition.[7] |
| Inconsistent or Non-Uniform Coating | 1. Uneven temperature distribution in the coating bath or oven. 2. Inadequate agitation of the coating solution. 3. Localized pH variations at the substrate surface. 4. Depletion of ions in the solution near the substrate. | 1. Ensure uniform heating of the reaction vessel. Use a calibrated water or oil bath for solution-based methods. 2. Use a magnetic stirrer or orbital shaker to maintain a homogeneous solution.[8] 3. Buffer the coating solution to maintain a stable pH. The optimal pH is often between 2.5 and 3.25 for chemical conversion methods.[9] 4. Replenish the coating solution or use a larger volume to ensure a consistent supply of strontium and phosphate ions. |
| Poor Crystallinity or Amorphous Coating | 1. Low deposition temperature or pH. 2. Rapid precipitation kinetics.[8] 3. Presence of crystallization inhibitors in the solution.[10] 4. Insufficient immersion/reaction time.[11] | 1. Increase the deposition temperature (e.g., 60-80°C for hydrothermal methods) and adjust pH to a suitable range for crystalline phase formation.[7][12] 2. Slow down the reaction rate by reducing reactant concentrations or controlling the release of precipitating agents.[8] 3. Ensure high purity of reagents. Some phosphates, like pyrophosphates, can inhibit crystal growth.[10] 4. Increase the immersion time to allow for crystal nucleation and growth. Crystallinity often improves with longer deposition times.[11] |
| Low Strontium Incorporation | 1. Incorrect Sr/P ratio in the precursor solution. 2. Low concentration of strontium ions in the bath. 3. pH of the solution is not optimal for strontium substitution. | 1. Adjust the molar ratio of strontium to phosphate in the precursor solution. An excess of strontium may be required. 2. Increase the concentration of the strontium salt (e.g., SrCl₂ or Sr(NO₃)₂) in the solution.[5][11] 3. Experiment with different pH values, as the optimal pH for Sr incorporation can vary depending on the specific coating method and substrate. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of strontium in a coating to enhance bioactivity?
A: The biological effects of strontium are dose-dependent. Low concentrations, typically resulting in 0.5% to 2.5% strontium incorporation in the final coating, are often optimal for enhancing osteoblast proliferation and differentiation without causing cytotoxicity.[13] High concentrations (10-20%) can become cytotoxic and inhibit bone cell activity.[13]
Q2: How does strontium from the coating influence bone-forming cells?
A: Strontium ions released from the coating can stimulate bone formation and inhibit bone resorption.[5][14] They achieve this by activating key signaling pathways in osteoblasts, most notably the Wnt/β-catenin pathway.[13][14][15] This activation leads to increased expression of osteogenic genes and enhanced production of bone matrix proteins.[14][16][17]
Q3: What is the difference between biomimetic and electrochemical deposition for creating SrP coatings?
A: Biomimetic deposition involves immersing a substrate in a simulated body fluid (SBF) that is supersaturated with ions, including strontium and phosphate.[11][18] This process occurs at physiological temperature and pH, leading to the slow growth of a bone-like apatite layer.[8][18] Electrochemical deposition (ECD) uses an external voltage to drive the deposition of ions from an electrolyte solution onto a conductive substrate.[12] ECD is typically faster and allows for greater control over coating thickness and morphology.[12]
Q4: Which characterization techniques are essential for evaluating SrP coatings?
A: A combination of techniques is necessary:
-
Scanning Electron Microscopy (SEM): To analyze surface morphology, topography, and coating uniformity.[19][20][21]
-
Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition, including the crucial Sr/P ratio.[11][19][21]
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the coating (e.g., strontium apatite, strontium hydrogen phosphate).[6][9][20]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify chemical functional groups (like PO₄³⁻ and OH⁻) characteristic of phosphate-based minerals.[22]
-
Adhesion Test (e.g., Pull-off test): To quantify the bonding strength of the coating to the substrate.[6]
Q5: How can I control the surface roughness of my coating?
A: Surface roughness can be controlled by the deposition parameters. For instance, in hydrothermal or chemical conversion methods, higher temperatures (e.g., 80°C vs. 40°C) can produce more granular, crystalline surfaces with higher roughness.[7] In ECD, parameters like voltage and current density can influence crystal size and morphology, thereby affecting roughness. A moderate surface roughness (e.g., 1.5 - 2.5 µm) is often desirable for enhancing cell attachment.[6][19] However, roughness values greater than 2 µm may inhibit osteoblast adhesion.[23]
Quantitative Data Summary
The following tables summarize key parameters and results from various studies on this compound coatings.
Table 1: Deposition Parameters for Different Coating Methods
| Coating Method | Substrate | Key Solution Components | Temperature (°C) | Time | pH | Outcome |
| Electrochemical Deposition (ECD) | Titanium | 0.036 M NH₄H₂PO₄, 0.06 M (CaCl₂ + SrCl₂), 0.1 M NaCl₂ | 60°C | 1 hour | 4.5 | 25 µm thick lamellar crystal coating.[12] |
| Biomimetic (SBF Immersion) | Cellulose Acetate | Modified Simulated Body Fluid (m-SBF) with SrCl₂ replacing CaCl₂ | 36.5°C | 7-14 days | 7.4 | Porous coating with SrP crystals.[18][24] |
| Chemical Conversion | Magnesium | 0.1 M Sr(NO₃)₂, 0.06 M NH₄H₂PO₄ | 65°C | 2 minutes | 3.0 | Sr-P pretreatment layer for subsequent phosphating.[25] |
| Hydrothermal | Magnesium | Solution with Sr(NO₃)₂ and KH₂PO₄ | 80°C | 6 hours | - | Uniform and compact SrP coating.[26][27] |
Table 2: Surface Characteristics and Biological Response
| Sr Content (%) | Surface Roughness (Ra) | Adhesion Strength | Cell Proliferation | Osteogenic Differentiation |
| 0.5 - 2.5% | - | - | Significantly enhanced.[13] | Significantly enhanced.[13] |
| ~12.4% | 2.5 µm | - | - | - |
| ~40% | 1.5 µm | 30 MPa | Improved cell adhesion and proliferation.[5] | Enhanced.[5] |
| 10 - 20% | - | - | Decreased; moderate cytotoxicity observed.[13] | Decreased.[13] |
Key Experimental Protocols
Protocol 1: Biomimetic this compound Coating
This protocol is adapted from methods using modified Simulated Body Fluid (m-SBF).[18][24]
1. Substrate Preparation: a. Mechanically polish the substrate (e.g., Titanium or Magnesium alloy) to a uniform finish. b. Ultrasonically clean the substrate sequentially in acetone, ethanol, and deionized water for 15 minutes each. c. Dry the substrate in a sterile environment (e.g., laminar flow hood).
2. Preparation of 1.5x Strontium-SBF (m-SBF) Solution: a. Prepare two separate solutions (Solution A and Solution B) to prevent premature precipitation. b. Solution A: Dissolve NaCl, NaHCO₃, KCl, K₂HPO₄·3H₂O, MgCl₂·6H₂O, and Na₂SO₄ in deionized water at the specified concentrations for 1.5x SBF. c. Solution B: Dissolve NaCl and SrCl₂ in deionized water. The concentration of SrCl₂ should be stoichiometrically equivalent to the CaCl₂ used in standard SBF. d. Just before use, mix equal volumes of Solution A and Solution B. Adjust the pH to ~7.4 at 37°C using Tris buffer and HCl.
3. Immersion Procedure: a. Pre-heat the m-SBF solution to 37°C in a sterile container. b. Immerse the prepared substrates in the m-SBF solution. Ensure they are fully submerged and not touching each other. c. Place the container in an incubator at 37°C with gentle agitation (e.g., 50 rpm on an orbital shaker). d. Replace the m-SBF solution every 48 hours to maintain ion concentration. e. Continue immersion for 7 to 14 days, depending on the desired coating thickness and crystallinity.
4. Post-Coating Treatment: a. Gently remove the coated substrates from the solution. b. Rinse thoroughly with deionized water to remove any residual salts. c. Dry at room temperature or in a low-temperature oven (e.g., 40°C).
Protocol 2: Electrochemical Deposition (ECD) of this compound
This protocol is based on a two-electrode cell configuration for coating titanium.[12]
1. Substrate and Electrode Setup: a. Prepare the titanium substrate as the working electrode (cathode). b. Use a platinum mesh as the counter electrode (anode). c. Position the electrodes parallel to each other with a fixed distance (e.g., 2 cm).
2. Electrolyte Preparation: a. Prepare an aqueous electrolyte solution containing:
- 0.036 mol/L NH₄H₂PO₄
- 0.06 mol/L combined total of CaCl₂ and SrCl₂ (adjust ratio to control Sr incorporation)
- 0.1 mol/L NaCl b. Adjust the pH of the solution to 4.5 using HCl or NaOH.
3. Deposition Process: a. Heat the electrolyte to the desired temperature (e.g., 60°C) in an electrochemical cell. b. Immerse the electrodes in the heated electrolyte. c. Apply a constant voltage (e.g., -2.5 V relative to the counter electrode) using a DC power supply. d. Maintain the deposition for a set time, typically 1 hour.
4. Post-Coating Treatment: a. Turn off the power supply and carefully remove the coated substrate. b. Rinse immediately with deionized water to stop the reaction and remove loose precipitates. c. Dry the sample in an oven or desiccator.
Visualizations
References
- 1. suncoating.com [suncoating.com]
- 2. Troubleshooting Field Defects > Powder Coated Tough Magazine [powdercoatedtough.com]
- 3. theprotechgroup.com [theprotechgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Influence of this compound Coating on the Degradation of Physical Vapor Deposition Sprayed Mg Coating on Ti6Al4V Substrate to Promote Bone Tissue Healing [frontiersin.org]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. Biomimetic calcium phosphate coatings on Polyactive 1000/70/30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of several phosphates on the crystallization and crystal habit of strontium sulfate (Journal Article) | OSTI.GOV [osti.gov]
- 11. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 12. Strontium coating by electrochemical deposition improves implant osseointegration in osteopenic models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Essential role of nuclear factor of activated T cells (NFAT)-mediated Wnt signaling in osteoblast differentiation induced by strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. impactfactor.org [impactfactor.org]
- 20. mdpi.com [mdpi.com]
- 21. World Journal of Dentistry [wjoud.com]
- 22. wjoud.com [wjoud.com]
- 23. mdpi.com [mdpi.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. cityu.edu.hk [cityu.edu.hk]
- 27. researchgate.net [researchgate.net]
Strontium Phosphate Degradation: Technical Support Center
Welcome to the technical support center for controlling the degradation rate of strontium phosphate-based biomaterials. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound materials.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| SP-DEG-01 | My magnesium-based scaffold with a this compound (SrP) coating is degrading too quickly. | 1. Incomplete or Non-uniform Coating: The SrP coating may not have fully covered the magnesium surface, leaving areas exposed to rapid corrosion.[1] 2. Suboptimal Coating Crystallinity: The crystallinity and phase of the SrP coating, which affects its protective ability, is highly dependent on the processing temperature.[2] 3. Low Coating Thickness/Density: A thin or porous coating provides a less effective barrier against the corrosive environment. | 1. Optimize Coating Time: Ensure the immersion time in the coating solution is sufficient for complete surface coverage. A duration of at least 3 minutes is suggested for initial full coverage.[1] 2. Control Processing Temperature: For strontium apatite (SrAp) coatings, a processing temperature of 80°C has been shown to produce a high degree of crystallinity and the best protective ability.[2][3] 3. Verify Coating Morphology: Use Scanning Electron Microscopy (SEM) to visually inspect the coating for uniformity, density, and the presence of defects. |
| SP-DEG-02 | The degradation rate of my Sr-doped calcium phosphate scaffold does not match the rate of new tissue formation. | 1. Inappropriate Strontium Concentration: The amount of strontium substituted for calcium directly influences the material's stability and dissolution rate.[4][5][6] 2. Incorrect Phase Composition: In composite scaffolds (e.g., those containing tricalcium phosphate and calcium sulfate), the ratio of different phases dictates the overall degradation profile.[7] 3. Uncontrolled Porosity: High porosity can lead to a larger surface area exposed to the medium, accelerating degradation. | 1. Adjust Sr Doping Level: Systematically vary the molar ratio of strontium in your synthesis process. Higher Sr content can increase the degradation rate.[6][8] 2. Modify Phase Ratios: Adjust the proportions of faster-degrading components (like calcium sulfate) and slower-degrading components (like tricalcium phosphate) to achieve the desired multi-stage degradation.[7] 3. Control Scaffold Porosity: Modify scaffold fabrication parameters (e.g., porogen content, 3D printing settings) to achieve a porosity that balances degradation with cellular infiltration needs. |
| SP-DEG-03 | I'm observing poor cell proliferation and differentiation on my degrading this compound material. | 1. Rapid Ion Release: Uncontrolled, rapid degradation can lead to a high concentration of ions and a significant pH shift in the local microenvironment, which can be detrimental to cells.[9][10] 2. Suboptimal Strontium Concentration: While strontium is known to be bioactive, the cellular response, including proliferation and differentiation, can be dose-dependent.[4] | 1. Control Degradation Rate: Employ strategies from SP-DEG-01 and SP-DEG-02 (e.g., applying a coating, optimizing Sr content) to slow down the degradation and achieve a more controlled release of ions.[10] 2. Evaluate a Range of Sr Concentrations: Test materials with different strontium doping levels to find the optimal concentration for the specific cell type you are using. Studies show that appropriate Sr levels enhance osteoblast response.[4] |
| SP-DEG-04 | My in vitro degradation results are inconsistent and not reproducible. | 1. Variable Agitation: The level of stirring or agitation of the immersion solution affects the rate at which dissolved ions are carried away from the material surface, influencing the dissolution rate.[11] 2. Temperature Fluctuations: The kinetic energy of solvent particles increases with temperature, leading to a faster degradation rate. Inconsistent temperature control will yield variable results.[11] 3. Inconsistent Material Properties: Variations in particle size, surface area, or crystallinity between batches will lead to different degradation profiles.[5][11] | 1. Standardize Agitation: Use an orbital shaker or a stirrer at a consistent speed for all degradation studies. 2. Maintain Constant Temperature: Ensure your incubator or water bath is calibrated and maintains a stable temperature (e.g., 37°C) throughout the experiment. 3. Thoroughly Characterize Materials: Before degradation studies, characterize each batch of material for phase composition (XRD), particle size (SEM), and surface area (BET analysis) to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the degradation rate of this compound-based biomaterials?
A1: The degradation rate is primarily controlled by:
-
Material Composition: The ratio of strontium to other ions (like calcium) is critical. Increasing strontium substitution in calcium phosphates can increase the degradation rate.[6][12]
-
Phase and Crystallinity: Amorphous phases and smaller, less perfect crystals tend to degrade faster than highly crystalline, stable phases. For coatings, higher crystallinity can retard degradation.[2]
-
Surface Properties and Coatings: Applying a dense, uniform this compound coating can significantly slow the degradation of a highly reactive underlying material, such as magnesium.[2][5][9]
-
Porosity and Particle Size: Higher porosity and smaller particle size increase the surface area available for dissolution, thus accelerating degradation.[5][7][11]
-
Environmental Conditions: Factors in the surrounding medium like pH, temperature, and agitation play a significant role in the kinetics of dissolution.[11]
Q2: How does strontium release from the biomaterial influence surrounding cells and tissues?
A2: Strontium ions released during degradation have a dual, beneficial effect on bone remodeling. They stimulate bone-forming cells (osteoblasts) and simultaneously inhibit cells that resorb bone (osteoclasts).[4][6] This is achieved by influencing key signaling pathways like Wnt/β-catenin and reducing RANK-L secretion.[4] Furthermore, strontium can promote angiogenesis (the formation of new blood vessels) by encouraging macrophages to shift to a pro-healing M2 phenotype, which then secrete angiogenic factors like VEGF.[13]
Q3: Can I use a this compound coating to control drug release?
A3: Yes, in principle. The degradation of a this compound coating can be tailored. If a drug is incorporated into this coating, the degradation of the coating would govern the release of the drug. The controlled dissolution of the SrP layer would provide a mechanism for sustained, local drug delivery, which is a key area of research in drug-eluting implants.
Q4: What is a standard in vitro setup for testing the degradation of a this compound scaffold?
A4: A typical in vitro degradation study involves immersing a pre-weighed scaffold in a simulated physiological solution, such as Simulated Body Fluid (SBF) or Minimum Essential Medium (MEM), at 37°C.[1][2] The samples are kept under gentle, consistent agitation. At predetermined time points, samples are removed, rinsed with deionized water, dried, and weighed to determine mass loss. The immersion medium is also often collected for analysis of ion concentration (using ICP-MS or ICP-OES) and pH changes.
Q5: Why is matching the degradation rate to the tissue regeneration rate so important?
A5: For optimal tissue repair, a scaffold should provide mechanical support during the initial healing phase and then degrade at a rate that allows for and encourages new tissue to grow and fill the space. If the scaffold degrades too quickly, it loses its structural integrity before the new tissue is mature enough to bear physiological loads. Conversely, if it degrades too slowly, it can act as a physical barrier, hindering complete tissue infiltration and remodeling.[7]
Quantitative Data Summary
Table 1: Degradation Control in Composite Scaffolds
| Scaffold Composition | Controllable Degradation Time | Key Control Factors | Reference |
| Strontium-doped Calcium Sulfate Hemihydrate (SrCSH) / Strontium-doped Tricalcium Phosphate (Sr-TCP) Microspheres | 6 - 12 months | Porosity and phase composition of Sr-TCP microspheres | [7] |
Table 2: Effect of SrP Coating on Magnesium Corrosion
| Material | Corrosion Current Density (A/cm²) | Relative Corrosion Resistance | Reference |
| Pure Mg Coating | 3.400 ± 1.01 | Lower | [9] |
| Mg/SrP Composite Coating | 0.700 ± 0.02 | Higher | [9] |
Table 3: Ion Release from Strontium-Substituted Bioactive Glass
| Strontium for Calcium Substitution | Relative Phosphate Release | Relative Silicon Release | Reference |
| Increasing Sr content | Increased | Remained constant | [6] |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of a this compound (SrP) Conversion Coating
This protocol describes a method for applying a protective SrP coating to a magnesium-based substrate to control its degradation.
-
Substrate Preparation: Mechanically polish the magnesium substrate and clean it ultrasonically in acetone and ethanol.
-
Coating Solution: Prepare an acidic aqueous solution containing ammonium dihydrogen phosphate ((NH₄)H₂PO₄) and a strontium source (e.g., strontium nitrate, Sr(NO₃)₂).
-
Immersion Process: Immerse the cleaned magnesium substrate into the coating solution. The reaction initiates with the formation of a magnesium oxide/hydroxide intermediate layer.
-
Temperature Control: Maintain the solution at a constant, optimized temperature (e.g., 80°C) to promote the formation of a crystalline strontium apatite phase.[2][3]
-
Coating Formation: The conversion reaction proceeds, depositing a duplex coating of SrP over the intermediate layer. A minimum of 3-10 minutes is typically required for full coverage.[1][10]
-
Final Steps: After the desired immersion time, remove the coated substrate, rinse it thoroughly with deionized water, and dry it.
-
Characterization: Analyze the coating's morphology and uniformity using SEM and its phase composition using X-ray Diffraction (XRD).
Diagrams
Caption: Workflow for SrP coating and evaluation.
Caption: Strontium's dual effect on bone remodeling.[4]
Caption: Sr-scaffold mediated angiogenesis via macrophages.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Controlling initial biodegradation of magnesium by a biocompatible this compound conversion coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Controlling initial biodegradation of magnesium by a biocompatible this compound conversion coating - RMIT University - Figshare [research-repository.rmit.edu.au]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Influence of strontium for calcium substitution in bioactive glasses on degradation, ion release and apatite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-stage controllable degradation of strontium-doped calcium sulfate hemihydrate-tricalcium phosphate microsphere composite as a substitute for osteoporotic bone defect repairing: degradation behavior and bone response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. 3D printed strontium-doped calcium phosphate ceramic scaffold enhances early angiogenesis and promotes bone repair through the regulation of macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strontium Phosphate Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium phosphate-based biomaterials.
Frequently Asked Questions (FAQs)
Section 1: Synthesis and Precipitation Issues
1. Why is my this compound precipitate amorphous instead of crystalline?
An amorphous precipitate is often the result of rapid precipitation kinetics. The initial precipitate in the Sr(OH)₂-H₃PO₄ system is typically poorly crystalline and resembles strontium hydroxyapatite.[1] Over time, this can transform into more stable crystalline phases.
-
Troubleshooting Steps:
-
Control Reaction Rate: Slow down the addition rate of your phosphate precursor to the strontium salt solution. This allows more time for crystal nucleation and growth.
-
Adjust pH: The pH of the reaction solution is critical. In systems with strontium chloride and sodium phosphate, different phases like SrHPO₄ and Sr₁₀(PO₄)₆(OH)₂ form depending on the resulting pH (ranging from <4 to 7.4).[2]
-
Increase Temperature: Performing the precipitation at a higher temperature (e.g., 40°C or above) can promote the formation of crystalline phases like α-SrHPO₄.[3]
-
Aging/Annealing: Age the precipitate in the mother solution for an extended period (e.g., 24-48 hours) or apply a post-synthesis heat treatment (sintering) to induce crystallization.[1][2] For instance, converting a calcium-deficient hydroxyapatite precursor to β-TCP often requires sintering at temperatures around 850°C.[4]
-
2. How can I control the particle size and prevent aggregation of my this compound nanoparticles?
Controlling particle size is crucial for applications like drug delivery. Aggregation is a common challenge, especially in biological media.[5][6]
-
Particle Size Control:
-
Synthesis Method: Solution-based methods like reverse micelle synthesis can produce a significant decrease in particle size compared to traditional solid-state routes.[7]
-
Reactant Concentration: Lowering the concentration of precursor solutions (strontium and phosphate salts) generally leads to smaller nanoparticles.
-
Dopants: The addition of certain ions can influence particle size. For example, increasing strontium content in a calcium phosphate synthesis can lead to larger, more agglomerated nanoparticles.[8] Conversely, adding Sr²⁺ can also reduce the degree of agglomeration of the precursor, leading to smaller final particle sizes after sintering.[4]
-
-
Preventing Aggregation:
-
Surface Functionalization: Use stabilizing agents like polyethyleneimine (PEI) or carboxymethylcellulose (CMC) to functionalize the nanoparticle surface and prevent aggregation through electrostatic repulsion.[9]
-
pH and Ionic Strength: Adjust the pH and ionic strength of the suspension medium. Nanoparticle stability is often lowest near the isoelectric point.
-
Sonication: Use probe or bath sonication to break up soft agglomerates before use.
-
Section 2: Phase and Composition Control
1. I'm getting a mixture of different this compound phases in my final product. How can I obtain a pure phase?
The formation of specific this compound phases is highly dependent on the experimental conditions. The system can yield various phases, including different modifications of SrHPO₄, strontium hydroxyapatite (Sr-HA), and β-tricalcium phosphate (β-TCP) analogs.[2][10]
-
Troubleshooting Steps:
-
Precise pH Control: The final pH of the solution is a primary determinant of the resulting phase. For example, Sr₁₀(PO₄)₆(OH)₂ tends to form in excess of strontium chloride (resulting pH 4-7) or in excess of phosphate (resulting pH 6.5-7.4).[2]
-
Stoichiometric Ratios: Ensure the molar ratio of your precursors (e.g., Sr/P ratio) is accurate for the desired phase. A Sr/(P+Si) ratio of 1.67 is used for this compound silicate apatite.[11]
-
Temperature Control: Temperature is a critical parameter. The formation of α- and β-modifications of SrHPO₄ is temperature-dependent.[2] Sintering temperature also dictates phase transformation; Sr-doping can facilitate the transformation from hydroxyapatite to β-TCP at 1000°C.[10]
-
2. My characterization shows that the strontium doping level is lower than expected. What could be the cause?
Incomplete incorporation of strontium into the crystal lattice can occur for several reasons.
-
Troubleshooting Steps:
-
Check Precursors: Verify the purity and stoichiometry of your strontium source (e.g., strontium nitrate, strontium chloride) and other reactants.
-
Optimize Synthesis Method: In co-precipitation methods, ensure homogeneous mixing and controlled reaction rates to allow for uniform ion substitution. In solid-state reactions, ensure intimate grinding and sufficient sintering time and temperature for complete reaction and diffusion.[11]
-
Solubility and Competing Reactions: The relative solubility of different potential precipitates can influence the final composition. Strontium ions may remain in the solution if conditions favor the precipitation of a phase that does not readily incorporate them.
-
A general troubleshooting workflow for synthesis issues is outlined below.
Caption: A logical workflow for diagnosing and resolving common synthesis issues.
Section 3: Characterization Challenges
1. My XRD pattern shows broad peaks and a high background. How can I improve the data quality?
Broad peaks typically indicate either very small crystallite size (nanoparticles) or poor crystallinity (amorphous content).[1] A high background can result from sample properties or instrument setup.
-
Troubleshooting Steps:
-
Improve Crystallinity: If aiming for a more crystalline material, consider annealing the sample at an appropriate temperature. For example, sintering strontium-doped calcium phosphate precursors at 800-1000°C can produce sharp diffraction peaks.[10][11]
-
Sample Preparation: Ensure the sample is finely ground to a uniform powder to minimize preferred orientation. The sample should be thick enough to be "infinitely thick" to X-rays to avoid background from the sample holder.
-
Instrument Settings: Use a longer scan time (slower step size) to improve the signal-to-noise ratio.
-
2. I am having trouble interpreting my FTIR spectrum. Which peaks are characteristic of this compound?
For phosphate-based materials, the key vibrational modes are from the phosphate (PO₄³⁻) group.
-
Key Phosphate Peaks: Look for characteristic absorption bands around:
-
1073 cm⁻¹ (ν₃): Asymmetric stretching mode of the P-O bond.
-
945 cm⁻¹ (ν₁): Symmetric stretching mode of the P-O bond.
-
589 cm⁻¹ (ν₄): O-P-O bending mode.
-
497 cm⁻¹ (ν₂): O-P-O bending mode. The presence of these peaks confirms the formation of a phosphate material.[11] If you are synthesizing a this compound silicate, you would also look for characteristic silicate peaks.[11]
-
Section 4: Biological and Application-Specific Issues
1. My strontium-containing biomaterial is showing higher-than-expected cytotoxicity in vitro. What could be the cause?
While strontium is generally considered biocompatible and beneficial for bone regeneration, high concentrations can be cytotoxic.[11][12]
-
Troubleshooting Steps:
-
Quantify Ion Release: The critical factor is the concentration of released Sr²⁺ ions in the cell culture medium. High degradation rates can lead to a burst release of strontium, causing cytotoxicity.[13] Studies have shown that Sr²⁺ concentrations above 0.5 mM may inhibit endothelial cell function.[13]
-
Control Degradation Rate: The material's phase and crystallinity affect its solubility. Amorphous or less stable phases will degrade faster. Consider modifying the material to a more stable crystalline phase (e.g., via heat treatment) to slow down ion release.
-
Evaluate Other Components: If your material is a composite or has been synthesized with other chemicals, rule out cytotoxicity from these other components.
-
Dose-Response Study: Perform a dose-response experiment using different concentrations of your material to determine the cytotoxic threshold. Some studies show excellent biocompatibility at concentrations like 25 µg/mL for silver-substituted strontium phosphosilicate.[11]
-
2. How does strontium incorporation influence osteoblast and osteoclast activity?
Strontium is known to have a dual effect on bone metabolism: it stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts.[14]
-
Mechanism of Action:
-
Osteoblast Stimulation: Strontium can activate key signaling pathways crucial for osteoblast differentiation and bone formation, such as the Wnt/β-catenin, BMP-2, and Runx2 pathways.[15]
-
Osteoclast Inhibition: Sr²⁺ can inhibit osteoclast differentiation and activity, partly through the RANK/RANKL/OPG signaling pathway.[13] It can also induce a dose-dependent reduction in the number of osteoclasts.[13]
-
The diagram below illustrates the dual-action signaling of strontium on bone cells.
Caption: Strontium's dual-action mechanism on bone remodeling pathways.
Quantitative Data Summary
Table 1: Example Synthesis Parameters for Strontium Phosphates
| Parameter | Value / Condition | Target Phase / Material | Source |
|---|---|---|---|
| Synthesis Method | Spontaneous Precipitation | SrHPO₄, Sr₁₀(PO₄)₆(OH)₂ | [2] |
| Reactants | Strontium Chloride, Sodium Phosphate | SrHPO₄, Sr₁₀(PO₄)₆(OH)₂ | [2] |
| Initial pH | 7.4 | SrHPO₄, Sr₁₀(PO₄)₆(OH)₂ | [2] |
| Temperature | 298 K and 310 K (25°C and 37°C) | SrHPO₄, Sr₁₀(PO₄)₆(OH)₂ | [2] |
| Synthesis Method | Solid-State Reaction | Silver-substituted this compound Silicate | [11] |
| Reactants | Strontium Carbonate, Silicon Dioxide, Ammonium Dihydrogen Phosphate | Silver-substituted this compound Silicate | [11] |
| Sintering Temp. | 800°C for 5 hours | Silver-substituted this compound Silicate |[11] |
Table 2: Biocompatibility and Cytotoxicity Data
| Material | Cell Line | Concentration | Outcome | Source |
|---|---|---|---|---|
| Calcium- and Strontium-Polyphosphate Particles | Chondrocytes | High Concentrations | Size and concentration-dependent cytotoxicity | [12] |
| Silver-substituted Strontium Phosphosilicate | MG-63 | 25 µg/mL | Excellent biocompatibility | [11] |
| Strontium Ions (Sr²⁺) | Endothelial Cells | > 0.5 mM | Potential inhibition of cell function | [13] |
| Strontium Ions (Sr²⁺) | Osteoclast-like cells | 24 mM | Complete inhibition of osteoclast formation |[13] |
Key Experimental Protocols
Protocol 1: Wet Chemical Precipitation of Strontium-Doped Apatite
This protocol describes a general method for synthesizing strontium-doped apatitic calcium phosphate powders.
-
Prepare Precursor Solutions:
-
Calcium/Strontium Solution: Prepare an aqueous solution of calcium nitrate tetrahydrate and strontium nitrate. The molar ratio of Ca²⁺ to Sr²⁺ will determine the substitution level in the final product.
-
Phosphate Solution: Prepare an aqueous solution of diammonium hydrogen phosphate.
-
-
Set Up Reaction Vessel: Place the calcium/strontium solution in a temperature-controlled beaker with a magnetic stirrer. Maintain a constant temperature (e.g., 37°C).
-
Adjust pH: Adjust the pH of the calcium/strontium solution to a value between 10 and 11 using an ammonium hydroxide solution.
-
Initiate Precipitation: Add the phosphate solution dropwise to the stirring calcium/strontium solution using a burette or syringe pump. A slow, constant addition rate is crucial for homogeneity. A milky white precipitate will form.
-
Age the Precipitate: After the addition is complete, leave the suspension to stir at the set temperature for 2-4 hours to "age" the precipitate, allowing for crystal maturation.
-
Wash the Product:
-
Stop stirring and allow the precipitate to settle.
-
Decant the supernatant and replace it with deionized water.
-
Resuspend the precipitate by stirring or sonication, then centrifuge to collect the solid.
-
Repeat this washing step 3-5 times to remove unreacted ions.
-
-
Dry the Product: Dry the washed powder in an oven at 80-100°C overnight.
-
(Optional) Sintering: To improve crystallinity and induce phase transformation (e.g., to β-TCP), sinter the dried powder in a high-temperature furnace (e.g., 800-1100°C for 2-5 hours).[10][11]
Protocol 2: Sample Preparation for SEM/EDX Analysis
This protocol outlines the steps for preparing powder samples for morphological and elemental analysis.
-
Mount the Sample:
-
Place a carbon adhesive tab onto an aluminum SEM stub.
-
Carefully apply a small amount of the dry this compound powder onto the adhesive tab.
-
-
Remove Loose Powder: Gently tap the side of the stub to remove any loose, non-adherent powder. An air duster can also be used, but with extreme care to avoid blowing the entire sample away. A uniform, thin layer of powder is ideal.
-
Sputter Coating:
-
Place the stub into a sputter coater.
-
Coat the sample with a thin (5-10 nm) conductive layer of gold, platinum, or carbon. This is critical to prevent charging of the non-conductive ceramic powder under the electron beam.
-
-
Imaging (SEM):
-
Load the coated sample into the SEM.
-
Use an appropriate accelerating voltage (e.g., 5-15 kV) and working distance to acquire images of the particle morphology, size, and aggregation state.
-
-
Elemental Analysis (EDX):
-
During or after imaging, acquire an Energy-Dispersive X-ray (EDX) spectrum to confirm the presence of strontium, phosphorus, calcium (if applicable), and oxygen. This provides a semi-quantitative analysis of the elemental composition.[16]
-
The workflow for this characterization process is visualized below.
References
- 1. Precipitate formation in the strontium-phosphate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. US3113835A - Method for producing this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Optica Publishing Group [opg.optica.org]
- 8. Synthesis and Antimicrobial Analysis of High Surface Area Strontium-Substituted Calcium Phosphate Nanostructures for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. Synthesis and characterization of silver substituted this compound silicate apatite using solid-state reaction for osteoregenerative applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Calcium- and Strontium-Polyphosphate Particles Toward Drug Delivery into Articular Cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. From hard tissues to beyond: Progress and challenges of strontium-containing biomaterials in regenerative medicine applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Influence of this compound Coating on the Degradation of Physical Vapor Deposition Sprayed Mg Coating on Ti6Al4V Substrate to Promote Bone Tissue Healing [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Mechanical Properties of Strontium Phosphate Biomaterials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of strontium phosphate-based biomaterials.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of strontium in phosphate-based biomaterials?
A1: Strontium is a trace element found in human bone that plays a dual role in bone metabolism. It stimulates the proliferation and differentiation of osteoblasts (bone-forming cells) while inhibiting the activity of osteoclasts (bone-resorbing cells).[1] This dual action makes strontium an attractive element for developing biomaterials for bone regeneration, particularly in osteoporotic conditions.[2]
Q2: How does strontium substitution affect the mechanical properties of calcium phosphate ceramics?
A2: Substituting calcium ions (Ca²⁺) with strontium ions (Sr²⁺) in the crystal lattice of calcium phosphates like hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP) can lead to structural deformation and changes in phase stability, solubility, and mechanical properties.[2] Studies have shown that strontium doping can improve the elastic modulus and hardness of β-TCP and enhance the mechanical strength of HA.[2] The larger ionic radius of strontium compared to calcium causes a linear expansion of the lattice constants.[3][4]
Q3: What are the common methods for fabricating this compound-based scaffolds?
A3: Common methods for fabricating this compound-based porous scaffolds include:
-
3D Printing (Additive Manufacturing): Techniques like extrusion-based 3D printing and digital light processing (DLP) allow for the creation of scaffolds with precisely controlled pore sizes, porosity, and interconnectivity.[5][6][7]
-
Freeze-drying: This method is often used to create porous scaffolds from composite materials, such as collagen-strontium phosphate nanocomposites.[8]
-
Sol-gel method: This technique is used to synthesize strontium-doped β-TCP powders which are then sintered to form scaffolds.[4]
-
Chemical Immersion Coating: This method is used to create strontium-calcium phosphate coatings on metallic substrates like magnesium or titanium.[9][10]
Q4: What is the significance of porosity in this compound scaffolds?
A4: Porosity is a critical factor in the design of bone scaffolds. An interconnected porous structure is essential for:
-
Cell Infiltration and Migration: Allows cells to penetrate the scaffold and populate the entire structure.
-
Nutrient and Waste Transport: Facilitates the supply of nutrients and oxygen to the cells and the removal of metabolic waste.
-
Vascularization: Provides space for the formation of new blood vessels, which is crucial for bone tissue regeneration.[5] However, there is a trade-off between porosity and mechanical strength; higher porosity generally leads to lower mechanical strength.[11]
Troubleshooting Guides
Issue 1: Low Compressive Strength of Sintered this compound Scaffolds
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Suboptimal Strontium Concentration | Vary the molar ratio of strontium to calcium (or magnesium) in the initial precursor materials. Studies have shown that there is an optimal doping concentration for maximizing mechanical properties.[2][4] | See Protocol 1: Synthesis of Strontium-Substituted β-Tricalcium Phosphate (β-TCP) . |
| Inadequate Sintering Temperature or Duration | Optimize the sintering process. The sintering temperature and holding time significantly influence the densification and grain growth of the ceramic, which in turn affect its mechanical strength.[12][13] | See Protocol 2: Sintering of 3D-Printed Strontium-Doped Calcium Phosphate Scaffolds . |
| High Porosity | If using 3D printing, adjust the design parameters to reduce the overall porosity or create a denser core with a porous outer layer.[5][14] For other methods, consider using porogen leaching with a lower porogen content. | Refer to the user manual of your 3D printing system for adjusting scaffold design parameters. |
| Brittleness of the Ceramic | Create a composite material by incorporating a polymer phase, such as gelatin, chitosan, or poly(L-lactic acid), to improve the toughness and reduce the brittleness of the scaffold.[1][15][16] | See Protocol 3: Fabrication of a Strontium-Doped Calcium Phosphate/Gelatin Composite Scaffold . |
Issue 2: Poor Cell Adhesion and Proliferation on the Scaffold Surface
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Unfavorable Surface Chemistry or Topography | Modify the scaffold surface by applying a coating. A common approach is to coat the scaffold with a bioactive material like silk fibroin or to use a polydopamine coating to improve cell attachment.[17] | See Protocol 4: Surface Modification of Strontium-Doped Scaffolds with Polydopamine and Silk Fibroin . |
| Cytotoxic Levels of Strontium Ion Release | Measure the strontium ion release profile over time. If the initial burst release is too high, consider pre-leaching the scaffolds in a suitable buffer before cell seeding. Alternatively, modify the material composition to achieve a more sustained and lower-level release.[6][8] | See Protocol 5: Measurement of Strontium Ion Release . |
| Inadequate Porosity for Cell Infiltration | Characterize the pore size and interconnectivity of your scaffolds using micro-computed tomography (μ-CT) or scanning electron microscopy (SEM). If the pores are too small or not well-interconnected, adjust the fabrication parameters.[5] | Utilize SEM and μ-CT imaging to analyze the scaffold architecture. |
Data Presentation
Table 1: Effect of Strontium Substitution on the Mechanical Properties of Phosphate-Based Biomaterials
| Material | Strontium Content | Compressive Strength (MPa) | Elastic Modulus (GPa) | Reference |
| Magnesium-Strontium Phosphate Bioceramic | 0.25 Sr | ~120 | - | |
| Strontium-Calcium Phosphate Hybrid Cement | Not specified | 45.52 | - | [18] |
| Strontium-Substituted Magnesium Phosphate Scaffold | 8.2 wt% | 16.1 ± 1.1 | - | [6] |
| Strontium-Doped β-TCP | 1% Sr | Higher than pure β-TCP | - | [4] |
| Strontium-Doped Calcium Silicate Scaffold | Not specified | 2x higher than pure CS | - | [19] |
| POFC/β-TCP Scaffold | 0% | 27.17 ± 3.70 | - | [16] |
| POFC/β-TCP Scaffold | 25% POFC | 47.82 ± 4.33 | - | [16] |
| POFC/β-TCP Scaffold | 35% POFC | 62.33 ± 5.30 | - | [16] |
Table 2: Porosity and Pore Size of 3D-Printed Strontium-Doped β-TCP Scaffolds
| Scaffold Type | Preset Pore Size (μm) | Actual Pore Size (μm) | Porosity (%) | Pore Connectivity (%) | Reference |
| β-TCP | 400 | 381.92 ± 17.66 | 62.77 ± 4.26 | 100 ± 0.24 | [5] |
| 5% Sr-TCP | 400 | 386.64 ± 24.10 | 63.69 ± 5.69 | 99.8 ± 0.38 | [5] |
| 10% Sr-TCP | 400 | 380.64 ± 9.25 | 64.78 ± 3.97 | 99.9 ± 0.27 | [5] |
| 20% Sr-TCP | 400 | 380.64 ± 9.25 | - | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of Strontium-Substituted β-Tricalcium Phosphate (β-TCP)
-
Objective: To synthesize β-TCP powders with varying levels of strontium substitution.
-
Materials: Calcium carbonate (CaCO₃), strontium carbonate (SrCO₃), and calcium hydrogen phosphate anhydrous (CaHPO₄).
-
Procedure:
-
Calculate the required amounts of CaCO₃, SrCO₃, and CaHPO₄ to achieve the desired Ca/Sr/P molar ratios.
-
Mix the powders thoroughly in a ball mill with ethanol for 24 hours.
-
Dry the mixture at 80°C for 12 hours.
-
Calcify the dried powder at 900°C for 2 hours in a muffle furnace.
-
Grind the calcined powder and then sinter it at 1100°C for 6 hours.
-
Characterize the phase composition of the resulting powder using X-ray diffraction (XRD).
-
Protocol 2: Sintering of 3D-Printed Strontium-Doped Calcium Phosphate Scaffolds
-
Objective: To sinter 3D-printed "green" scaffolds to achieve desired mechanical properties.
-
Materials: 3D-printed strontium-doped calcium phosphate scaffolds.
-
Procedure:
-
Place the green scaffolds in a high-temperature furnace.
-
Heat the scaffolds to 600°C at a rate of 1°C/min and hold for 2 hours to burn out the polymer binder.
-
Increase the temperature to the final sintering temperature (e.g., 1100-1300°C) at a rate of 5°C/min.[13]
-
Hold at the sintering temperature for 2-4 hours.
-
Cool the furnace down to room temperature.
-
Evaluate the mechanical properties of the sintered scaffolds using compressive strength testing.
-
Protocol 3: Fabrication of a Strontium-Doped Calcium Phosphate/Gelatin Composite Scaffold
-
Objective: To create a composite scaffold with improved toughness.
-
Materials: Strontium-doped calcium phosphate powder, gelatin, deionized water.
-
Procedure:
-
Prepare a gelatin solution of the desired concentration (e.g., 10% w/v) by dissolving gelatin in deionized water at 40°C.
-
Disperse the strontium-doped calcium phosphate powder into the gelatin solution to form a homogenous slurry.
-
Pour the slurry into a mold and freeze it at -20°C for 12 hours.
-
Lyophilize (freeze-dry) the frozen slurry for 48 hours to remove the water and create a porous scaffold.
-
Crosslink the gelatin within the scaffold using a suitable crosslinking agent (e.g., glutaraldehyde vapor) to improve its stability in aqueous environments.
-
Protocol 4: Surface Modification of Strontium-Doped Scaffolds with Polydopamine and Silk Fibroin
-
Objective: To improve the surface biocompatibility of the scaffolds.[17]
-
Materials: Strontium-doped calcium polyphosphate (SCPP) scaffolds, dopamine hydrochloride, Tris-HCl buffer (pH 8.5), silk fibroin solution.
-
Procedure:
-
Immerse the SCPP scaffolds in a 2 mg/mL dopamine solution in Tris-HCl buffer and shake for 24 hours at room temperature.
-
Rinse the polydopamine-coated scaffolds (SCPP/D) with deionized water and dry them.
-
Immerse the SCPP/D scaffolds in a silk fibroin solution for 24 hours.
-
Rinse the final SCPP/D/SF scaffolds with deionized water and dry them.
-
Characterize the surface modification using techniques like Fourier-transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM).
-
Protocol 5: Measurement of Strontium Ion Release
-
Objective: To quantify the release of strontium ions from the scaffolds over time.
-
Materials: Strontium-containing scaffolds, simulated body fluid (SBF) or cell culture medium.
-
Procedure:
-
Immerse a known weight of the scaffold in a specific volume of SBF or culture medium (e.g., 0.1 g/20 mL).[16]
-
Incubate the samples at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), collect an aliquot of the immersion medium.
-
Replenish the collected volume with fresh medium.
-
Measure the concentration of strontium in the collected aliquots using inductively coupled plasma optical emission spectrometry (ICP-OES) or atomic absorption spectroscopy (AAS).
-
Visualizations
Caption: Workflow for improving the mechanical properties of this compound scaffolds.
Caption: Signaling pathways modulated by strontium in bone cells.[2][20][21]
References
- 1. Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium-Substituted Calcium Orthophosphates: Structure, Stability, Morphology, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3D printed strontium-doped calcium phosphate ceramic scaffold enhances early angiogenesis and promotes bone repair through the regulation of macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of strontium substitution on the material properties and osteogenic potential of 3D powder printed magnesium phosphate scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Strontium-modification of porous scaffolds from mineralized collagen for potential use in bone defect therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Corrosion Behavior and In Vitro of Strontium-Doped Calcium Phosphate Coating on Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. evaluation-of-corrosion-behavior-and-in-vitro-of-strontium-doped-calcium-phosphate-coating-on-magnesium - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of strontium amount on the mechanical strength and cell-biological performance of magnesium-strontium phosphate bioceramics for bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sintering densification mechanism and mechanical properties of the 3D-printed high-melting-point-difference magnesium oxide/calcium phosphate composite bio-ceramic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Strontium ranelate-loaded POFC/β-TCP porous scaffolds for osteoporotic bone repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Strontium–calcium phosphate hybrid cement with enhanced osteogenic and angiogenic properties for vascularised bone regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 19. Effect of Strontium Substitution on the Physicochemical Properties and Bone Regeneration Potential of 3D Printed Calcium Silicate Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. From hard tissues to beyond: Progress and challenges of strontium-containing biomaterials in regenerative medicine applications - PMC [pmc.ncbi.nlm.nih.gov]
Strontium Phosphate Synthesis: Technical Support Center
Welcome to the Technical Support Center for Strontium Phosphate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the control of this compound crystallinity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the crystallinity of this compound?
A1: The crystallinity of this compound is primarily influenced by several key experimental parameters:
-
pH of the reaction solution: This is a critical factor that can determine the phase and crystallinity of the product.[1][2]
-
Temperature: Both synthesis temperature and post-synthesis calcination (annealing) temperature significantly impact crystallinity and can induce phase transformations.[3][4][5]
-
Synthesis Method: The chosen method, such as wet precipitation, hydrothermal, sol-gel, or microwave-assisted synthesis, dictates the reaction conditions and influences the final crystal structure.[6][7][8]
-
Reactant Concentration and Molar Ratios: The initial concentrations and molar ratios of strontium and phosphate precursors affect precipitation kinetics and phase purity.[9][10]
-
Aging Time: Allowing the precipitate to age in the mother liquor can promote the transformation from an amorphous to a crystalline state.[11]
Q2: How does pH affect the phase and crystallinity of the synthesized this compound?
A2: The pH of the synthesis solution plays a crucial role in determining which this compound phase is formed. Generally, lower pH values favor the formation of strontium hydrogen phosphate (SrHPO₄), which may be less crystalline. As the pH increases, more stable and crystalline phases like trithis compound (Sr₃(PO₄)₂) are formed. For instance, studies on phosphate chemical conversion coatings show that at a pH below 2.75, only discrete SrHPO₄ crystals form, while increasing the pH to 3.00 and above leads to the appearance of Sr₃(PO₄)₂ with good crystallinity.[1][12][13]
Q3: Can temperature be used to control the crystallinity after synthesis?
A3: Yes, post-synthesis heat treatment (calcination or sintering) is a common method to control and improve crystallinity. For strontium-doped hydroxyapatite, for example, powders may be amorphous or poorly crystalline after initial synthesis at low temperatures. Increasing the calcination temperature to 600°C or higher promotes crystallization, with higher temperatures (e.g., 900°C) resulting in sharper diffraction peaks, indicating increased crystallinity and particle growth.[5] Similarly, annealing amorphous this compound at temperatures between 750–950°C results in detectable crystallinity.[3]
Q4: What is the difference between amorphous and crystalline this compound?
A4: Amorphous this compound lacks a long-range ordered atomic structure, which results in broad, undefined peaks in an X-ray diffraction (XRD) pattern.[7] Crystalline this compound, conversely, has a well-defined, ordered lattice structure, which produces sharp, narrow peaks in an XRD pattern.[1][3] The transition from an amorphous to a crystalline state can be induced by factors like hydrothermal treatment or calcination at elevated temperatures.[14][15] The initial precipitate in many aqueous synthesis methods is often poorly crystalline or amorphous.[16]
Troubleshooting Guide
Issue 1: My this compound precipitate is amorphous or has very low crystallinity.
| Possible Cause | Troubleshooting Steps |
| Low Synthesis Temperature | For precipitation methods, ensure the temperature is appropriate. Some methods require elevated temperatures to promote crystallinity. Consider a post-synthesis hydrothermal treatment or calcination step.[5][14] |
| Inappropriate pH | The pH may be too low. For many methods, a higher pH (often basic) is required for crystalline phases like Sr₃(PO₄)₂.[1][13] Verify and adjust the pH of your reaction mixture. |
| Insufficient Aging Time | The precipitate may not have had enough time to transition from an amorphous to a crystalline state.[11] Try increasing the aging time of the precipitate in the mother solution before filtering and drying. |
| Rapid Precipitation | Very fast addition of reagents can lead to the formation of amorphous phases. Try a slower, dropwise addition of the phosphate precursor to the strontium salt solution to control the precipitation rate.[17] |
| Quenching from Sol-Gel | In the sol-gel method, the resulting product is often an amorphous glass.[7][18] A subsequent, controlled heat treatment is necessary to induce crystallization.[19] |
Issue 2: I am getting a mixture of this compound phases (e.g., SrHPO₄ and Sr₃(PO₄)₂).
| Possible Cause | Troubleshooting Steps |
| pH is at a transition point | The pH of your solution may be in a range where both phases can coexist. For example, around pH 2.75-3.00, both SrHPO₄ and Sr₃(PO₄)₂ can be detected.[12][20] To favor Sr₃(PO₄)₂, increase the pH further. To isolate SrHPO₄, maintain a lower pH. |
| Incomplete Reaction | The reaction may not have gone to completion, leaving precursor phases. Ensure adequate reaction time and stirring. |
| Temperature Fluctuations | Inconsistent temperature during synthesis can lead to the formation of different phases. Use a temperature-controlled reaction vessel to maintain a stable temperature. |
Issue 3: The particle size or morphology of my crystalline this compound is not what I expected.
| Possible Cause | Troubleshooting Steps |
| Synthesis Method | Different synthesis methods yield different morphologies. Microwave-assisted synthesis can produce whiskers, while hydrothermal methods can yield hexagonal plate-like particles.[6][8] Select a synthesis method known to produce your desired morphology. |
| Presence of Additives | Surfactants, templates, or other ions can significantly alter crystal habit. The presence of Cl⁻ ions can induce one-dimensional growth (whiskers).[6][21] The use of templates like ethylenediamine can help prepare nanoparticles with controlled morphology.[22] |
| Stirring Rate | During hydrothermal synthesis, the stirring rate can affect the aggregation and final particle size of the crystals.[8] |
Quantitative Data Summary
Table 1: Effect of pH on this compound Phase and Crystallinity
| pH Value | Observed Phases | Crystallinity/Morphology Description | Reference |
| < 2.50 | No effective coating/phase formed | - | [1] |
| 2.75 | SrHPO₄, weak Sr₃(PO₄)₂ | SrHPO₄ crystals begin to form; substrate is covered. | [1][12] |
| 3.00 | SrHPO₄, clear Sr₃(PO₄)₂ | Increased coating thickness; cluster flaky crystals. | [1][12] |
| 3.25 | Strong Sr₃(PO₄)₂, SrHPO₄ | Strong, sharp diffraction peaks implying good crystallinity; evenly bulk-like microcrystals. | [1][12] |
Table 2: Effect of Temperature on this compound Crystallinity
| Method | Temperature (°C) | Effect on Crystallinity | Reference |
| Annealing | 750 - 950 | Sharp, narrow diffraction peaks appear, indicating detectable crystallinity. Content of Sr₃(PO₄)₂ phase increases with temperature. | [3] |
| Hydrothermal | 110 - 150 | Transition from amorphous to crystalline state. At 150°C, transition occurs in 1 hour; at 110°C, it requires 6 hours. | [14][23] |
| Sol-Gel Calcination | 500 | Nanopowders remain in an amorphous state. | [5] |
| Sol-Gel Calcination | 600 - 800 | Powders start to become crystalline. | [5] |
| Sol-Gel Calcination | 900 | More intense and sharp peaks, corresponding to an increase in crystallinity and particle growth. | [5] |
Experimental Protocols & Workflows
Below are diagrams illustrating a general experimental workflow and the logical relationships of synthesis parameters, followed by a sample experimental protocol.
Caption: General experimental workflow for this compound synthesis.
Caption: Key parameters influencing this compound crystallinity.
Protocol: Wet Chemical Precipitation of this compound
This protocol is a generalized procedure based on common wet chemical synthesis methodologies.[11][22] Researchers should optimize concentrations, temperature, and pH for their specific needs.
1. Materials and Reagents:
-
Strontium source: Strontium nitrate (Sr(NO₃)₂) or Strontium chloride (SrCl₂)
-
Phosphate source: Diammonium hydrogen phosphate ((NH₄)₂HPO₄) or Sodium phosphate (Na₃PO₄)
-
pH adjusting solution: Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)
-
Deionized water
2. Procedure:
-
Prepare Precursor Solutions:
-
Prepare a solution of the strontium salt (e.g., 0.5 M Sr(NO₃)₂) in deionized water.
-
Prepare a solution of the phosphate salt (e.g., 0.3 M (NH₄)₂HPO₄) in deionized water. The Sr/P molar ratio should be controlled based on the desired stoichiometry (e.g., 1.67 for strontium hydroxyapatite).
-
-
Precipitation:
-
Place the strontium salt solution in a temperature-controlled reaction vessel and stir continuously with a magnetic stirrer.
-
Slowly add the phosphate solution dropwise to the strontium solution. A rapid addition can lead to amorphous precipitates.[17]
-
During the addition, constantly monitor and maintain the pH of the mixture at the desired level (e.g., > 9 for crystalline apatite phases) by adding NH₄OH.[2][24]
-
-
Aging the Precipitate:
-
Once the addition is complete, continue stirring the resulting milky suspension at a constant temperature for a set period (e.g., 2 to 24 hours). This aging step is crucial for the crystallization process.[11]
-
-
Washing and Collection:
-
Stop stirring and allow the precipitate to settle.
-
Separate the precipitate from the solution via filtration or centrifugation.
-
Wash the collected precipitate several times with deionized water to remove any unreacted ions, followed by a final wash with ethanol.
-
-
Drying:
-
Dry the washed precipitate in an oven at a temperature of 80-100°C for 12-24 hours to obtain a fine powder.
-
-
Calcination (Optional):
-
To further enhance crystallinity, the dried powder can be calcined in a furnace at a high temperature (e.g., 700-900°C) for several hours.[5]
-
7. Characterization:
-
Use X-ray Diffraction (XRD) to determine the phase composition and degree of crystallinity.
-
Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to analyze the particle morphology and size.
References
- 1. The Influence of pH Value on the Microstructure and Properties of this compound Chemical Conversion Coatings on Titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research on process of strontium hydrogen phosphate synthesized by chemical wet method - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 3. This compound Composite Designed to Red-Emission at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ceramics-silikaty.cz [ceramics-silikaty.cz]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Frontiers | Mesoporous Strontium-Doped Phosphate-Based Sol-Gel Glasses for Biomedical Applications [frontiersin.org]
- 8. hydrothermal-synthesis-of-single-crystal-tristrontium-phosphate-particles - Ask this paper | Bohrium [bohrium.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Flotation separation of strontium via phosphate precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. Influence of pH Value on Microstructure and Properties of this compound Chemical Conversion Coatings on Titanium[v1] | Preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Precipitate formation in the strontium-phosphate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US3113835A - Method for producing this compound - Google Patents [patents.google.com]
- 18. DSpace [repository.kaust.edu.sa]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. revroum.lew.ro [revroum.lew.ro]
- 23. knepublishing.com [knepublishing.com]
- 24. Frontiers | Effect of strontium substitution on the morphology of calcium phosphates crystals and polymorphism of the hexagonal hydroxyapatite (P63/m) / monoclinic (P21/c) [frontiersin.org]
Technical Support Center: Strontium Phosphate Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the challenges of scaling up strontium phosphate production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound-based materials.
1. Issue: The final product is amorphous or has poor crystallinity.
-
Question: My this compound powder shows a broad hump in the X-ray Diffraction (XRD) pattern instead of sharp peaks. How can I improve its crystallinity?
-
Answer:
-
Potential Causes:
-
Low Reaction Temperature: Precipitation at temperatures below 40°C can favor the formation of amorphous phases or less stable crystalline forms.[1]
-
Rapid Precipitation: Adding precursors too quickly can lead to rapid nucleation and the formation of poorly crystalline or amorphous material.
-
Insufficient Maturation: The initial precipitate may be an unstable, poorly crystalline phase that requires time to transform into a more stable, crystalline form.[2]
-
-
Solutions:
-
Increase Reaction Temperature: Maintain the reaction temperature at 40°C or higher to promote the formation of stable crystalline structures.[1]
-
Control Reagent Addition: Use a syringe pump or a dropping funnel to add the phosphate precursor solution slowly to the strontium salt solution. This allows for controlled crystal growth rather than rapid, disordered precipitation.
-
Implement an Aging/Maturation Step: After precipitation is complete, maintain the suspension at an elevated temperature (e.g., 80-90°C) for several hours (e.g., at least 10 hours) to allow the precipitate to mature and increase in crystallinity.[3]
-
Post-Synthesis Calcination: Heat-treating the dried powder can enhance crystallinity. However, be aware that high temperatures can also induce phase transformations to other phosphate forms.[4]
-
-
2. Issue: Significant particle agglomeration is observed.
-
Question: My Scanning Electron Microscopy (SEM) images show that the synthesized this compound nanoparticles are heavily clumped together. How can I achieve better dispersion?
-
Answer:
-
Potential Causes:
-
Solutions:
-
Use of Surfactants/Polymers: Introduce a surfactant or polymer during synthesis to adsorb onto the particle surfaces, providing steric or electrostatic repulsion.
-
In-Situ Resin Formation: Utilize an in-situ polymerization method, such as with urea-formaldehyde resin, to create a matrix that prevents particles from agglomerating during synthesis. The organic matrix can be removed later by calcination.[3]
-
Surface Functionalization: After synthesis, functionalize the particle surfaces with molecules like polyethyleneimine (PEI) or carboxymethylcellulose (CMC) to create stable colloidal dispersions.[7]
-
Control pH and Zeta Potential: Adjusting the pH of the suspension can alter the surface charge of the particles, and maximizing the zeta potential can lead to more stable, dispersed suspensions.
-
-
3. Issue: The product has an incorrect or inconsistent Stoichiometry (Sr:P ratio).
-
Question: Elemental analysis of my strontium-doped calcium phosphate shows a different Sr:Ca:P ratio than expected from my precursor concentrations. Why is this happening and how can I fix it?
-
Answer:
-
Potential Causes:
-
pH Fluctuation: The pH of the reaction medium is critical. Different phosphate species (e.g., HPO₄²⁻, PO₄³⁻) dominate at different pH values, which can affect the stoichiometry of the precipitating phase.[1]
-
Incomplete Precipitation: If one of the precursors is not fully consumed due to reaction kinetics or solubility limits, the final product's stoichiometry will be skewed.
-
Phase Segregation: During precipitation, multiple phases with different stoichiometries might form, leading to an overall composition that deviates from the target.[2]
-
-
Solutions:
-
Maintain Strict pH Control: Use a pH stat or buffer system to maintain a constant pH throughout the reaction. The optimal pH should be between 3 and 5 when approaching the equivalence point for certain methods.[1]
-
Use an Excess of One Precursor: Adding a slight excess (e.g., 5%) of the phosphate precursor can help ensure the complete precipitation of the strontium ions.[1]
-
Homogeneous Precipitation: Employ methods that generate the precipitating agent slowly and uniformly throughout the solution (e.g., hydrolysis of urea to raise pH gradually) to ensure uniform composition.
-
Verify with Multiple Techniques: Use complementary techniques like X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX) to confirm the elemental composition.[7][8]
-
-
4. Issue: The precipitate is colloidal and difficult to filter.
-
Question: My synthesis results in a very fine, colloidal precipitate that clogs filter paper and is difficult to separate from the solution. How can I improve filterability?
-
Answer:
-
Potential Causes:
-
Incorrect Order of Reagent Addition: Adding the strontium salt solution to the phosphate solution can lead to the formation of colloidal precipitates that are challenging to filter.[1]
-
-
Solutions:
-
Reverse the Order of Addition: The preferred method is to add the phosphate solution to the strontium solution under vigorous stirring. This helps to form larger, more easily filterable particles.[1]
-
Increase Particle Size: Employ the strategies mentioned for improving crystallinity, such as increasing the reaction temperature and allowing for a maturation period. Larger crystals are significantly easier to filter.
-
Use Centrifugation: For very fine particles, centrifugation followed by decantation of the supernatant can be a more effective separation method than filtration.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor when scaling up this compound synthesis from the lab to a larger batch?
A1: The most critical parameters are:
-
Temperature: Must be uniform throughout the larger reaction vessel.[1]
-
pH: Needs to be monitored and controlled precisely, as localized pH changes can lead to non-uniform products.[1]
-
Mixing Efficiency: Agitation must be sufficient to ensure homogeneity in larger volumes to avoid concentration gradients.
-
Reagent Addition Rate: The rate of adding precursors must be scaled proportionally to the volume to maintain the same reaction kinetics.[1]
Q2: Which synthesis method is generally preferred for producing large quantities of this compound?
A2: Wet chemical precipitation is a versatile and widely used method for synthesizing this compound powders at a larger scale due to its low cost and operation at relatively low temperatures.[9] For producing dense ceramic forms, conventional solid-state reaction at high temperatures is also a viable bulk synthesis method.[6]
Q3: How can I ensure batch-to-batch reproducibility during scale-up?
A3: To ensure consistency:
-
Quality Control of Raw Materials: Use high-purity, well-characterized precursors for every batch. Implementing quality control procedures for incoming materials is essential.[10]
-
Process Automation: Use automated systems for controlling parameters like reagent feed rates, temperature, and pH. This minimizes human error and ensures parameters are consistent between runs.[11]
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every step of the process, from precursor preparation to final product drying.
-
Consistent Characterization: Analyze each batch using a standardized set of characterization techniques to verify that it meets the required specifications.
Q4: What are the essential characterization techniques for quality control of this compound?
A4: A comprehensive quality control workflow should include:
-
X-ray Diffraction (XRD): To confirm the desired crystalline phase and assess crystallinity.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of characteristic phosphate (PO₄³⁻) and hydroxyl (OH⁻) vibrational bands and to check for impurities.[3][6]
-
Electron Microscopy (SEM/TEM): To analyze particle morphology, size distribution, and the degree of agglomeration.[9]
-
Elemental Analysis (XPS, EDX, or AAS): To confirm the correct elemental composition and stoichiometry, especially the strontium-to-phosphate ratio.[7][8]
Data Presentation
Table 1: Comparison of Common Synthesis Methods for Strontium Phosphates
| Parameter | Wet Chemical Precipitation | Solid-State Reaction |
| Typical Precursors | Strontium salts (e.g., SrCl₂, Sr(NO₃)₂), Phosphate salts (e.g., (NH₄)₂HPO₄)[1] | Strontium carbonate (SrCO₃), Ammonium dihydrogen phosphate (NH₄H₂PO₄), Silicon dioxide (SiO₂)[6] |
| Reaction Temperature | Low (e.g., 40 - 90°C)[1][3] | High (e.g., >1000°C)[6] |
| Key Advantages | Good control over particle size/morphology, low cost, low temperature operation.[9] | Can produce dense, bulk ceramic materials, suitable for certain apatite structures.[6] |
| Key Challenges | Potential for colloidal precipitates, requires careful control of pH and addition rates.[1] | High energy consumption, limited control over nanoparticle morphology, potential for incomplete reactions. |
| Typical Product Form | Powders, nanoparticles.[3][9] | Bulk powders, sintered ceramics.[6] |
Experimental Protocols
Protocol 1: Synthesis of Strontium-Substituted Hydroxyapatite (Sr-HA) Nanoparticles via Wet Chemical Precipitation
This protocol is adapted from methodologies described for preparing strontium-substituted hydroxyapatites.[3]
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Strontium nitrate (Sr(NO₃)₂)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Ammonium hydroxide (NH₄OH) solution (25%)
-
Deionized water
Procedure:
-
Prepare Precursor Solutions:
-
Solution A (Ca/Sr): Dissolve stoichiometric amounts of Ca(NO₃)₂·4H₂O and Sr(NO₃)₂ in deionized water to achieve the desired level of strontium substitution (e.g., 10 mol% Sr). The total (Ca+Sr) concentration should be controlled.
-
Solution B (Phosphate): Dissolve a stoichiometric amount of (NH₄)₂HPO₄ in deionized water to achieve a final (Ca+Sr)/P molar ratio of 1.67.
-
-
Reaction Setup:
-
Place Solution A in a jacketed reaction vessel equipped with a mechanical stirrer, pH probe, and thermometer.
-
Heat Solution A to 60°C while stirring vigorously.
-
-
pH Adjustment:
-
Slowly add NH₄OH solution to Solution A until the pH reaches and stabilizes at 10-11.
-
-
Precipitation:
-
Add Solution B dropwise to Solution A using a peristaltic pump at a slow, constant rate (e.g., 2-5 mL/min).
-
Continuously monitor the pH during the addition of Solution B. If the pH drops, add NH₄OH solution as needed to maintain it at 10-11.
-
-
Maturation (Aging):
-
Once the addition of Solution B is complete, keep the resulting milky suspension stirring at 60°C for an additional 12 hours to allow the precipitate to age and improve in crystallinity.
-
-
Washing and Separation:
-
Turn off the heat and stirring and allow the precipitate to settle.
-
Separate the precipitate from the supernatant by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water to remove residual ions. Continue washing until the conductivity of the wash water is close to that of pure deionized water.
-
-
Drying:
-
Dry the washed precipitate in an oven at 80-100°C overnight or by lyophilization (freeze-drying) to obtain a fine powder.
-
Protocol 2: Sample Preparation and Analysis by X-ray Diffraction (XRD)
Purpose: To identify the crystalline phase(s) and assess the crystallinity of the synthesized powder.
Procedure:
-
Sample Preparation:
-
Ensure the synthesized this compound powder is completely dry.
-
Gently grind the powder using an agate mortar and pestle to break up any soft agglomerates and ensure a uniform, fine powder. Avoid overly aggressive grinding, which can introduce strain or amorphization.
-
-
Sample Mounting:
-
Use a zero-background sample holder (e.g., single crystal silicon).
-
Carefully load the powder into the sample holder cavity. Use a flat edge (like a glass slide) to gently press and level the surface of the powder, ensuring it is flush with the holder's surface. A flat, densely packed surface is crucial for accurate data.
-
-
Instrument Setup:
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters. Typical settings for phase identification are:
-
Radiation: Cu Kα (λ = 1.5418 Å)
-
Scan Range (2θ): 10° to 80°
-
Step Size: 0.02° to 0.04°
-
Dwell Time: 0.5 to 2 seconds per step
-
-
-
Data Analysis:
-
Compare the resulting diffraction pattern to standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present.[6]
-
The presence of sharp, well-defined peaks indicates a highly crystalline material, while broad humps are characteristic of amorphous or poorly crystalline materials.[9]
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic based on initial XRD results.
References
- 1. US3113835A - Method for producing this compound - Google Patents [patents.google.com]
- 2. Precipitate formation in the strontium-phosphate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the role of strontium-based nanoparticles in modulating bone regeneration and antimicrobial resistance: a public health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of silver substituted this compound silicate apatite using solid-state reaction for osteoregenerative applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 9. This compound | 14414-90-5 | Benchchem [benchchem.com]
- 10. covalenteconsultoria.com.br [covalenteconsultoria.com.br]
- 11. bradleypulverizer.com [bradleypulverizer.com]
Technical Support Center: Enhancing Strontium Phosphate Coating Adhesion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when coating substrates with strontium phosphate.
Troubleshooting Guide: Common Adhesion Issues
This guide provides solutions to common problems that can arise during the this compound coating process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Coating peels or delaminates easily | Inadequate substrate surface preparation.[1][2] Contamination of the substrate surface (e.g., oils, grease, oxides).[1][3] Mismatch between coating and substrate materials.[1] Excessively thick coating leading to internal stress.[4][5] Insufficient curing or post-deposition heat treatment.[1] | Ensure thorough cleaning and profiling of the substrate surface through methods like solvent wiping, alkaline washing, abrasive blasting, or chemical etching.[1] Use designated cleaning agents and ensure complete removal of any residual particles.[1] Select a coating formulation that is compatible with the substrate material.[1] Optimize deposition parameters to control coating thickness; thinner coatings often exhibit better adhesion.[4][5] Adhere to the recommended curing schedule (temperature and duration) to ensure full crosslinking.[1] Consider a post-deposition heat treatment to improve coating crystallinity and adhesion.[5] |
| Non-uniform coating or bare patches | Improper substrate immersion or withdrawal from the coating solution. Clogged or improperly aimed spray nozzle in spray coating methods.[6] "Line-of-sight" limitations in deposition techniques like plasma spraying, especially for complex shapes.[7] | Ensure the entire substrate surface is in contact with the coating solution during chemical deposition methods. Check and clean spray nozzles regularly to ensure a uniform spray pattern.[6] For complex geometries, consider using non-line-of-sight techniques like hydrothermal treatment or sol-gel deposition.[8][9] |
| Cracks in the coating | High internal stresses due to excessive coating thickness.[5][10] Stresses growing in the material during solvent evaporation.[9] Mismatch in the coefficient of thermal expansion between the coating and the substrate, especially after heat treatment. | Optimize the deposition time to achieve a thinner, uniform coating.[10] Control the solvent evaporation rate during and after the coating process.[9] Gradually ramp up and cool down the temperature during any heat treatment steps to minimize thermal shock. |
| Poor initial layer formation | Inappropriate pH of the coating solution.[4] Incorrect concentration of precursor solutions.[4] | Adjust the pH of the coating solution to the optimal range for the specific substrate and coating chemistry. For example, a pH of 3 is used for this compound coating on a magnesium-coated Ti6Al4V substrate.[4] Ensure the molar concentrations of the strontium and phosphate precursors are accurate.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for ensuring good adhesion of this compound coatings?
A1: The most critical step is substrate surface preparation.[1][2] Inadequate cleaning and profiling of the substrate surface is a primary cause of coating adhesion failure.[1] The surface must be free of contaminants like oils, grease, and oxides, and should have a suitable profile to provide a good anchor for the coating.[1]
Q2: Which deposition method generally provides better adhesion for this compound coatings?
A2: Hydrothermal deposition and sol-gel deposition are often highlighted for producing coatings with excellent adhesion.[9] Hydrothermal methods can create uniform and compact layers, while sol-gel deposition is noted for high adhesion and requiring less stringent surface preparation.[9]
Q3: How does coating thickness affect adhesion?
A3: Thicker coatings can lead to lower adhesion.[4][5] As the coating thickness increases, internal stresses can build up, which may lead to cracking and delamination from the substrate.[4][5] It is crucial to control the deposition parameters to achieve a coating that is thick enough for its intended purpose without compromising adhesion.
Q4: Can post-deposition treatments improve adhesion?
A4: Yes, post-deposition heat treatment can significantly improve the properties of the coating, including adhesion.[5] Heat treatment can increase the crystallinity of the coating, which in turn can enhance its strength and bonding to the substrate.[5][9]
Q5: What are the ideal substrates for this compound coatings?
A5: this compound coatings are often applied to biocompatible metals used in orthopedic and dental implants. Common substrates include magnesium and its alloys, as well as titanium alloys like Ti6Al4V.[4][9] The choice of substrate will depend on the specific application and desired properties.
Q6: How can I improve the adhesion of a this compound coating on a magnesium substrate?
A6: To improve adhesion on magnesium, consider using a hydrothermal treatment process.[9] This method has been shown to produce uniform, compact, and well-adhered this compound coatings on magnesium.[9] Additionally, a pre-coating of zinc on the magnesium alloy can provide a more stable surface for subsequent strontium-zinc-based phosphate deposition.[11]
Experimental Protocols
Protocol 1: Hydrothermal Deposition of this compound on Magnesium
This protocol describes the deposition of a this compound coating on a pure magnesium substrate using a hydrothermal method.[9][12]
1. Substrate Preparation:
- Mechanically polish the magnesium substrate to a smooth finish.
- Ultrasonically clean the substrate in ethanol for 15 minutes.[11]
- Dry the substrate in air.[11]
2. Preparation of Coating Solution:
- Prepare a 0.1 M solution of Strontium Nitrate (Sr(NO₃)₂).
- Prepare a 0.06 M solution of Ammonium Dihydrogen Phosphate (NH₄H₂PO₄).
- Mix the two solutions and adjust the pH to 3.00 using dilute nitric acid (HNO₃).[4][9]
3. Hydrothermal Treatment:
- Place the cleaned magnesium substrate in a Teflon-lined autoclave.
- Pour the prepared coating solution into the autoclave, ensuring the substrate is fully immersed.
- Seal the autoclave and heat it to a temperature between 80°C and 200°C for 30 minutes. The coating's weight, density, and roughness generally increase with temperature.[9]
- After the specified time, turn off the heat and allow the autoclave to cool to room temperature.
4. Post-Deposition Cleaning and Drying:
- Remove the coated substrate from the autoclave.
- Rinse the substrate with deionized water and then with ethanol.[4]
- Dry the coated substrate in a vacuum oven at 80°C and 50 mbar for one hour.[9]
Protocol 2: PVD Magnesium Coating followed by this compound Chemical Conversion
This protocol details a two-step process involving Physical Vapor Deposition (PVD) of magnesium onto a Ti6Al4V substrate, followed by a chemical conversion to form a this compound layer.[4][13]
1. Substrate Preparation:
- Polish the Ti6Al4V substrate.
- Wash and ultrasonically clean the substrate, then dry it thoroughly.[4][13]
2. Physical Vapor Deposition (PVD) of Magnesium:
- Place the cleaned substrate in a PVD chamber.
- Use a pure magnesium (99.99 wt%) source heated to 700°C to generate magnesium vapor.
- Maintain the substrate temperature at 300°C.
- Introduce an Argon (Ar) flow of 250 sccm.
- Maintain a vacuum pressure of 10⁻¹ Torr during deposition.[4][13]
- Control the distance between the source and the substrate to regulate the coating thickness.[4][13]
3. This compound Chemical Conversion:
- Prepare the conversion solution consisting of 0.06 M NH₄H₂PO₄ and 0.1 M Sr(NO₃)₂.
- Adjust the pH of the solution to 3 with dilute HNO₃.[4][14]
- Immerse the magnesium-coated Ti6Al4V substrate in the solution at 80°C for 10 minutes.[4][14]
4. Final Cleaning and Drying:
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on this compound coatings.
| Substrate | Coating Method | Deposition Temperature (°C) | Deposition Time (min) | Coating Thickness (µm) | Surface Roughness (nm) | Corrosion Rate (mm/year) |
| Magnesium | Hydrothermal | 80 - 200 | 30 | Not specified | Increased with temperature[9] | Not specified |
| Ti6Al4V | PVD (Mg) + Chemical Conversion (SrP) | 300 (PVD), 80 (Chem.) | Not specified (PVD), 10 (Chem.) | 99 - 101 | Not specified | 0.103 ± 0.01 |
| Ti6Al4V | PVD (Mg only) | 300 | Not specified | 50 - 52 | Not specified | 0.52 ± 0.21 |
| Magnesium | Hydrothermal | Not specified | Not specified | Not specified | Reduced from 419 to 218[12] | Not specified |
Visualizations
Caption: General experimental workflow for this compound coating.
Caption: Troubleshooting flowchart for poor coating adhesion.
Caption: Key factors influencing this compound coating adhesion.
References
- 1. suncoating.com [suncoating.com]
- 2. unicheminc.com [unicheminc.com]
- 3. Troubleshooting Field Defects > Powder Coated Tough Magazine [powdercoatedtough.com]
- 4. Frontiers | Influence of this compound Coating on the Degradation of Physical Vapor Deposition Sprayed Mg Coating on Ti6Al4V Substrate to Promote Bone Tissue Healing [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. nipponpaint-industrial.com [nipponpaint-industrial.com]
- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New strontium-based coatings show activity against pathogenic bacteria in spine infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cityu.edu.hk [cityu.edu.hk]
- 12. World Journal of Dentistry [wjoud.com]
- 13. frontiersin.org [frontiersin.org]
- 14. frontiersin.org [frontiersin.org]
Technical Support Center: Optimizing Drug Release from Strontium Phosphate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, drug loading, and characterization of strontium phosphate-based drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound for drug delivery?
A1: this compound is a biocompatible and biodegradable material. The incorporation of strontium can offer therapeutic benefits, particularly in bone-related applications, as strontium is known to regulate bone formation and resorption.[1] Strontium-doped calcium phosphate cements have been shown to efficiently adsorb and release antibiotics like doxycycline.[2]
Q2: Which factors have the most significant impact on the drug release rate from this compound carriers?
A2: The drug release kinetics are influenced by a combination of factors related to the drug, the carrier, and the experimental environment. Key factors include the drug's solubility and its interaction with the carrier matrix, the particle size, porosity, and crystallinity of the this compound carrier, and the pH and composition of the release medium.[3][4]
Q3: How does the crystallinity of the this compound carrier affect drug release?
A3: Generally, amorphous or less crystalline carriers have a higher dissolution rate, which can lead to a faster initial drug release. More crystalline structures are typically more stable and may provide a more sustained and prolonged release profile. The synthesis method and subsequent thermal treatments, like calcination, can be used to control the crystallinity of the particles.
Q4: What are the common methods for loading drugs onto this compound nanoparticles?
A4: The two primary methods for drug loading are adsorption and co-precipitation (also known as in-situ loading).[2][5] Adsorption involves incubating pre-synthesized nanoparticles in a drug-containing solution.[2] Co-precipitation involves adding the drug during the synthesis of the nanoparticles, effectively entrapping the drug within the forming matrix.[5]
Q5: How can I achieve a zero-order release kinetic profile?
A5: Achieving zero-order release, where the drug is released at a constant rate, is highly desirable for many therapeutic applications. Certain formulations of strontium-modified biocements have demonstrated the ability to release strontium ions with zero-order kinetics.[6][7] This is often achieved by controlling the degradation and dissolution rate of the cement matrix.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Problem | Potential Cause | Suggested Solution |
| High Initial Burst Release | 1. Surface-Adsorbed Drug: A significant amount of the drug may be weakly adsorbed to the surface of the nanoparticles. 2. High Porosity: Highly porous or irregularly shaped particles can lead to rapid ingress of the release medium and fast dissolution of the drug.[3] 3. Carrier Instability: The this compound carrier may be degrading too quickly in the release medium. | 1. Implement a thorough washing step after drug loading to remove loosely bound drug molecules. 2. Optimize the synthesis protocol to produce denser, more uniform, and less porous nanoparticles. Consider post-synthesis treatments like calcination. 3. Modify the carrier by incorporating other ions or applying a polymer coating to slow down its degradation. |
| Low Drug Loading Efficiency | 1. Poor Drug-Carrier Interaction: The drug and the this compound carrier may have incompatible surface chemistries, leading to weak binding. 2. Drug Solubility Issues: The drug may have low solubility in the solvent used during the loading process. 3. Suboptimal Loading Conditions: Factors such as pH, temperature, and incubation time may not be optimized for maximum loading. | 1. Modify the surface of the this compound nanoparticles with functional groups that have a higher affinity for the drug. 2. Experiment with different solvent systems or add co-solvents to improve drug solubility. For hydrophobic drugs, a one-step synthesis and in-situ loading approach in a mixed solvent system can be effective.[5] 3. Systematically vary the pH, temperature, and incubation time of the loading process to identify the optimal conditions. |
| Incomplete or Very Slow Drug Release | 1. Strong Drug-Carrier Binding: The drug may be too strongly bound within the carrier matrix, preventing its release.[8] 2. Low Carrier Degradation: The this compound carrier may be too stable and not degrading sufficiently to release the entrapped drug. 3. Poor Drug Solubility in Release Medium: The drug may have low solubility in the release medium, creating a concentration gradient that does not favor release. | 1. Adjust the pH of the release medium to alter the ionization state of the drug or the carrier surface, potentially weakening their interaction. 2. Synthesize a more amorphous or porous form of this compound that is more susceptible to degradation. 3. Ensure "sink conditions" are met in your in-vitro release assay by using a large volume of release medium or adding a small amount of a solubilizing agent (e.g., Tween 80) to the medium.[9] |
| Particle Aggregation | 1. High Surface Energy: Nanoparticles inherently have high surface energy, leading to a tendency to agglomerate to reduce this energy. 2. Inappropriate pH: If the pH of the suspension is near the isoelectric point of the particles, the reduced surface charge will lead to aggregation. | 1. Use a stabilizing agent, such as a surfactant or a polymer like polyethylene glycol (PEG), to coat the particles and provide steric hindrance. 2. Adjust the pH of the particle suspension to be significantly different from the isoelectric point to ensure sufficient electrostatic repulsion between particles. |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles via Co-Precipitation
This protocol describes a general method for synthesizing this compound nanoparticles.
Materials:
-
Strontium chloride (SrCl₂) solution (e.g., 1 M)
-
Disodium hydrogen phosphate (Na₂HPO₄) solution (e.g., 1 M)[10]
-
HEPES-buffered solution or similar buffer (pH adjusted to 7.5)[10]
-
Deionized water
-
Centrifuge and tubes
-
Stirring plate and magnetic stirrer
Procedure:
-
Prepare the reactant solutions (SrCl₂ and Na₂HPO₄) at the desired concentrations in deionized water.
-
In a reaction vessel, add a specific volume of the HEPES buffer.
-
While stirring, add a defined volume of the 1 M SrCl₂ solution to the buffer.[10]
-
Subsequently, add a defined volume of the 1 M Na₂HPO₄ solution to the mixture.[10]
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) with continuous stirring.[10]
-
Collect the resulting nanoparticle precipitate by centrifugation.
-
Wash the nanoparticles several times with deionized water and then with ethanol to remove unreacted ions.
-
Dry the purified nanoparticles (e.g., in an oven or by lyophilization) for storage and further use.
Protocol 2: In-Situ Loading of a Hydrophobic Drug
This protocol is adapted for loading hydrophobic drugs during nanoparticle synthesis.
Materials:
-
Calcium and/or strontium source (e.g., calcium nitrate, strontium nitrate)
-
Phosphate source (e.g., diammonium hydrogen phosphate)
-
Ethanol
-
Deionized water
-
Hydrophobic drug
-
Ammonia solution to adjust pH
Procedure:
-
Dissolve the hydrophobic drug in ethanol to create a drug solution.
-
In a separate container, prepare an aqueous solution of the calcium/strontium source and the phosphate source.
-
Mix the ethanolic drug solution with the aqueous salt solution. The ratio of ethanol to water can be adjusted to control drug loading.[5]
-
Adjust the pH of the mixture to the desired level (e.g., basic pH) using the ammonia solution to initiate the precipitation of the drug-loaded nanoparticles.
-
Allow the reaction to proceed under stirring for a specified duration.
-
Collect, wash, and dry the drug-loaded nanoparticles as described in Protocol 1.
Protocol 3: In-Vitro Drug Release Study
This protocol outlines a standard procedure for evaluating the drug release profile.
Materials:
-
Drug-loaded this compound nanoparticles
-
Release medium (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Dialysis membrane (with a molecular weight cut-off appropriate for the drug) or centrifuge
-
Incubator shaker
-
UV-Vis Spectrophotometer or HPLC for drug quantification
Procedure:
-
Accurately weigh a specific amount of drug-loaded nanoparticles.
-
Disperse the nanoparticles in a known volume of the release medium.
-
Dialysis Method: Place the nanoparticle suspension inside a dialysis bag and immerse the bag in a larger container with a known volume of release medium.
-
Sample Separation Method: Place the nanoparticle suspension directly into a container of release medium.
-
Place the setup in an incubator shaker at a physiological temperature (e.g., 37°C) with constant, gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from outside the dialysis bag (or from the container after centrifuging to pellet the nanoparticles).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Quantitative Data Summary
| Parameter | System | Drug | Key Findings | Reference |
| Drug Release Rate | Strontium-substituted calcium phosphate cement | Doxycycline | The release rate was faster for cements prepared with a higher percentage (26.7%) of Sr-beta-TCP. The release mechanism was identified as Fickian diffusion. | [2] |
| Ion Release Kinetics | Strontium-modified biocements | Strontium ions | Achieved zero-order release kinetics for Sr²⁺ ions over a 15-day period, with release concentrations in the range of 12-30 ppm. | [7] |
| Coating Properties | This compound coating on Magnesium | N/A | Produced a coating with an average thickness of 50 µm (±5 µm) and an adhesion strength of 30 MPa (±3 MPa). | [11] |
| Drug Loading Capacity | Calcium phosphate nanocarriers (one-step synthesis) | Hydrophobic drugs | This method allows for an adjustable and ultrahigh drug-loading capacity due to the simultaneous formation of the carrier and in-situ drug loading. | [5] |
Visualizations
Caption: Experimental workflow for synthesis, loading, and release testing.
Caption: Troubleshooting flowchart for high initial burst release.
References
- 1. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loading and release of doxycycline hyclate from strontium-substituted calcium phosphate cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors influencing the drug release from calcium phosphate cements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcium phosphate drug nanocarriers with ultrahigh and adjustable drug-loading capacity: One-step synthesis, in situ drug loading and prolonged drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strontium modified biocements with zero order release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling Drug-Carrier Interaction in the Drug Release from Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Release Kinetics Study of Poorly Water-Soluble Drugs from Nanoparticles: Are We Doing It Right? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PH-responsive strontium nanoparticles for targeted gene therapy against mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
Technical Support Center: Controlling the Porosity of Strontium Phosphate Scaffolds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling the porosity of strontium phosphate scaffolds.
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication of porous this compound scaffolds.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Porosity | Insufficient porogen (e.g., salt, paraffin) concentration. | Increase the porogen-to-scaffold material ratio.[1] |
| High sintering temperature or prolonged sintering time causing pore collapse.[2][3] | Optimize sintering parameters by reducing the temperature or duration.[3][4] | |
| Incomplete removal of the porogen. | Extend the leaching time or use a more effective solvent for the porogen. For salt leaching, ensure the water is changed regularly to maintain a high concentration gradient.[5] | |
| Poor Pore Interconnectivity | Inadequate fusion of porogen particles. | For salt leaching, ensure porogen particles are in close contact. A porogen fusion technique can be employed where particles are partially fused before adding the scaffold material.[6][7] |
| Non-uniform mixing of porogen and scaffold material. | Ensure homogeneous mixing of the porogen and the this compound slurry or powder. | |
| In 3D printing, the designed pore channels are too narrow or blocked.[8][9] | Revise the 3D model to have larger and more open pore structures. Ensure the printing nozzle is not clogged.[10][11] | |
| Irregular or Inconsistent Pore Size | Wide size distribution of the porogen particles. | Use sieved porogens to achieve a narrow and consistent particle size range.[1][5] |
| In gas foaming, uncontrolled bubble nucleation and growth.[12][13] | Adjust the pressure, temperature, and depressurization rate to control gas bubble formation.[14] | |
| Low Mechanical Strength | High porosity leading to thin struts.[1][8] | A balance must be struck between porosity and mechanical strength.[8] Consider a hierarchical pore structure with a dense core and porous outer layer. |
| Incomplete sintering leading to weak bonds between particles. | Increase sintering temperature or time, but monitor for excessive densification that reduces porosity.[2][4] | |
| Large, irregular pores acting as stress concentration points. | Aim for more uniform and rounded pore shapes. | |
| Residual Porogen Contamination | Incomplete leaching process. | Extend the duration of the leaching process and use analytical techniques (e.g., spectroscopy) to confirm complete removal of the porogen.[5] |
| Entrapment of porogen within closed pores. | Ensure the fabrication method promotes an open, interconnected pore structure. | |
| Cytotoxicity of the Scaffold | Residual solvents from the fabrication process. | Ensure thorough drying of the scaffold to remove any organic solvents. |
| High release of phosphate ions. | Optimize the strontium-to-phosphate ratio to control the degradation rate and ion release profile.[15] |
Frequently Asked Questions (FAQs)
1. How does porogen size affect the final scaffold structure?
The size of the porogen particles directly influences the resulting pore size of the scaffold.[1][6] Larger porogens create larger pores.[1] However, for a constant porosity, smaller porogens will result in a larger number of smaller pores and thinner struts, which can decrease the mechanical strength of the scaffold.[1]
2. What is the optimal pore size for bone tissue engineering?
There is no single optimal pore size, as it depends on the specific application. However, a pore size of at least 100 µm is generally recommended to allow for cell migration and nutrient transport.[16] Some studies suggest that pores larger than 300 µm can enhance osteogenesis and vascularization.[16][17]
3. How does sintering temperature impact scaffold porosity and strength?
Increasing the sintering temperature generally leads to increased density and grain size of the ceramic material, which can decrease the overall porosity and reduce microporosity within the pore walls.[3][4] This typically results in improved mechanical strength up to a certain point, after which excessive densification can be detrimental.[2][3] The degradation rate of the scaffold can also be affected by the sintering temperature.[4]
4. Can 3D printing be used to control the porosity of this compound scaffolds?
Yes, 3D printing offers excellent control over the scaffold's geometry, allowing for the fabrication of interconnected pore structures with specific porosity and pore sizes.[8][10][11] By designing a computer-aided design (CAD) model, the internal architecture can be precisely defined to balance mechanical properties with the requirements for cell growth and nutrient transport.[9]
5. What methods can be used to measure the porosity of a scaffold?
Several methods can be used, including:
-
Gravimetric Method: The density of the porous scaffold is compared to the density of the non-porous material.[16]
-
Archimedes' Method: This involves weighing the dry scaffold, the scaffold saturated with a liquid of known density (like water or ethanol), and the saturated scaffold submerged in the same liquid.[18]
-
Micro-Computed Tomography (µCT): This imaging technique provides a 3D reconstruction of the scaffold, allowing for the calculation of total, open, and closed porosity, as well as pore size distribution and interconnectivity.[16]
Data Presentation
Table 1: Effect of Porogen Size on Scaffold Properties (Salt Leaching Method)
| Porogen Size (µm) | Target Porosity (%) | Resulting Pore Size (µm) | Compressive Modulus (MPa) |
| 100 - 200 | ~74 | Smaller, more numerous pores | Lower |
| 200 - 300 | ~74 | ~250 | ~0.5[6] |
| 300 - 450 | ~74 | ~380 | ~0.8[6] |
| 450 - 900 | ~74 | Larger, more rectilinear pores | ~1.0[6] |
Note: Data is compiled from multiple sources and represents general trends. Actual values will vary based on the specific material and processing conditions.[1][6]
Table 2: Influence of Sintering Temperature on Strontium-Doped Calcium Polyphosphate Properties
| Sintering Temperature (°C) | Density (g/cm³) | Grain Size (µm) | Degradation (Weight Loss % after 45 days) |
| 700 | 2.46 | 2.33 | Lower |
| 800 | - | - | - |
| 900 | 2.60 | 4.46 | 11.2 |
Source: Adapted from data on Strontium-Doped Calcium Polyphosphate Bioceramics.[4]
Experimental Protocols
Protocol 1: Scaffold Fabrication via Salt Leaching
-
Preparation of Porogen: Sieve sodium chloride (NaCl) or another suitable salt to obtain the desired particle size range (e.g., 250-425 µm).[5]
-
Slurry Formation: Prepare a slurry by mixing the this compound powder with a binder solution (e.g., polyvinyl alcohol).
-
Mixing: Thoroughly mix the sieved salt porogen with the this compound slurry at a predetermined ratio to achieve the target porosity.
-
Casting: Cast the resulting paste into a mold of the desired shape and size.[5]
-
Drying: Allow the cast scaffold to air dry to remove the solvent.
-
Sintering: Place the dried scaffold in a furnace and sinter at a specific temperature (e.g., 900-1200°C) to burn out the binder and fuse the ceramic particles. The temperature and duration will affect the final mechanical properties and porosity.[2][4]
-
Leaching: Immerse the sintered scaffold in deionized water for an extended period (e.g., 5 days), changing the water periodically to leach out the salt.[5]
-
Final Drying: Dry the porous scaffold in an oven or by freeze-drying.
Protocol 2: Porosity Measurement using the Archimedes Method
-
Dry Weight: Measure the mass of the dry scaffold (M_dry).
-
Saturation: Immerse the scaffold in a liquid of known density (ρ_liquid), such as ethanol, and apply a vacuum to ensure complete saturation of the pores.
-
Saturated Weight: Remove the saturated scaffold from the liquid, carefully blot the surface to remove excess liquid, and immediately measure its mass (M_sat).
-
Submerged Weight: Suspend the saturated scaffold in the same liquid and measure its mass while submerged (M_sub).
-
Calculation: Calculate the porosity (ε) using the following formula: ε = (M_sat - M_dry) / (M_sat - M_sub)
Visualizations
Caption: General experimental workflow for fabricating and characterizing porous this compound scaffolds.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ceramics-silikaty.cz [ceramics-silikaty.cz]
- 5. nist.gov [nist.gov]
- 6. Fabrication of Porous Scaffolds with a Controllable Microstructure and Mechanical Properties by Porogen Fusion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in 3D-printed scaffold technologies for bone defect repair: materials, biomechanics, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Strontium Substitution on the Physicochemical Properties and Bone Regeneration Potential of 3D Printed Calcium Silicate Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. annabilab.ucla.edu [annabilab.ucla.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Determining the Permeability of Porous Bioceramic Scaffolds: Significance, Overview of Current Methods and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Additively manufactured porous scaffolds by design for treatment of bone defects [frontiersin.org]
- 18. 2.9. Porosity measurement and calculation [bio-protocol.org]
Technical Support Center: Refining Characterization Techniques for Strontium Phosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate characterization of strontium phosphate.
I. Troubleshooting Guides
This section addresses common issues encountered during the characterization of this compound using various analytical techniques.
X-ray Diffraction (XRD) Analysis
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Poorly Defined Peaks | 1. Low sample crystallinity.2. Small crystallite size.3. Instrumental broadening. | 1. Anneal the sample at a suitable temperature to enhance crystallinity.2. Employ the Scherrer equation to estimate crystallite size. Modify synthesis parameters (e.g., increase reaction time or temperature) to obtain larger crystallites if required.3. Calibrate the diffractometer with a standard reference material exhibiting sharp peaks (e.g., silicon). |
| Peak Shifting from Reference Positions | 1. Sample displacement error.2. Incorporation of substitutional ions.3. Lattice strain. | 1. Ensure the sample surface is flat and level with the sample holder's reference plane.2. The presence of ions such as Ca²⁺ or Mg²⁺ can cause lattice parameter changes, resulting in peak shifts.[1] Use Vegard's law for an estimation of the substitution level.3. Annealing the sample can alleviate lattice strain. |
| Presence of Unexpected Peaks | 1. Impurity phases.2. Sample contamination. | 1. Compare the diffraction pattern with reference data from the Joint Committee on Powder Diffraction Standards (JCPDS) database for potential impurities, such as unreacted precursors or other this compound phases.[2]2. Maintain a clean environment during sample preparation and handling. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad Absorption Bands | 1. The sample is amorphous.2. Presence of adsorbed water. | 1. Amorphous materials inherently produce broader bands. Confirm the degree of crystallinity with XRD analysis.2. A broad band near 3400 cm⁻¹ (O-H stretching) and a band around 1640 cm⁻¹ (H-O-H bending) indicate the presence of water.[1] Ensure the sample is thoroughly dried before preparing the KBr pellet. |
| Shifted Peak Positions | 1. Substitution within the phosphate group.2. Interaction with the KBr matrix. | 1. The incorporation of other oxyanions, like carbonate, can alter the vibrational modes of the phosphate group.2. Use high-purity, spectroscopic grade KBr and ensure it is completely dry.[3] As an alternative, consider using the Attenuated Total Reflectance (ATR) technique. |
| Noisy Spectrum | 1. Insufficient sample concentration in the KBr pellet.2. Poorly prepared KBr pellet. | 1. Increase the concentration of the sample relative to the KBr.2. The pellet should be transparent and free of cracks to minimize light scattering.[4] |
Scanning Electron Microscopy (SEM) Analysis
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Charging Artifacts (e.g., bright spots, image drift) | 1. The sample is non-conductive.2. Inadequate grounding of the sample. | 1. Apply a thin conductive coating of gold or carbon using a sputter coater.2. Establish a good conductive path between the sample and the SEM stub using carbon tape or silver paint. |
| Poor Image Resolution | 1. Suboptimal working distance or accelerating voltage.2. Electron beam-induced sample damage. | 1. Adjust these parameters to find the optimal settings for your specific sample.2. Reduce the accelerating voltage or beam current to minimize damage to sensitive samples. |
| Particle Agglomeration | 1. Inadequate sample dispersion. | 1. Disperse the powder in a volatile solvent (e.g., ethanol), and use sonication to break up agglomerates before depositing the sample on the stub. |
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Analysis
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inaccurate Elemental Ratio (Sr/P) | 1. Incomplete sample dissolution.2. Matrix effects. | 1. Employ a more effective digestion method, such as microwave-assisted acid digestion, to ensure complete dissolution.2. Prepare calibration standards in a matrix that closely matches that of the sample solutions to minimize matrix-related interferences. |
| Poor Signal Intensity | 1. Low analyte concentration.2. Issues with the sample introduction system. | 1. Pre-concentrate the sample solution or select a more sensitive emission wavelength for the analyte.2. Inspect the nebulizer and spray chamber for any blockages or malfunctions. |
II. Frequently Asked Questions (FAQs)
-
XRD Analysis
-
Q1: How can I differentiate between various crystalline phases of this compound using XRD?
-
A1: Every crystalline phase possesses a distinct X-ray diffraction pattern. By comparing the 2θ positions and relative intensities of the peaks in your experimental pattern with reference data from the JCPDS International Centre for Diffraction Data (ICDD) database, you can identify the specific phases present.[2]
-
-
Q2: What is the significance of a broad hump instead of sharp peaks in my XRD pattern?
-
A2: A broad hump is indicative of an amorphous or non-crystalline material, which lacks long-range atomic order.
-
-
-
FTIR Spectroscopy
-
Q1: What are the main FTIR absorption bands for the phosphate group in this compound?
-
Q2: I see a broad absorption band around 3400 cm⁻¹ in my FTIR spectrum. What is its origin?
-
A2: This band is characteristic of the O-H stretching vibration from adsorbed water molecules on the surface of your sample.[1]
-
-
-
SEM Analysis
-
Q1: What is an effective method for dispersing this compound powder for SEM imaging?
-
A1: To achieve good dispersion, suspend a small quantity of the powder in a volatile solvent such as ethanol. Sonicate the suspension for several minutes to break down agglomerates, and then deposit a drop of the suspension onto a carbon-taped SEM stub and allow the solvent to evaporate.
-
-
Q2: How should I prepare a non-conductive this compound sample for SEM analysis?
-
A2: For non-conductive samples, it is crucial to apply a thin conductive coating, for instance, gold or carbon, via sputter coating. This will prevent the accumulation of charge on the sample surface when it is scanned by the electron beam.
-
-
-
ICP-OES Analysis
-
Q1: What is the recommended procedure for dissolving this compound for ICP-OES analysis?
-
A1: Acid digestion using nitric acid is a commonly employed method. For samples that are more difficult to dissolve, microwave-assisted acid digestion can be utilized to ensure complete dissolution.
-
-
Q2: How can matrix effects be minimized during the analysis of strontium and phosphorus?
-
A2: It is important to matrix-match your calibration standards with your samples. This involves preparing the standards in the same acid concentration and with similar concentrations of other major elements that are present in your sample solutions.
-
-
III. Data Presentation
XRD Data for this compound Phases
The following table summarizes the characteristic X-ray diffraction peaks for common this compound phases.
| Phase | Chemical Formula | JCPDS Card No. | Major Peaks (2θ) and (hkl) |
| This compound | Sr₃(PO₄)₂ | 00-024-1011 | 29.98 (121), 31.25 (300), 44.85 (312) |
| Strontium Hydrogen Phosphate | SrHPO₄ | 00-013-0363 | 24.34 (121), 29.88 (222), 31.85 (040) |
| Strontium Dihydrogen Phosphate Monohydrate | Sr(H₂PO₄)₂·H₂O | 00-020-1234 | 12.04 (110), 24.20 (220), 28.51 (131) |
FTIR Band Assignments for this compound
This table provides the typical FTIR absorption bands for the phosphate group in this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Assignment |
| ~1000 - 1100 | ν₃ Asymmetric Stretching | P-O bond |
| ~960 | ν₁ Symmetric Stretching | P-O bond |
| ~560 - 600 | ν₄ Bending | O-P-O bond |
| ~470 | ν₂ Bending | O-P-O bond |
IV. Experimental Protocols
Powder X-ray Diffraction (XRD)
-
Sample Preparation:
-
Instrument Setup:
-
Mount the sample holder in the diffractometer.
-
Set the X-ray source (commonly Cu Kα, λ = 1.5406 Å) to the desired voltage and current (e.g., 40 kV and 40 mA).[8]
-
-
Data Collection:
-
Define the 2θ scan range (e.g., 10-80°), step size (e.g., 0.02°), and scan speed or counting time per step.
-
Initiate the data acquisition.
-
-
Data Analysis:
-
Identify the peak positions (2θ) and their relative intensities.
-
Compare the experimental pattern with reference patterns from the JCPDS-ICDD database to identify the crystalline phase(s).
-
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Dry the this compound sample and spectroscopic grade KBr powder in an oven to remove any adsorbed moisture.[3]
-
In an agate mortar, thoroughly mix a small amount of the sample (typically 1-2 mg) with KBr powder (around 100-200 mg).[4]
-
Grind the mixture to a very fine powder to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Place the powdered mixture into a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]
-
-
Data Collection:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the positions and shapes of the absorption bands and assign them to the corresponding molecular vibrations.
-
V. Visualizations
Caption: Workflow for XRD analysis of this compound powder.
Caption: Workflow for FTIR analysis using the KBr pellet method.
Caption: A logical troubleshooting workflow for XRD and FTIR analysis.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Spectral Analysis of Strontium-Doped Calcium Phosphate/Chitosan Composite Films [mdpi.com]
- 6. Synthesis and characterization of silver substituted this compound silicate apatite using solid-state reaction for osteoregenerative applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. mcgill.ca [mcgill.ca]
Validation & Comparative
comparative study of strontium phosphate and hydroxyapatite
An Objective Comparison of Strontium-Substituted Hydroxyapatite and Hydroxyapatite for Biomedical Applications
Introduction
In the field of bone tissue engineering and regenerative medicine, the selection of an appropriate biomaterial is critical for successful clinical outcomes. Hydroxyapatite (HA), with the chemical formula Ca₁₀(PO₄)₆(OH)₂, is a widely used bioceramic due to its chemical and structural similarity to the mineral component of natural bone, granting it excellent biocompatibility and osteoconductivity.[1][2][3] However, its slow degradation rate and limited osteoinductivity have prompted researchers to explore modifications to enhance its biological performance.[4]
One of the most promising modifications is the substitution of calcium (Ca²⁺) ions with strontium (Sr²⁺) ions to form strontium-substituted hydroxyapatite (Sr-HA). Strontium is a trace element known to play a beneficial role in bone metabolism; it simultaneously stimulates bone formation and reduces bone resorption.[3][5][6] This guide provides a comprehensive, data-driven comparison of Sr-HA and pure HA, focusing on their physicochemical, mechanical, and biological properties for researchers, scientists, and drug development professionals.
Physicochemical and Mechanical Properties
The incorporation of strontium into the hydroxyapatite lattice directly influences its fundamental properties. The larger ionic radius of Sr²⁺ (1.12-1.18 Å) compared to Ca²⁺ (0.99-1.00 Å) causes a distortion and expansion of the HA crystal lattice.[1][7] This structural alteration leads to increased lattice disorder and higher solubility, which can enhance bioactivity and ion release.[4][6][8]
While pure HA is known for its stability, Sr-HA's increased solubility contributes to a more dynamic interaction with the physiological environment, releasing biologically active Sr²⁺ ions that promote bone regeneration.[8] Studies have also shown that strontium substitution can lead to improved mechanical properties, such as enhanced mechanical strength and shear bond strength when used as a coating on implants.[5][9]
Table 1: Comparative Physicochemical Properties of HA and Sr-HA
| Property | Hydroxyapatite (HA) | Strontium-Substituted HA (Sr-HA) | Reference(s) |
|---|---|---|---|
| Ionic Radius of Cation | Ca²⁺: 0.99 Å | Sr²⁺: 1.12 Å | [1] |
| Lattice Parameters | Baseline | Increased with Sr concentration | [1] |
| Crystallinity | Higher | Lower with increasing Sr substitution | [1][6] |
| Solubility | Lower | Higher than pure HA | [2][7][8] |
| Thermal Stability | Stable up to 1200 °C | Decomposition to TCP increases with Sr content |[10] |
Table 2: Comparative Mechanical Properties of HA and Sr-HA
| Property | Hydroxyapatite (HA) | Strontium-Substituted HA (Sr-HA) | Reference(s) |
|---|---|---|---|
| Compressive Strength | ~9.3 MPa (at 50% porosity) | Improved with Sr-doping | [5][11] |
| Young's Modulus | ~1.2 GPa (at 50% porosity) | Improved with Sr-doping | [5][11] |
| Shear Bond Strength (Coating) | Baseline | Increased by 13.15% compared to FHA |[9][12] |
Biological Performance: A Comparative Overview
The primary advantage of Sr-HA over traditional HA lies in its superior biological performance. The release of strontium ions actively modulates cellular behavior, leading to enhanced bone regeneration.
In Vitro Performance
Numerous in vitro studies have demonstrated the positive effects of Sr-HA on various cell types, particularly osteoblasts and mesenchymal stem cells. Appropriate concentrations of strontium are non-cytotoxic and stimulate cell proliferation, adhesion, and differentiation.[5] Cells cultured on Sr-HA surfaces consistently show higher alkaline phosphatase (ALP) activity—a key early marker of osteogenic differentiation—compared to those on pure HA.[2][9] Furthermore, Sr-HA upregulates the expression of critical osteogenic genes such as RUNX2, Collagen Type I (COLI), Osteocalcin (OCN), and Bone Sialoprotein (BSP).[2][5]
Table 3: Comparative In Vitro Osteogenic Performance
| Parameter | Hydroxyapatite (HA) | Strontium-Substituted HA (Sr-HA) | Reference(s) |
|---|---|---|---|
| Cell Viability (MTT Assay) | Biocompatible | Biocompatible; no significant cell death at optimal concentrations | [1][9][12] |
| Cell Proliferation | Supports proliferation | Promotes higher proliferation of osteoblasts | [13] |
| Alkaline Phosphatase (ALP) Activity | Baseline activity | Significantly higher ALP activity in osteoblasts | [2][9] |
| Osteogenic Gene Expression (RUNX2, OCN, etc.) | Baseline expression | Significantly higher expression levels |[2][5] |
In Vivo Evidence
Animal studies provide robust evidence supporting the enhanced efficacy of Sr-HA in promoting bone healing. In various defect models, implants or scaffolds made from Sr-HA result in significantly more new bone formation compared to pure HA.[5] Parameters such as bone volume (BV), bone-to-implant contact (BIC), and trabecular thickness are consistently improved in the presence of strontium.[14] These findings confirm that Sr-HA not only provides an osteoconductive scaffold but is also osteoinductive, actively stimulating the host's regenerative capabilities.[8]
Table 4: Comparative In Vivo Bone Regeneration Performance
| Parameter | Hydroxyapatite (HA) | Strontium-Substituted HA (Sr-HA) | Reference(s) |
|---|---|---|---|
| New Bone Formation | Osteoconductive | Enhanced osteogenesis and new bone formation | [5][8] |
| Bone Volume / Total Volume (BV/TV) | Baseline | Increased by >40% in osteoporotic models | [14] |
| Bone-to-Implant Contact (BIC) | Baseline | Increased by >40% in osteoporotic models | [14] |
| Angiogenesis | Limited | Promotes formation of new blood vessels | [5] |
| Bone Resorption | Inert | Inhibits osteoclast activity and bone resorption |[5][15] |
Mechanism of Action: Signaling Pathways
Strontium exerts its pro-osteogenic effects by activating multiple intracellular signaling pathways crucial for bone metabolism.[16] It interacts with the Calcium-Sensing Receptor (CaSR) and other potential receptors on osteoblasts, triggering downstream cascades that enhance their proliferation, differentiation, and survival.[17][18]
Key pathways activated by strontium include:
-
Wnt/β-catenin Pathway: Activation of this pathway is critical for osteoblast differentiation and bone formation. Strontium promotes the nuclear translocation of β-catenin, leading to the expression of osteogenic genes.[5][16]
-
BMP-2/Runx2 Pathway: Strontium has been shown to upregulate the expression of Bone Morphogenetic Protein-2 (BMP-2), a potent osteoinductive factor. This in turn activates Runx2, the master transcription factor for osteoblast differentiation.[5][18]
-
ERK/MAPK Pathway: The Ras/MAPK/ERK pathway is also stimulated by strontium, which enhances the transcriptional activity of Runx2 in pre-osteoblasts.[17][18]
Simultaneously, strontium inhibits the RANKL signaling pathway, which is essential for osteoclast differentiation and activity, thereby reducing bone resorption.[16] This dual action makes Sr-HA a powerful tool for shifting the balance of bone remodeling in favor of formation.
Caption: Signaling pathways activated by strontium to promote bone formation and inhibit resorption.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the comparison of HA and Sr-HA.
Material Synthesis (Co-Precipitation Method)
This protocol describes a common wet chemical method for synthesizing HA and Sr-HA nanoparticles.[1][4]
-
Precursor Preparation: Prepare separate aqueous solutions of calcium nitrate [Ca(NO₃)₂·4H₂O], strontium nitrate [Sr(NO₃)₂], and diammonium hydrogen phosphate [(NH₄)₂HPO₄]. For Sr-HA, the desired molar ratio of Sr/(Ca+Sr) is achieved by mixing the calcium and strontium nitrate solutions. The total (Ca+Sr)/P molar ratio should be maintained at 1.67.
-
Precipitation: Add the phosphate solution dropwise into the continuously stirred calcium/strontium nitrate solution.
-
pH Adjustment: Throughout the addition, maintain the pH of the suspension at 10-11 by adding ammonium hydroxide (NH₄OH).
-
Aging: Age the resulting milky suspension by stirring continuously for 24-72 hours at room temperature to allow for the formation and crystallization of the apatite.
-
Washing and Collection: Filter the precipitate and wash it repeatedly with deionized water to remove residual nitrates and ammonia.
-
Drying: Dry the collected powder in an oven at 80-100 °C. For some applications, calcination at higher temperatures (e.g., 800-1200 °C) may be performed to improve crystallinity.[10]
In Vitro Biocompatibility (MTT Assay)
This assay assesses the cytotoxicity of the materials by measuring the metabolic activity of cells.
-
Material Sterilization: Sterilize HA and Sr-HA powder samples (e.g., by UV irradiation or ethylene oxide).
-
Cell Seeding: Seed osteoblast-like cells (e.g., MG-63 or MC3T3-E1) into a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Material Exposure: Prepare extracts by incubating a standardized amount of sterilized material powder in cell culture medium for 24 hours. Remove the old medium from the cells and replace it with the material extracts at various concentrations. A control group receives fresh medium only.
-
Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance of the solution using a microplate reader at ~570 nm. Cell viability is expressed as a percentage relative to the control group.
In Vivo Bone Defect Model (Rabbit Femur)
This model is used to evaluate the osteogenic potential of the materials in a load-bearing site.
-
Animal Model: Use skeletally mature New Zealand white rabbits. All procedures must be approved by an institutional animal care and use committee.
-
Surgical Procedure: Anesthetize the animal. Create a critical-sized cylindrical defect (e.g., 6 mm diameter, 10 mm depth) in the distal femur.
-
Implantation: Fill the defect with either HA granules (control group) or Sr-HA granules (experimental group). A third group with an empty defect can also be included.
-
Post-Operative Care: Close the surgical site in layers. Administer analgesics and antibiotics as per veterinary guidelines.
-
Evaluation: Euthanize the animals at predetermined time points (e.g., 4, 8, and 12 weeks). Harvest the femurs for analysis.
-
Analysis Methods:
-
Micro-CT Analysis: Quantitatively assess new bone volume (BV/TV), trabecular thickness, and other microarchitectural parameters.
-
Histological Analysis: Prepare undecalcified sections and stain with Masson's Trichrome or Toluidine Blue to visualize new bone formation, material degradation, and the bone-implant interface.
-
Caption: A typical experimental workflow for the comparative study of HA and Sr-HA.
Conclusion
The evidence overwhelmingly supports the superiority of strontium-substituted hydroxyapatite over pure hydroxyapatite for applications in bone regeneration. By incorporating strontium, the resulting biomaterial gains significant osteoinductive properties, enhancing osteoblast proliferation and differentiation while simultaneously inhibiting osteoclast-mediated bone resorption.[5][15] These cellular effects, driven by the activation of key signaling pathways, translate to faster and more robust bone formation in vivo.[5][16] While pure HA remains a reliable and biocompatible osteoconductive material, Sr-HA represents a more advanced, bioactive alternative that actively participates in and accelerates the healing process. Future research should continue to focus on optimizing strontium concentration and release kinetics to maximize the therapeutic potential of these advanced biomaterials.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. The Effect of Strontium-Substituted Hydroxyapatite Nanofibrous Matrix on Osteoblast Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison between Two Different Synthesis Methods of Strontium-Doped Hydroxyapatite Designed for Osteoporotic Bone Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of hydroxyapatite and strontium-substituted hydroxyapatite for bone replacement and osteoporosis treatment | Vietnam Journal of Science and Technology [vjs.ac.vn]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Fabrication and Characterization of Strontium-Substituted Hydroxyapatite-CaO-CaCO3 Nanofibers with a Mesoporous Structure as Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strontium-doped hydroxyapatite and its role in osteogenesis and angiogenesis | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 9. Evaluation of fluorohydroxyapatite/strontium coating on titanium implants fabricated by hydrothermal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanical properties of sintered hydroxyapatite and tricalcium phosphate ceramic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of fluorohydroxyapatite/strontium coating on titanium implants fabricated by hydrothermal treatment - ProQuest [proquest.com]
- 13. Strontium-Substituted Hydroxyapatite Stimulates Osteogenesis on Poly(Propylene Fumarate) Nanocomposite Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Osteoporosis and strontium-substituted hydroxyapatites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An in vivo Comparison Study Between Strontium Nanoparticles and rhBMP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Performance of Strontium Phosphate Scaffolds for Bone Regeneration
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of strontium phosphate (SrP) scaffolds against traditional calcium phosphate (CaP) scaffolds. It synthesizes experimental data from in vivo studies to evaluate key performance indicators including bone formation, material degradation, and biocompatibility.
The incorporation of strontium into calcium phosphate-based biomaterials has been shown to enhance bone regeneration. Strontium ions can stimulate bone formation and inhibit bone resorption, making SrP scaffolds a promising alternative for bone tissue engineering applications. This guide summarizes the quantitative evidence from preclinical animal studies to support an informed assessment of their potential.
Performance Data: this compound vs. Calcium Phosphate Scaffolds
The following tables summarize quantitative data from in vivo studies, offering a direct comparison between SrP and CaP scaffolds.
Table 1: New Bone Formation
| Scaffold Type | Animal Model | Defect Site | Timepoint | New Bone Volume (%) |
| Strontium-doped Calcium Polyphosphate (SCPP) | Rabbit | Radius | 4 Weeks | 14%[1] |
| Calcium Polyphosphate (CPP) | Rabbit | Radius | 4 Weeks | 10%[1] |
| Strontium-doped Calcium Polyphosphate (SCPP) | Rabbit | Radius | 8 Weeks | 27%[1] |
| Calcium Polyphosphate (CPP) | Rabbit | Radius | 8 Weeks | 19%[1] |
| Strontium-doped Calcium Polyphosphate (SCPP) | Rabbit | Radius | 16 Weeks | 45%[1] |
| Calcium Polyphosphate (CPP) | Rabbit | Radius | 16 Weeks | 40%[1] |
Table 2: In Vivo Degradation
| Scaffold Type | Strontium Content | Animal Model | Implantation Site | Timepoint | Weight Loss (%) |
| Calcium Phosphate Cement (CPC) | 0% | Rabbit | Erector Spinae Muscle | 4 Weeks | Not specified, but lower than 5% and 10% Sr-CPC |
| Strontium-doped CPC (Sr-CPC) | 1% | Rabbit | Erector Spinae Muscle | 4 Weeks | Not specified, similar to 0% Sr-CPC |
| Strontium-doped CPC (Sr-CPC) | 5% | Rabbit | Erector Spinae Muscle | 4 Weeks | Not specified, but significantly higher than 0% and 1% Sr-CPC |
| Strontium-doped CPC (Sr-CPC) | 10% | Rabbit | Erector Spinae Muscle | 4 Weeks | Not specified, but significantly higher than 0% and 1% Sr-CPC |
| Calcium Phosphate Cement (CPC) | 0% | Rabbit | Erector Spinae Muscle | 8 Weeks | Not specified, but lower than 5% and 10% Sr-CPC |
| Strontium-doped CPC (Sr-CPC) | 1% | Rabbit | Erector Spinae Muscle | 8 Weeks | Not specified, similar to 0% Sr-CPC |
| Strontium-doped CPC (Sr-CPC) | 5% | Rabbit | Erector Spinae Muscle | 8 Weeks | Not specified, but significantly higher than 0% and 1% Sr-CPC |
| Strontium-doped CPC (Sr-CPC) | 10% | Rabbit | Erector Spinae Muscle | 8 Weeks | Not specified, but significantly higher than 0% and 1% Sr-CPC |
| Calcium Phosphate Cement (CPC) | 0% | Rabbit | Erector Spinae Muscle | 12 Weeks | Not specified, but lower than 5% and 10% Sr-CPC |
| Strontium-doped CPC (Sr-CPC) | 1% | Rabbit | Erector Spinae Muscle | 12 Weeks | Not specified, similar to 0% Sr-CPC |
| Strontium-doped CPC (Sr-CPC) | 5% | Rabbit | Erector Spinae Muscle | 12 Weeks | Not specified, but significantly higher than 0% and 1% Sr-CPC |
| Strontium-doped CPC (Sr-CPC) | 10% | Rabbit | Erector Spinae Muscle | 12 Weeks | Not specified, but significantly higher than 0% and 1% Sr-CPC |
Biocompatibility Insights
In vivo studies consistently demonstrate that this compound scaffolds exhibit good biocompatibility. Histological analyses from studies using rabbit models show extensive osteoconductivity with the host bone.[1] Furthermore, subcutaneous implantation in rats revealed no significant local inflammatory response to strontium-modified calcium phosphate cement compared to the control.[2][3] While a study on strontium-doped bioglass in rats did not find a significant influence on the foreign body response, it confirmed the biocompatibility of the material.[4][5] The consensus from the available literature is that the incorporation of strontium does not compromise the biocompatibility of calcium phosphate-based scaffolds.
Experimental Protocols
The following section details a representative methodology for the in vivo evaluation of bone regeneration scaffolds, compiled from several cited studies.
1. Scaffold Preparation and Characterization:
-
Material Synthesis: Strontium-doped calcium polyphosphate (SCPP) and calcium polyphosphate (CPP) scaffolds are synthesized using established methods.
-
Characterization: The porosity of the scaffolds is measured, with typical values around 65%.[6]
2. Animal Model and Surgical Procedure:
-
Animal Selection: Healthy, skeletally mature New Zealand white rabbits (e.g., 20 weeks old, weighing 2.5 ± 0.3 kg) are commonly used.[7]
-
Anesthesia: Rabbits are anesthetized, for example, with intravenous sodium pentobarbital (50 mg/kg).
-
Surgical Site Preparation: The surgical area (e.g., the medial portion of the radius or the calvarium) is shaved and disinfected.
-
Defect Creation: A critical-sized bone defect is created. For instance, a 1.5 cm diameter section is removed from the middle of the radius, or an 8 mm diameter circular defect is created in the calvaria.[8]
-
Scaffold Implantation: The prepared scaffolds are implanted into the bone defects.
-
Wound Closure: The incision is closed in layers.
-
Post-operative Care: Post-operative care includes administration of analgesics and antibiotics.
3. In Vivo Assessment:
-
Timepoints: Evaluation is typically performed at multiple time points, such as 4, 8, and 16 weeks post-implantation.[1]
-
Euthanasia and Sample Harvesting: At each time point, a subset of animals is euthanized, and the bone segments containing the scaffolds are harvested.
-
Sample Preparation: The harvested specimens are fixed in 10% buffered formalin solution.
4. Analytical Methods:
-
Micro-Computed Tomography (Micro-CT) Analysis:
-
Specimens are scanned using a micro-CT device with parameters such as an isotropic voxel size of 8 µm, 50 kV voltage, and a 0.5 mm aluminum filter.[9]
-
3D reconstruction and analysis are performed to quantify new bone volume (BV/TV).
-
-
Histological Analysis:
-
Undecalcified Bone Preparation: Samples are processed for undecalcified bone histology, which involves fixation, dehydration in ascending concentrations of ethanol, and embedding in a resin like methyl methacrylate.
-
Sectioning: Thin sections (e.g., 20-40 µm) are cut using a microtome.[10]
-
Staining: Sections are stained with dyes such as Toluidine Blue, Hematoxylin and Eosin (H&E), or Masson's trichrome to visualize bone, soft tissue, and scaffold material.[10]
-
Histomorphometry: Quantitative analysis of stained sections is performed to measure the area of new bone formation.
-
-
Immunohistochemistry:
-
This technique is used to detect the expression of specific proteins related to bone formation, such as collagen type I and bone morphogenetic proteins (BMPs).
-
Visualizing the Mechanisms and Processes
To better understand the biological mechanisms and experimental procedures, the following diagrams are provided.
Caption: A typical workflow for in vivo evaluation of bone scaffolds.
Caption: The Wnt/β-catenin signaling pathway activated by strontium.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro and In Vivo Evaluation of Injectable Strontium-Modified Calcium Phosphate Cement for Bone Defect Repair in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Analysis of the Immune Response to Strontium- and Copper-doped Bioglass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Complex Evaluation of the In-Vivo Biocompatibility and Degradation of an Extruded ZnMgSr Absorbable Alloy Implanted into Rabbit Bones for 360 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel micro-CT analysis for evaluating the regenerative potential of bone augmentation xenografts in rabbit calvarias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Micro-CT Analysis of Bone Healing in Rabbit Calvarial Critical-Sized Defects with Solid Bioactive Glass, Tricalcium Phosphate Granules or Autogenous Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Strontium Phosphate for Tissue Engineering Applications
For Researchers, Scientists, and Drug Development Professionals
The quest for ideal bone graft substitutes has led to the exploration of various biomaterials that can mimic the structure and function of natural bone, promoting efficient and effective tissue regeneration. Among these, strontium phosphate and its derivatives have emerged as promising candidates due to their unique biological properties. This guide provides an objective comparison of strontium-doped phosphate-based biomaterials with other common alternatives used in tissue engineering, supported by experimental data.
Executive Summary
Strontium-doped calcium phosphate ceramics, including hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP), have demonstrated enhanced osteogenic potential compared to their non-doped counterparts. The incorporation of strontium ions has been shown to stimulate osteoblast proliferation and differentiation while simultaneously inhibiting osteoclast activity, tipping the balance towards bone formation.[1][2][3][4] This dual action makes strontium-containing biomaterials particularly attractive for applications in osteoporosis and other bone-related disorders.[3][5] While exhibiting excellent biocompatibility, the mechanical properties of strontium-doped ceramics may vary depending on the concentration of strontium and the fabrication process. This guide will delve into the comparative performance of this compound-based materials against traditional calcium phosphates, bioactive glasses, and polymer-based scaffolds.
Performance Comparison
The following tables summarize the key performance indicators of strontium-doped calcium phosphates in comparison to other widely used biomaterials in tissue engineering.
Table 1: Comparison of Biocompatibility and Osteoinductivity
| Biomaterial | Cell Viability/Proliferation | Alkaline Phosphatase (ALP) Activity | In Vivo Bone Formation | Key Signaling Pathways Activated |
| Strontium-Doped Hydroxyapatite (Sr-HA) | Enhanced osteoblast proliferation.[1][5] | Significantly increased compared to pure HA.[5] | Greater new bone formation in animal models.[1] | Wnt/β-catenin, BMP-2, Runx2, ERK.[1] |
| Hydroxyapatite (HA) | Good biocompatibility, supports cell adhesion and proliferation. | Baseline osteogenic differentiation. | Osteoconductive, supports bone ingrowth. | Basal activation of osteogenic pathways. |
| Strontium-Doped β-Tricalcium Phosphate (Sr-TCP) | Promotes osteoblast proliferation.[4] | Increased compared to pure β-TCP. | Accelerated bone regeneration.[4] | Wnt/β-catenin, NF-κB inhibition.[4] |
| β-Tricalcium Phosphate (β-TCP) | Good biocompatibility, biodegradable. | Induces osteogenic differentiation. | Resorbable, allows for bone replacement. | Basal activation of osteogenic pathways. |
| Bioactive Glass (Sr-doped) | Excellent biocompatibility and cell attachment.[6][7][8] | Stimulates osteogenic differentiation.[6][7][8] | Rapid and robust new bone formation.[6][7][8] | ERK, Wnt/β-catenin. |
| Polymer Scaffolds (e.g., PCL, PLGA) | Variable depending on surface chemistry. | Limited osteoinductivity without bioactive fillers. | Primarily osteoconductive, requires incorporation of bioactive phases. | Dependent on incorporated bioactive molecules. |
Table 2: Comparison of Mechanical Properties
| Biomaterial | Compressive Strength (MPa) | Bending Strength (MPa) | Degradation Rate |
| Strontium-Doped Hydroxyapatite (Sr-HA) | Generally comparable to or slightly lower than pure HA. | Dependent on strontium concentration and sintering temperature. | Slightly higher than pure HA. |
| Hydroxyapatite (HA) | 30-900 | 38-250 | Very slow |
| Strontium-Doped β-Tricalcium Phosphate (Sr-TCP) | Can be improved or decreased depending on Sr content.[9] | 27 ± 3 (for 16.67 mol% Sr).[10] | Faster than HA, influenced by Sr content.[9] |
| β-Tricalcium Phosphate (β-TCP) | 10-150 | 35 ± 3.[10] | Resorbable, faster than HA. |
| Bioactive Glass | 30-500 | 40-60 | Variable, can be tailored. |
| Polymer Scaffolds (e.g., PCL, PLGA) | 1-10 | 2-5 | Variable, tailored by polymer choice and molecular weight. |
Signaling Pathways and Experimental Workflows
The pro-osteogenic effects of strontium are largely attributed to its ability to modulate key signaling pathways within osteoblasts and their progenitors.
Experimental Protocols
The validation of this compound biomaterials involves a series of standardized in vitro and in vivo tests to assess their safety and efficacy.
Biocompatibility Testing (In Vitro)
-
Cell Viability Assay (MTT Assay based on ISO 10993-5) :
-
Material Preparation : Sterilized biomaterial samples are placed in direct contact with a monolayer of cells (e.g., L929 fibroblasts or MC3T3-E1 osteoblasts) or extracts from the material are added to the cell culture medium.[11][12][13][14]
-
Incubation : Cells are incubated with the material or its extract for 24-72 hours.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Quantification : The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to a negative control.
-
Osteoinductivity Testing (In Vitro)
-
Alkaline Phosphatase (ALP) Activity Assay :
-
Cell Culture : Osteoprogenitor cells (e.g., mesenchymal stem cells or MC3T3-E1) are cultured on the biomaterial scaffolds in an osteogenic differentiation medium.
-
Lysis : At specific time points (e.g., 7, 14, and 21 days), the cells are lysed to release intracellular proteins, including ALP.[15][16][17]
-
Substrate Reaction : The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate.[15][18] ALP in the lysate catalyzes the hydrolysis of pNPP to p-nitrophenol, which is yellow.
-
Quantification : The absorbance of p-nitrophenol is measured at 405 nm.[15][18] The ALP activity is normalized to the total protein content in each sample.
-
Mechanical Testing
-
Compressive Strength Testing (based on ASTM F2150) :
-
Sample Preparation : Porous cylindrical or cubic scaffolds of defined dimensions are fabricated.[19][20][21]
-
Testing : The scaffold is placed between two parallel plates of a universal testing machine.[22]
-
Loading : A uniaxial compressive load is applied at a constant displacement rate until the scaffold fractures.
-
Data Analysis : The compressive strength is calculated as the maximum stress the scaffold can withstand before failure. The compressive modulus is determined from the slope of the linear region of the stress-strain curve.
-
In Vivo Bone Formation Assessment
-
Rabbit Calvarial Defect Model :
-
Surgical Procedure : A critical-sized defect (a defect that will not heal on its own) is created in the calvaria (skull) of adult rabbits.[23][24][25][26][27]
-
Implantation : The defect is filled with the this compound scaffold. An empty defect can serve as a negative control.
-
Healing Period : The animals are allowed to heal for a predetermined period (e.g., 4, 8, or 12 weeks).
-
Analysis : After euthanasia, the calvaria are harvested and analyzed using micro-computed tomography (micro-CT) to quantify new bone volume and density. Histological analysis is also performed to visualize the tissue integration and new bone formation at the cellular level.[23][27]
-
Conclusion
This compound-based biomaterials, particularly strontium-doped calcium phosphates, present a compelling case for use in bone tissue engineering. Their ability to enhance osteoblast function while inhibiting bone resorption offers a significant advantage over traditional, more bioinert materials. While mechanical properties need to be carefully tailored for specific load-bearing applications, the biological benefits of strontium incorporation are well-documented. Further research should focus on optimizing strontium concentrations and release kinetics to maximize therapeutic efficacy for various clinical scenarios. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide aim to facilitate further research and development in this promising area of regenerative medicine.
References
- 1. scispace.com [scispace.com]
- 2. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 3. jourcc.com [jourcc.com]
- 4. Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Bone Regeneration by Novel Bioactive Glasses Containing Strontium and/or Magnesium: A Preliminary In-Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bone-regeneration-by-novel-bioactive-glasses-containing-strontium-and-or-magnesium-a-preliminary-in-vivo-study - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Strontium Substituted β-Tricalcium Phosphate Ceramics: Physiochemical Properties and Cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.5. Ex Vivo Analysis of Biocompatibility, Cell Viability and Function [bio-protocol.org]
- 13. nhiso.com [nhiso.com]
- 14. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alkaline phosphatase (ALP) activity assay [bio-protocol.org]
- 16. 2.3. Alkaline Phosphatase (ALP) Activity Assay and ALP Staining [bio-protocol.org]
- 17. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drmillett.com [drmillett.com]
- 19. matestlabs.com [matestlabs.com]
- 20. img.antpedia.com [img.antpedia.com]
- 21. scribd.com [scribd.com]
- 22. atlantis-press.com [atlantis-press.com]
- 23. researchgate.net [researchgate.net]
- 24. Rabbit Model of Physeal Injury for the Evaluation of Regenerative Medicine Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. In Vivo Assessment of Bone Enhancement in the Case of 3D-Printed Implants Functionalized with Lithium-Doped Biological-Derived Hydroxyapatite Coatings: A Preliminary Study on Rabbits [mdpi.com]
- 27. Frontiers | Establishing rabbit critical-size bone defects to evaluate the bone-regeneration potential of porous calcium phosphate ceramics [frontiersin.org]
A Comparative Guide to the Synthesis of Strontium Phosphate for Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate synthesis method for strontium phosphate is a critical step that dictates its physicochemical properties and subsequent biological performance. This guide provides an objective comparison of four prominent synthesis methods: solid-state reaction, wet precipitation, sol-gel, and hydrothermal synthesis, supported by experimental data and detailed protocols.
Comparison of this compound Synthesis Methods
The choice of synthesis route significantly impacts the final product's characteristics. The following table summarizes the key performance indicators for this compound synthesized by different methods. It is important to note that the data presented is a synthesis of findings from various studies, and direct comparison should be made with caution due to variations in experimental conditions.
| Property | Solid-State Reaction | Wet Precipitation (Co-Precipitation) | Sol-Gel | Hydrothermal |
| Particle Size | Micrometer-sized agglomerates of smaller nanoparticles (e.g., ~45 nm primary particles) | Nanoparticles (e.g., 14 nm to 30-80 nm thickness and 140-200 nm width)[1] | Controllable at the nanoscale (e.g., mesoporous structures with 20-22 nm pores) | Nanoparticles to microcrystals (e.g., ~110 nm to 100-173 nm)[2] |
| Crystallinity | High (due to high reaction temperatures) | Variable, can be amorphous or crystalline depending on pH and temperature. Generally lower than hydrothermal.[3] | Amorphous or crystalline after calcination | High, generally higher than wet precipitation[3] |
| Purity | High, but potential for unreacted precursors or secondary phases | Generally high, but can be influenced by precursor purity and washing steps | High, due to the use of high-purity molecular precursors | High, as reactions occur in a closed system |
| Biocompatibility | Generally good, can show excellent biocompatibility with MG-63 cell lines[4] | Good, with some studies showing dose-dependent cytotoxicity at higher concentrations[3] | Good, with studies showing favorable cell response[5] | Good, with some studies showing enhanced cell proliferation[5] |
| Surface Area | Low | High | Very high (e.g., 73-123 m²/g) | Moderate |
Experimental Protocols
Detailed methodologies for each synthesis method are provided below to enable replication and further investigation.
Solid-State Reaction
This method involves the reaction of solid precursors at elevated temperatures.
Experimental Protocol:
-
Precursor Preparation: Stoichiometric amounts of strontium carbonate (SrCO₃) and di-ammonium hydrogen phosphate ((NH₄)₂HPO₄) are intimately mixed.
-
Milling: The precursor mixture is mechanically milled for several hours to ensure homogeneity.
-
Calcination: The milled powder is calcined in an alumina crucible at a high temperature, typically between 800°C and 1100°C, for several hours.
-
Cooling and Grinding: The calcined product is allowed to cool to room temperature and then ground to obtain a fine powder.
Wet Precipitation (Co-Precipitation)
This technique involves the formation of a solid precipitate from a solution.
Experimental Protocol:
-
Solution Preparation: An aqueous solution of a soluble strontium salt, such as strontium nitrate (Sr(NO₃)₂), is prepared. A separate aqueous solution of a phosphate precursor, such as di-ammonium hydrogen phosphate ((NH₄)₂HPO₄), is also prepared.
-
Precipitation: The phosphate solution is added dropwise to the strontium solution under constant stirring. The pH of the solution is maintained at a specific value (e.g., 10) by the addition of a base, such as ammonium hydroxide (NH₄OH).
-
Aging: The resulting precipitate is aged in the mother liquor for a period of time, typically several hours, to allow for crystal growth and maturation.
-
Washing and Drying: The precipitate is then filtered, washed several times with deionized water to remove any unreacted ions, and finally dried in an oven at a low temperature (e.g., 80°C).
Sol-Gel Synthesis
This wet-chemical technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then evolves into a gel (a solid network containing a liquid component).
Experimental Protocol:
-
Sol Formation: A strontium precursor, such as strontium acetate (Sr(CH₃COO)₂), is dissolved in a suitable solvent, often a mixture of ethanol and water. A phosphorus precursor, such as triethyl phosphate (C₆H₁₅O₄P), is then added to the solution.
-
Hydrolysis and Condensation: The solution is stirred, and a catalyst (e.g., an acid or a base) is added to promote hydrolysis and condensation reactions, leading to the formation of a sol.
-
Gelation: The sol is then cast into a mold and allowed to age, during which the viscosity increases until a rigid gel is formed.
-
Drying and Calcination: The gel is dried to remove the solvent, often under controlled conditions to prevent cracking. The dried gel is then calcined at a specific temperature to remove organic residues and induce crystallization.
Hydrothermal Synthesis
This method involves chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave.
Experimental Protocol:
-
Precursor Suspension: A soluble strontium salt (e.g., strontium nitrate) and a phosphate source (e.g., di-ammonium hydrogen phosphate) are dissolved in deionized water.
-
pH Adjustment: The pH of the solution is adjusted to a desired value using a mineralizer, such as ammonium hydroxide.
-
Hydrothermal Treatment: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature (typically between 120°C and 200°C) for a set duration (e.g., 12-24 hours).
-
Cooling, Washing, and Drying: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected, washed with deionized water, and dried in an oven.
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for each synthesis method.
Workflow for the Solid-State Reaction Synthesis of this compound.
Workflow for the Wet Precipitation Synthesis of this compound.
Workflow for the Sol-Gel Synthesis of this compound.
Workflow for the Hydrothermal Synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison between Two Different Synthesis Methods of Strontium-Doped Hydroxyapatite Designed for Osteoporotic Bone Restoration [mdpi.com]
- 4. Synthesis and characterization of silver substituted this compound silicate apatite using solid-state reaction for osteoregenerative applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide: Biocompatibility of Strontium-Doped versus Pure Hydroxyapatite
For Researchers, Scientists, and Drug Development Professionals
The quest for ideal bone graft substitutes has led to extensive research into bioceramics, with hydroxyapatite (HA) being a frontrunner due to its chemical similarity to the mineral component of bone.[1][2] However, to enhance its therapeutic efficacy, modifications such as ionic substitution have been explored. Strontium, a trace element known for its beneficial effects on bone metabolism, has emerged as a promising dopant for hydroxyapatite.[3][4] This guide provides an objective comparison of the biocompatibility of strontium-doped hydroxyapatite (Sr-HA) versus pure hydroxyapatite (HA), supported by experimental data and detailed protocols.
In Vitro Biocompatibility: A Quantitative Comparison
The biocompatibility of a material is fundamentally assessed by its interaction with cells. Numerous in vitro studies have demonstrated the superior performance of Sr-HA in promoting osteogenic cell proliferation and differentiation compared to pure HA.
Cell Viability and Proliferation
The viability and proliferation of osteoblastic cells in the presence of Sr-HA and pure HA are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Studies consistently show that Sr-HA scaffolds support robust cell growth and are non-toxic.[3][5]
| Material | Cell Line | Time Point | Cell Viability (% of Control) | Citation |
| Pure HA | MC3T3-E1 | Day 1 | ~100% | [5] |
| Pure HA | MC3T3-E1 | Day 3 | >101% | [5] |
| Pure HA | MC3T3-E1 | Day 5 | >101% | [5] |
| Sr-HA (various %) | Mesenchymal Stem Cells | - | No toxic effect | [3] |
| Sr-HA (50% and 100% Sr substitution) | MC3T3-E1 | - | Cytocompatible | [6] |
| HA/PCL/gelatin | ATCC 7F2 (osteoblast) | Day 1 | >70% | [5] |
| HA/PCL/gelatin | ATCC 7F2 (osteoblast) | Day 3 | >101% | [5] |
| HA/PCL/gelatin | ATCC 7F2 (osteoblast) | Day 5 | >101% | [5] |
Osteogenic Differentiation
A key indicator of a biomaterial's osteoinductive potential is its ability to promote the differentiation of precursor cells into mature osteoblasts. This is often assessed by measuring the activity of alkaline phosphatase (ALP), an early marker of osteogenic differentiation, and the expression of osteogenic genes.
Alkaline Phosphatase (ALP) Activity
Strontium has been shown to dose-dependently increase ALP activity in osteoblasts.[7][8] Studies comparing Sr-HA to pure HA consistently demonstrate enhanced ALP activity in the presence of strontium.[1][6]
| Material | Cell Line | Time Point | ALP Activity (relative to control) | Citation |
| Pure nanoHA | MC3T3-E1 | Day 14 | No significant difference from control | [6] |
| Sr-nanoHA (100% Sr substitution) | MC3T3-E1 | Day 14 | Significantly higher than control and pure nanoHA | [6] |
| Strontium Ranelate (0.5 mM) | Osteoblast cells | 21 days | Significant dose-dependent increase | [9] |
| Strontium-doped bioactive glass (5 wt. %) | Fetal mouse calvarial cells | Day 6 & 12 | Enhanced compared to undoped glass | [10] |
Osteogenic Gene Expression
The upregulation of key osteogenic transcription factors and bone matrix proteins further confirms the enhanced osteoinductivity of Sr-HA. Common markers analyzed via reverse transcription-quantitative polymerase chain reaction (RT-qPCR) include Runt-related transcription factor 2 (RUNX2), osteopontin (OPN), osteocalcin (OCN), and bone sialoprotein (BSP).
| Material | Cell Line | Gene | Time Point | Fold Change (vs. Pure HA) | Citation |
| Sr-substituted nanoHA | MC3T3-E1 | ALP | Day 7 | Enhanced | [6] |
| Sr-substituted nanoHA | MC3T3-E1 | OCN | Day 14 | Enhanced | [6] |
| Sr-nanoHA | MC3T3-E1 | Osteonectin | Day 14 | Significantly upregulated | [6] |
| Sr-nanoHA | MC3T3-E1 | OPN | Day 7 | Significantly upregulated | [6] |
In Vivo Biocompatibility and Bone Formation
Animal studies provide critical evidence for the in vivo performance of biomaterials. Subcutaneous implantation and critical-sized bone defect models are commonly used to assess biocompatibility and osteogenic potential. Histological analysis of tissues surrounding Sr-HA implants typically reveals minimal inflammatory response and enhanced new bone formation compared to pure HA.[11][12] In vivo studies have shown that strontium-doped materials lead to greater new bone formation and osteoblast density.[4]
Signaling Pathways Modulated by Strontium
The enhanced biocompatibility of Sr-HA is attributed to the ability of strontium ions to modulate key signaling pathways involved in bone metabolism. Strontium has a dual action, promoting bone formation and inhibiting bone resorption.[1][13]
Wnt/β-catenin Signaling Pathway
Strontium activates the canonical Wnt/β-catenin signaling pathway, which plays a crucial role in osteoblast proliferation and differentiation.[14][15] Strontium has been shown to activate the calcium-sensing receptor (CaSR), leading to the nuclear translocation of β-catenin and subsequent transcription of osteogenic genes.[14]
Figure 1: Wnt/β-catenin signaling pathway activated by strontium.
MAPK/ERK Signaling Pathway
Strontium also stimulates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[15][16] Activation of this pathway promotes the proliferation and differentiation of osteoblasts.
Figure 2: MAPK/ERK signaling pathway stimulated by strontium.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biocompatibility of Sr-HA.
MTT Cell Viability Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Osteoblastic cells (e.g., MC3T3-E1, hFOB) are seeded in 96-well plates at a density of 1 x 104 cells/well and cultured for 24 hours.
-
Material Exposure: Extracts of sterilized Sr-HA and pure HA materials (prepared according to ISO 10993-12) are added to the cells and incubated for 24, 48, and 72 hours.
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group (cells cultured without material extracts).
Alkaline Phosphatase (ALP) Activity Assay
ALP is an enzyme expressed in high levels by active osteoblasts. Its activity is a measure of osteogenic differentiation.
-
Cell Culture: Cells are cultured on Sr-HA and pure HA scaffolds or with material extracts for 7, 14, and 21 days.
-
Cell Lysis: At each time point, cells are washed with phosphate-buffered saline (PBS) and lysed with a lysis buffer (e.g., 0.1% Triton X-100).
-
ALP Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) solution. ALP in the lysate converts pNPP to p-nitrophenol (pNP), which is yellow.
-
Absorbance Measurement: The reaction is stopped, and the absorbance is measured at 405 nm.
-
Normalization: ALP activity is normalized to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA or Bradford assay).
In Vivo Subcutaneous Implantation
This model assesses the tissue response to an implanted material.
-
Animal Model: Typically, skeletally mature rats or mice are used.
-
Implantation: Sterilized cylindrical samples of Sr-HA and pure HA are implanted into subcutaneous pouches on the dorsal side of the animals.
-
Explantation: After predetermined time points (e.g., 1, 4, and 12 weeks), the implants and surrounding tissues are harvested.
-
Histological Analysis: The explanted tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to evaluate the inflammatory response, fibrous capsule formation, and tissue integration.
References
- 1. Strontium-doped hydroxyapatite and its role in osteogenesis and angiogenesis | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 2. Strontium-doped hydroxyapatite and its role in osteogenesis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the influence of strontium doping and annealing temperature on the structure and biocompatibility of hydroxyapatite nanorods - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. In Vivo Evaluation of the Effects of B-Doped Strontium Apatite Nanoparticles Produced by Hydrothermal Method on Bone Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fabrication and biocompatibility evaluation of hydroxyapatite–polycaprolactone–gelatin composite nanofibers as a bone scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02485K [pubs.rsc.org]
- 6. Osteogenic Potential of Nano-Hydroxyapatite and Strontium-Substituted Nano-Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. host170.sedici.unlp.edu.ar [host170.sedici.unlp.edu.ar]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. bone-abstracts.org [bone-abstracts.org]
- 10. ecmjournal.org [ecmjournal.org]
- 11. In Vivo Evaluation of Strontium-Containing Nanostructured Carbonated Hydroxyapatite | Scientific.Net [scientific.net]
- 12. Biomimetic mineralized strontium-doped hydroxyapatite on porous poly(l-lactic acid) scaffolds for bone defect repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanical Properties of Strontium Phosphate and Calcium Phosphate Cements
For researchers, scientists, and drug development professionals, the selection of a suitable bone cement is critical for the success of orthopedic and dental applications. Both strontium phosphate and calcium phosphate cements are widely utilized for their biocompatibility and osteoconductive properties. However, their mechanical characteristics can differ significantly, influencing their suitability for specific clinical scenarios. This guide provides an objective comparison of the mechanical performance of these two cement types, supported by experimental data and detailed methodologies.
Executive Summary
Strontium-containing calcium phosphate cements (Sr-CPCs) have garnered significant interest due to the dual therapeutic action of strontium, which can stimulate bone formation and inhibit bone resorption. This has led to extensive research into how the incorporation of strontium affects the mechanical integrity of traditional calcium phosphate cements (CPCs). Generally, studies indicate that the inclusion of strontium can enhance the compressive strength of calcium phosphate cements.[1][2][3] However, the effect on setting time is variable, with some studies reporting a prolongation[1] and others a decrease.[4] The mechanical properties are highly dependent on the specific formulation, including the powder-to-liquid ratio, particle size, and the phases present in the cement.
Comparative Mechanical Properties
The following table summarizes the key mechanical properties of this compound and calcium phosphate cements based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Mechanical Property | This compound Cement (Sr-CPC) | Calcium Phosphate Cement (CPC) | Key Observations |
| Compressive Strength | Generally higher, ranging from ~12.5 MPa to over 60 MPa.[5][6][7] One study reported an increase from 11.21 MPa to 45.52 MPa with strontium enhancement.[1] | Varies widely depending on formulation, with values reported from ~6 MPa to over 100 MPa in some cases.[8][9] | The addition of strontium often leads to an improvement in compressive strength.[2][3] |
| Setting Time | Can be prolonged or shortened depending on the formulation. One study showed an increase from 2.2 min to 20.7 min.[1] Another reported a reduction of about 2 minutes.[4] | Typically ranges from a few minutes to over 30 minutes.[10] | The effect of strontium on setting time is not uniform and is highly dependent on the cement chemistry. |
| Tensile Strength | Less commonly reported, but some studies indicate values around 5 MPa.[6] | Generally low, which is a known limitation of calcium phosphate cements.[5] | Both cement types are inherently weaker under tension than compression. |
| Injectability | Often reported to be improved with the inclusion of strontium.[3] | Can be a challenge, requiring optimization of the liquid-to-powder ratio. | Strontium modification may offer advantages for minimally invasive applications. |
| Radiopacity | Increased due to the higher atomic number of strontium, which is beneficial for radiographic monitoring.[2][3][5] | Lower than strontium-containing cements. | Enhanced radiopacity is a distinct advantage of Sr-CPCs. |
Experimental Protocols
The determination of the mechanical properties of bone cements follows standardized procedures to ensure reproducibility and comparability of data. The following are typical experimental methodologies employed in the cited studies.
Compressive Strength Testing
The compressive strength of the cements is a critical parameter, particularly for load-bearing applications.
-
Specimen Preparation: Cylindrical specimens are typically prepared by mixing the cement powder and liquid components and placing the resulting paste into a mold (e.g., 6 mm in diameter and 12 mm in height), as per standards like ASTM F451.[11] The specimens are then allowed to set and are often incubated in a simulated body fluid (SBF) or saline solution at 37°C for a specified period (e.g., 24 hours, 7 days) to simulate physiological conditions.[11][12]
-
Testing Procedure: The set specimens are subjected to a compressive load using a universal testing machine at a constant cross-head speed (e.g., 20 mm/min) until failure.[8][11] The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the specimen.
Setting Time Measurement
The setting time is a crucial handling property for clinical applications.
-
Gillmore Needle Test: This is a common method used to determine the initial and final setting times. The test involves indenting the cement paste with weighted needles at regular intervals. The initial setting time is defined as the point when the lighter needle no longer leaves a circular impression, and the final setting time is when the heavier needle fails to make an impression.
-
Vicat Needle Test: An alternative method that also uses a weighted needle to determine the setting time based on the depth of penetration into the cement paste.
Experimental Workflow for Mechanical Testing
Caption: Workflow for the preparation and mechanical testing of bone cements.
Signaling Pathway for Strontium's Effect on Bone Cells
Caption: Simplified signaling pathway of strontium's dual action on bone cells.
References
- 1. Strontium–calcium phosphate hybrid cement with enhanced osteogenic and angiogenic properties for vascularised bone regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Strontium-modified premixed calcium phosphate cements for the therapy of osteoporotic bone defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strontium-Substituted Calcium Orthophosphates: Structure, Stability, Morphology, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of novel strontium containing bioactive glass based calcium phosphate cement | Pocket Dentistry [pocketdentistry.com]
- 6. A Novel Fast-Setting Strontium-Containing Hydroxyapatite Bone Cement With a Simple Binary Powder System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. actaorthopaedica.be [actaorthopaedica.be]
- 9. In Vitro and In Vivo Evaluation of Injectable Strontium-Modified Calcium Phosphate Cement for Bone Defect Repair in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term In Vivo Performance of Strontium Phosphate Implants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term in vivo performance of strontium phosphate (SrP) implants against other common bone graft substitutes. The information is supported by experimental data to aid in the evaluation and selection of materials for bone regeneration research and therapeutic development.
Mechanism of Action: The Dual Role of Strontium in Bone Regeneration
Strontium is recognized for its beneficial effects on bone metabolism, primarily through a dual action that simultaneously stimulates bone formation and inhibits bone resorption.[1] When incorporated into calcium phosphate (CaP) biomaterials, strontium ions are released at the defect site, influencing key cellular signaling pathways that govern bone remodeling.[2][3]
-
Stimulation of Osteoblasts (Bone Formation): Strontium activates the canonical Wnt/β-catenin signaling pathway, a critical pathway for osteogenesis.[4][5] By binding to the Calcium-Sensing Receptor (CaSR) on osteoblasts, strontium can trigger downstream effects that lead to the nuclear translocation of β-catenin, promoting the expression of osteogenic genes like Runx2.[2][4] This enhances the proliferation and differentiation of osteoblasts, leading to increased bone matrix deposition.[6][7]
-
Inhibition of Osteoclasts (Bone Resorption): Strontium modulates the RANKL/RANK/OPG signaling pathway.[5][8] It influences osteoblasts to decrease the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and increase the secretion of Osteoprotegerin (OPG).[5][9] OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor (RANK) on osteoclast precursors. This interference inhibits the differentiation and activation of osteoclasts, thereby reducing bone resorption.[8][9]
Caption: Signaling pathways activated by strontium to promote bone formation and inhibit bone resorption.
Comparative In Vivo Performance Data
A systematic review and meta-analysis of animal studies provides robust quantitative evidence of the superior performance of strontium-doped calcium phosphate biomaterials compared to non-doped controls.[6][7][10][11] The key performance indicators are New Bone Formation (NBF), the ratio of Bone Volume to Tissue Volume (BV/TV), and the percentage of Material Remaining (RM), indicating degradation.
Table 1: Meta-Analysis of In Vivo Performance of Sr-Doped CaP Implants vs. Controls
| Performance Metric | Pooled Effect (Standardized Mean Difference) | 95% Confidence Interval | Interpretation |
|---|---|---|---|
| New Bone Formation (NBF) | 2.25 | 1.61 – 2.90 | Significantly higher new bone formation in Sr-doped groups.[6][7][11] |
| Bone Volume / Tissue Volume (BV/TV) | 1.42 | 0.65 – 2.18 | Significantly greater bone volume within the defect for Sr-doped groups.[6][7][11] |
| Material Remaining (RM) | -2.26 | -4.02 – -0.50 | Significantly less material remaining in Sr-doped groups, indicating faster and more controlled resorption.[6][7][11] |
Data sourced from a meta-analysis covering 31 comparisons in 445 defects.[6][7]
Table 2: Performance Comparison with Specific Bone Graft Substitutes
| Comparison Material | Animal Model | Time Point | Key Findings |
|---|---|---|---|
| Hydroxyapatite (HA) | Rat | 28 days | Overall bone formation was comparable, but Sr-CaP induced more bone in the defect periphery, while HA induced more in the center.[12] |
| β-Tricalcium Phosphate (β-TCP) | Mouse | 60 days | Sr-doped β-TCP scaffolds resulted in significantly higher new bone and soft tissue formation compared to β-TCP alone.[13] However, another study noted that Sr incorporation could make β-TCP more resistant to dissolution.[14] |
| Bioactive Glass (BG) | Rat (Calvarial Defect) | 4 weeks | New bone formation in Sr-doped phosphate-based glass was similar to the benchmark 45S5 bioactive glass.[15] Other studies note that Sr can increase the reactivity and ion dissolution rate of bioactive glasses.[16] |
Standardized Experimental Protocol for In Vivo Assessment
The evaluation of bone graft substitutes typically follows a standardized preclinical workflow involving animal models to assess safety and efficacy.[17][18]
Key Steps in a Typical In Vivo Study:
-
Animal Model Selection: The choice of animal depends on the defect size and desired physiological relevance. Common models include rats (calvaria, femur), rabbits (femur, tibia, mandible), and larger animals like sheep or dogs for more clinically relevant defect sizes.[17][19][20]
-
Defect Creation: A critical-size defect—one that does not heal spontaneously during the animal's lifetime—is surgically created at a specific anatomical site, such as the femoral condyle or calvaria.[17] The periosteum may be preserved or removed depending on the study's objective.[18]
-
Implantation: The this compound implant (test group) and control materials (e.g., non-doped CaP, empty defect) are placed into the created defects.[19]
-
Healing Period: Animals are monitored over several time points to assess both early and long-term healing. Typical evaluation points are 4, 8, and 12 weeks post-implantation.[18][21]
-
Analysis and Evaluation:
-
Radiographic Analysis: X-rays and micro-computed tomography (μ-CT) are used to non-invasively quantify new bone volume (BV/TV), trabecular thickness, and implant resorption over time.[21][22]
-
Histology and Histomorphometry: After sacrifice, the defect sites are harvested, sectioned, and stained (e.g., H&E, Masson's Trichrome). This allows for microscopic evaluation of tissue integration, cellular response (inflammation), and precise quantification of bone-to-implant contact (BIC) and new bone area.[23][24]
-
Immunohistochemistry: This technique is used to detect the presence of specific bone growth markers, such as Bone Morphogenetic Protein-2 (BMP-2) and Collagen I (COL-I), to evaluate the osteogenic activity at the implant site.[25]
-
Caption: A typical experimental workflow for the in vivo evaluation of bone graft substitutes.
Conclusion
The available long-term in vivo data consistently demonstrate that this compound implants offer a significant advantage over non-doped calcium phosphate materials. A meta-analysis reveals that the incorporation of strontium leads to significantly greater new bone formation and bone volume, coupled with a more favorable degradation profile.[6][7] This enhanced performance is attributed to strontium's dual ability to stimulate osteogenic pathways while simultaneously inhibiting osteoclastic resorption.[1][5]
When compared to other alternatives like β-TCP and bioactive glass, strontium-based materials show competitive or superior performance, particularly in promoting tissue regeneration.[13][15] While the optimal concentration and release kinetics of strontium are still areas of active research, the evidence strongly supports the use of this compound biomaterials as a highly effective option for bone defect repair and tissue engineering applications.[2]
References
- 1. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro and In Vivo Evaluation of Injectable Strontium-Modified Calcium Phosphate Cement for Bone Defect Repair in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Does the incorporation of strontium into calcium phosphate improve bone repair? A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strontium inhibits osteoclastogenesis by enhancing LRP6 and β-catenin-mediated OPG targeted by miR-181d-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Does the incorporation of strontium into calcium phosphate improve bone repair? A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strontium-Doped Calcium Phosphate and Hydroxyapatite Granules Promote Different Inflammatory and Bone Remodelling Responses in Normal and Ovariectomised Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Strontium-Doped β-Tricalcium Scaffold on Longitudinal Nuclear Factor-Kappa Beta and Vascular Endothelial Growth Factor Receptor-2 Promoter Activities during Healing in a Murine Critical-Size Bone Defect Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Bioactive Glasses Containing Strontium or Magnesium Ions to Enhance the Biological Response in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal models of vertical bone augmentation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. A novel pilot animal model for bone augmentation using osseous shell technique for preclinical in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reconstructing Bone with Natural Bone Graft: A Review of In Vivo Studies in Bone Defect Animal Model [mdpi.com]
- 21. Preclinical Evaluation of an Innovative Bone Graft of Marine Origin for the Treatment of Critical-Sized Bone Defects in an Animal Model [mdpi.com]
- 22. Titanium micro-nano textured surface with strontium incorporation improves osseointegration: an in vivo and in vitro study* - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. [In vivo study of strontium-doped calcium phosphate cement for biological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Strontium Phosphate Coatings for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of strontium phosphate coatings with alternative biomaterials, supported by experimental data. Strontium-containing coatings have emerged as a promising option in the field of biomedical implants due to their enhanced osteoinductive and biocompatibility properties. This analysis delves into the performance of these coatings, offering a comprehensive overview for researchers and professionals in drug development and materials science.
Performance Comparison: this compound vs. Alternative Coatings
The selection of a suitable coating for biomedical implants is critical for ensuring biocompatibility, promoting tissue integration, and controlling the degradation rate of the implant. While hydroxyapatite (HA) has been the gold standard, recent advancements have highlighted the superior performance of this compound (SrP) and strontium-doped calcium phosphate (Sr-CaP) coatings in several key areas.
| Performance Metric | This compound (SrP) / Sr-doped Calcium Phosphate (Sr-CaP) | Hydroxyapatite (HA) / Fluorohydroxyapatite (FHA) | Titanium Dioxide (TiO2) |
| Biocompatibility | Excellent, with studies showing no cytotoxicity and enhanced cell proliferation.[1] | Generally good, but can elicit some inflammatory responses. | Good, but lacks osteoinductive properties. |
| Osteoinductivity | High, promotes osteoblast differentiation and bone formation.[2][3] | Moderate, osteoconductive but with limited osteoinductive capacity. | Low, primarily osteoconductive. |
| Drug Delivery | Potential for controlled release of strontium ions and other therapeutic agents. | Can be loaded with drugs, but release kinetics may be less favorable. | Limited drug delivery capabilities. |
| Degradation Rate | Controllable, can be tailored to match the rate of new bone formation. | Can be too slow, leading to implant encapsulation rather than integration. | Very slow, essentially bioinert. |
| Bond Strength | Strontium-doped FHA coatings showed a 13.15% increase in bond strength compared to FHA-coated samples.[4] | Variable, depends on the coating method. | Good adhesion to titanium substrates. |
| Corrosion Resistance | SrP coatings on magnesium alloys exhibit lower corrosion current density (0.700 ± 0.02 μA/cm²) compared to uncoated magnesium (3.400 ± 1.01 μA/cm²).[1] | Can improve corrosion resistance of metallic substrates. | Excellent corrosion resistance. |
In-Depth Experimental Analysis
The superior performance of this compound coatings is substantiated by a range of in vitro and in vivo studies. Below are summaries of key experimental findings.
Biocompatibility and Cell Proliferation
Studies utilizing MG-63 and MC3T3-E1 osteoblast-like cells have consistently demonstrated the excellent biocompatibility of strontium-containing coatings. An MTT assay revealed that strontium-doped fluorohydroxyapatite (FHA-Sr) coatings exhibited no evidence of cell death after 7 days, with cell viability being comparable to or even slightly higher than that on pure FHA and uncoated titanium surfaces.[4] Furthermore, the proliferation of MC3T3-E1 cells was found to be significantly better on Mg/SrP composite coatings compared to pure Mg coatings, attributed to the controlled release of Mg²⁺ and Sr²⁺ ions which promote cell adhesion and diffusion.[1]
| Coating | Cell Line | Assay | Key Finding | Reference |
| Mg/SrP on Ti6Al4V | MC3T3-E1 | MTT Assay | Higher cell proliferation compared to pure Mg coating and control.[1] | [1] |
| FHA-Sr on Ti6Al4V | MG-63 | MTT Assay | No significant cytotoxicity observed after 7 days.[4] | [4] |
| Sr-CaP on Magnesium | MC3T3-E1 | Cell Proliferation | Improved pre-osteoblast cell proliferation compared to CaP coatings without strontium.[5] | [5] |
Osteogenic Differentiation
The osteoinductive potential of this compound coatings is a key advantage. The release of strontium ions has been shown to stimulate the differentiation of osteoblasts, leading to enhanced bone formation.
A significant indicator of osteogenic activity is the expression of alkaline phosphatase (ALP). In a study comparing FHA and FHA-Sr coatings, the ALP activity in the FHA-Sr group was significantly higher at day 14. The increase in cell activity in the Sr samples from day 7 to 14 was three times higher than that of the FHA samples.[4][6] Another study demonstrated that silicate- and zinc-co-substituted strontium apatite (SrZnSiP) coatings on β-tricalcium phosphate (β-TCP) significantly increased the mRNA expression of osteogenic markers like osteocalcin (OC) and bone morphogenetic protein-2 (BMP-2) both in vitro and in vivo.[2]
| Coating | Cell Line / Model | Marker | Key Finding | Reference |
| FHA-Sr on Ti6Al4V | MG-63 | ALP Activity | 3-fold higher increase in cell activity from day 7 to 14 compared to FHA.[4][6] | [4] |
| SrZnSiP on β-TCP | Rat BMSCs (in vitro & in vivo) | OC, ALP, BMP-2, VEGF mRNA | Significantly higher expression of osteogenic and angiogenic genes compared to non-coated β-TCP.[2] | [2] |
| Sr-CaP on Magnesium | MC3T3-E1 | Osteogenic Markers | Enhanced osteogenic differentiation compared to CaP coatings without strontium.[5] | [5] |
Signaling Pathways in Osteogenesis
The osteoinductive effects of strontium are mediated through its influence on key signaling pathways in bone cells. Strontium ions have a dual action: they stimulate osteoblast proliferation and differentiation while simultaneously inhibiting osteoclast activity.
Caption: Signaling pathways activated by strontium in osteoblasts.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of fluorohydroxyapatite/strontium coating on titanium implants fabricated by hydrothermal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Alkaline phosphatase (ALP) activity assay [bio-protocol.org]
A Comparative Guide to Strontium Phosphate and Bioactive Glass for Bone Regeneration
For Researchers, Scientists, and Drug Development Professionals
The effective repair of bone defects remains a significant challenge in orthopedics and regenerative medicine. Autografts, the current gold standard, are limited by donor site morbidity and availability. This has spurred the development of synthetic biomaterials that can mimic the properties of natural bone and actively promote regeneration. Among the most promising candidates are strontium phosphate and bioactive glass. Both materials have demonstrated excellent biocompatibility and osteoinductive properties, but they operate through distinct mechanisms and offer different advantages. This guide provides an objective, data-driven comparison of their performance, supported by detailed experimental protocols and an exploration of the underlying molecular pathways.
Mechanism of Action: Ions at the Interface of Regeneration
The therapeutic effects of both this compound and bioactive glass are largely mediated by the release of specific ions that interact with host cells to stimulate bone formation.
This compound: The key therapeutic agent is the strontium ion (Sr²⁺). Sharing physicochemical similarities with calcium, strontium is readily incorporated into the bone matrix.[1] It exerts a dual effect on bone metabolism:
-
Anabolic Effect: It promotes the proliferation and differentiation of osteoblasts, the cells responsible for forming new bone.[1][2]
-
Anti-Catabolic Effect: It inhibits the activity and formation of osteoclasts, the cells that resorb bone tissue.[1][2]
This combined action shifts the balance of bone remodeling towards net formation.[3] Strontium achieves this by modulating several critical intracellular signaling pathways, most notably the Wnt/β-catenin and AMPK/mTOR pathways, which are central to osteogenic differentiation.[1][4]
Bioactive Glass (BG): The bioactivity of traditional silicate-based glasses, such as 45S5 Bioglass®, stems from the controlled release of a combination of ions (Ca²⁺, Na⁺, PO₄³⁻, and soluble silica) when exposed to physiological fluids.[5][6] This process initiates a series of surface reactions that culminate in the formation of a hydroxycarbonate apatite (HCA) layer, which is chemically and structurally similar to the mineral phase of bone.[5][7] This HCA layer provides a scaffold for osteoblast adhesion and colonization.
The released ions, particularly silicon and calcium, also have direct stimulatory effects on cells. They have been shown to activate key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to the upregulation of osteogenic genes and enhanced proliferation and differentiation of osteoblasts and mesenchymal stem cells.[8][9]
Performance Comparison: A Quantitative Analysis
The selection of a biomaterial for clinical application depends on its quantifiable performance in several key areas: biocompatibility, osteogenic potential, in vivo efficacy, and mechanical properties.
Table 1: Biocompatibility and Cellular Response
This table summarizes the in vitro response of bone cells to the materials. High cell viability and robust proliferation are prerequisites for successful bone regeneration.
| Parameter | This compound | Bioactive Glass | Key Findings & Citations |
| Cell Viability (%) | ~88% - 115% (Osteoblasts on SrP-coated CA) | Generally high; not significantly different from control in some studies. | This compound coatings have been shown to be extremely biocompatible, with viability exceeding controls.[10][11] Bioactive glass is also well-tolerated.[12] |
| Cell Proliferation | Significantly improved proliferation of rat bone marrow mesenchymal stem cells (rBMSCs). | Promotes proliferation of osteoblasts and mesenchymal stem cells. | Both materials actively support the proliferation of osteogenic cells.[1][8][13] |
| Cell Adhesion | Enhanced cell adhesion compared to controls. | The HCA layer provides an excellent substrate for cell attachment. | Strontium-doped coatings have been shown to significantly improve cellular attachment.[13] |
Table 2: Osteogenic Potential
This table compares the ability of the materials to induce osteogenic differentiation, a critical step in forming mature bone tissue.
| Parameter | This compound | Bioactive Glass | Key Findings & Citations |
| Alkaline Phosphatase (ALP) Activity | Significantly higher activity in rBMSCs and osteoblasts. | Increased ALP activity. | Both materials are potent inducers of ALP, an early marker of osteoblast differentiation.[1][10][14] |
| Osteogenic Gene Expression | Upregulates RUNX2, OCN, OPN, COL1. | Upregulates RUNX2, OCN, OPN. | The ionic dissolution products from both materials stimulate the genetic machinery for bone formation.[1][8][14] |
| Matrix Mineralization | Increased calcium nodule formation. | Promotes the formation of a mineralized matrix. | Both materials lead to enhanced deposition of calcium phosphate, the final step in bone formation.[1] |
Table 3: In Vivo Bone Formation
This table presents data from animal studies, providing insight into the materials' performance in a complex biological environment.
| Parameter | This compound | Bioactive Glass | Key Findings & Citations |
| New Bone Formation | Significantly enhanced bone regeneration in rat and sheep bone defect models. | Promotes bone growth in various defect models. | Numerous animal studies confirm the efficacy of both materials in healing bone defects.[1][3][15][16] A meta-analysis revealed Sr-doped calcium phosphates significantly improved new bone formation.[17] |
| Bone Volume / Tissue Volume (BV/TV) | Higher bone volume compared to controls. | Effective in increasing bone volume. | A study comparing standard 45S5 BG to Sr-doped BG found that the strontium group showed better results at 8 weeks.[5] |
| Angiogenesis | Sr-enhanced cements and Sr-Ca silicate ceramics have been shown to promote the expression of VEGF and ANG-1. | Ionic dissolution products can stimulate the release of Vascular Endothelial Growth Factor (VEGF). | Both materials can promote angiogenesis (the formation of new blood vessels), which is crucial for supplying nutrients to the regenerating tissue.[1][9][14] |
Table 4: Mechanical Properties
The mechanical strength of a scaffold is critical, especially for load-bearing applications.
| Parameter | This compound | Bioactive Glass | Key Findings & Citations |
| Compressive Strength (Scaffolds) | 5% Sr-modified CPC: 6.00 ± 0.74 MPa. | Highly variable depending on porosity and composition. Often lower than trabecular bone. | The addition of strontium can enhance the compressive strength of calcium phosphate cements.[18][19] The strength of bioactive glass scaffolds is a known limitation, though newer compositions and fabrication methods show improvement.[20] |
| Degradation | Degradation rate can be controlled by composition. | Degradation rate is tunable; linked to ion release and HCA layer formation. | Both materials are biodegradable, allowing them to be gradually replaced by new bone.[10] |
Experimental Protocols & Methodologies
Reproducibility is the cornerstone of scientific research. This section provides detailed methodologies for the fabrication and evaluation of these biomaterials.
Protocol 1: Synthesis of Strontium-Phosphate-Coated Scaffolds (Biomimetic Method)
This protocol is adapted from methods used to create bioactive coatings on polymeric substrates.[10][11]
-
Substrate Preparation: A 2% (w/v) solution of a base polymer (e.g., Cellulose Acetate) is prepared by dissolving it in acetone with continuous stirring. This solution is cast into a petri dish and allowed to evaporate, forming a membrane.
-
Modified Simulated Body Fluid (m-SBF) Preparation: An SBF solution is prepared, but with strontium chloride (SrCl₂) completely replacing calcium chloride (CaCl₂). The solution contains ions like Na⁺, K⁺, Mg²⁺, HCO₃⁻, Cl⁻, HPO₄²⁻, and SO₄²⁻ at concentrations similar to human blood plasma.
-
Biomimetic Mineralization: The prepared polymer membranes are immersed in the m-SBF solution at 37°C for a period of 7 to 14 days. The solution should be refreshed every 48 hours.
-
Washing and Drying: After immersion, the membranes are removed, washed thoroughly with deionized water to remove residual salts, and dried at room temperature.
-
Characterization: The resulting this compound layer is characterized using Scanning Electron Microscopy (SEM) for morphology, Energy-Dispersive X-ray (EDX) for elemental composition, and X-ray Diffraction (XRD) for crystallinity.
Protocol 2: Fabrication of Bioactive Glass Scaffolds (Foam Replication Technique)
This method is widely used to create highly porous scaffolds with interconnected pore networks.[20]
-
Slurry Preparation: Bioactive glass powder (e.g., 45S5 composition) is mixed with a binder (e.g., polyvinyl alcohol) and deionized water to form a stable, homogenous slurry.
-
Polymer Foam Impregnation: A sacrificial polymer sponge (typically polyurethane) with the desired pore structure is immersed in the glass slurry until fully impregnated. The excess slurry is removed by gentle squeezing or centrifugation.
-
Drying: The coated sponge is dried at room temperature for at least 24 hours.
-
Binder Burnout & Sintering: The dried construct is placed in a furnace and heated slowly (e.g., 2°C/min) to a temperature around 600°C to burn out the polymer sponge. The temperature is then raised further (e.g., 5°C/min) to the sintering temperature (e.g., 1000-1100°C) and held for 1-2 hours to densify the glass struts.
-
Characterization: The final scaffold is evaluated for its porosity (via Archimedes' principle or micro-CT), pore size distribution (via SEM), and mechanical strength (via compression testing).
Summary and Future Outlook
Both this compound and bioactive glass are powerful tools in the arsenal of regenerative medicine, each with a unique profile of properties.
-
This compound excels due to the targeted, dual-action therapeutic effect of the strontium ion. Its primary advantage lies in its potent and direct stimulation of bone formation pathways while simultaneously inhibiting resorption. The ability to incorporate strontium into various calcium phosphate-based carriers, such as cements and coatings, offers versatility in application.[1][3][21]
-
Bioactive Glass is renowned for its exceptional ability to bond with host bone tissue through the formation of a native HCA layer.[5][22] Its mechanism, involving a cascade of ionic exchange and surface reactions, creates a highly osteoconductive environment. The incorporation of therapeutic ions, including strontium, into bioactive glass formulations represents a promising strategy to combine the benefits of both materials, potentially leading to synergistic effects on bone regeneration.[5][14][23]
Future Directions: The future of this field lies in the development of hybrid and multi-functional materials. Research is moving towards 3D-printed scaffolds with precisely controlled architectures that incorporate both strontium and the components of bioactive glass.[24] Furthermore, creating materials that offer controlled, sequential release of different ions could more closely mimic the natural healing process. For drug development professionals, these materials serve as excellent platforms for the local delivery of antibiotics, growth factors, or other therapeutic agents to further enhance tissue regeneration.
References
- 1. Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vivo and clinical application of strontium-enriched biomaterials for bone regeneration: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on the use of 45S5 bioactive glass in the treatment of bone defects in regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iris.unimore.it [iris.unimore.it]
- 8. The additive effects of bioactive glasses and photobiomodulation on enhancing bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive Glass: Methods for Assessing Angiogenesis and Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Multiple and Promising Applications of Strontium (Sr)-Containing Bioactive Glasses in Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] In vivo and clinical application of strontium-enriched biomaterials for bone regeneration | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. In Vitro and In Vivo Evaluation of Injectable Strontium-Modified Calcium Phosphate Cement for Bone Defect Repair in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bioactive glass scaffolds for bone tissue engineering: state of the art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Bioglass: A novel biocompatible innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Influence of Strontium on the Biological Behavior of Bioactive Glasses for Bone Regeneration [mdpi.com]
- 24. 3D printed strontium–zinc-phosphate bioceramic scaffolds with multiple biological functions for bone tissue regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Strontium Phosphate-Based Bone Graft Substitutes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of strontium phosphate-based bone graft substitutes with other commonly used alternatives in orthopedic and dental applications. The information is compiled from a meta-analysis of preclinical studies and data from clinical trials to offer an objective overview of performance, supported by experimental data and detailed methodologies.
Executive Summary
The repair of bone defects is a significant clinical challenge. While autografts remain the gold standard, their use is limited by donor site morbidity and availability. This has driven the development of synthetic bone graft substitutes. Among these, this compound-based devices have emerged as a promising option due to the dual role of strontium in promoting bone formation and inhibiting bone resorption. This guide compares the performance of this compound-based materials with autografts, allografts, and other synthetic alternatives like CERAMENT®, β-tricalcium phosphate (β-TCP), and hydroxyapatite (HA).
Comparative Performance Data
The following tables summarize the quantitative data from preclinical and clinical studies on the performance of various bone graft materials.
Table 1: Preclinical Performance of Strontium-Doped Calcium Phosphate (Sr-CaP) vs. Calcium Phosphate (CaP) Control (Meta-analysis of Animal Studies)[1][2][3][4]
| Parameter | Strontium-Doped CaP (Sr-CaP) | Calcium Phosphate (CaP) Control | Standardized Mean Difference (SMD) [95% CI] | I² (%) |
| New Bone Formation (NBF) | Higher | Lower | 2.25 [1.61, 2.90] | 80 |
| Bone Volume/Tissue Volume (BV/TV) | Higher | Lower | 1.42 [0.65, 2.18] | 75 |
| Residual Material (RM) | Lower | Higher | -2.26 [-4.02, -0.50] | 86 |
Table 2: Clinical Performance of CERAMENT® vs. Autograft in Tibial Plateau Fractures (CERTiFy Trial)[5][6][7]
| Outcome | CERAMENT® | Autograft | P-value |
| Primary Outcomes | |||
| SF-12 Physical Component Summary (26 weeks) | Non-inferior | - | - |
| Pain Level (VAS) at 26 weeks | No significant difference | No significant difference | >0.05 |
| Secondary Outcomes | |||
| Post-operative Pain (Day 1) | Significantly lower | Higher | <0.05 |
| Blood Loss | Significantly lower | Higher | <0.05 |
| Fracture Healing Rate | Not significantly different | Not significantly different | >0.05 |
| Defect Remodeling | Not significantly different | Not significantly different | >0.05 |
| Articular Subsidence | Not significantly different | Not significantly different | >0.05 |
Table 3: Clinical Performance of Allografts in Spinal Fusion
| Study Type | Number of Patients | Fusion Rate | Follow-up Period | Reference |
| Retrospective | 147 | 98.9% (cervical), 97.9% (lumbar) | Mean 155 months (cervical), 144.7 months (lumbar) | [8] |
| Systematic Review | - | 87.8% (pooled) | Various | [9] |
Table 4: Physicochemical Properties of Strontium-Modified Calcium Phosphate Cements (Preclinical)[10]
| Property | Strontium-Calcium Phosphate Hybrid Cement (Sr-CPHC) | Calcium Phosphate Cement (CPC) |
| Initial Setting Time | 20.7 min | 2.2 min |
| Compressive Strength | 45.52 MPa | 11.21 MPa |
Signaling Pathways and Mechanisms of Action
Strontium's beneficial effects on bone regeneration are primarily attributed to its influence on key signaling pathways that regulate osteoblast and osteoclast activity.
Osteoblast Proliferation and Differentiation
Strontium promotes bone formation by stimulating the Wnt/β-catenin signaling pathway . This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of osteogenic genes.
Inhibition of Osteoclast Differentiation and Activity
Strontium also plays a crucial role in inhibiting bone resorption by modulating the RANKL/OPG signaling pathway . It upregulates the expression of osteoprotegerin (OPG), a decoy receptor for RANKL, and downregulates the expression of RANKL itself. This prevents RANKL from binding to its receptor RANK on osteoclast precursors, thereby inhibiting their differentiation and activation.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparative data.
In Vivo Assessment of Bone Regeneration (Animal Studies)
The following workflow describes a typical preclinical study to evaluate the in vivo performance of a bone graft substitute.
-
Histomorphometric Analysis:
-
Specimen Preparation: Harvested bone specimens are fixed, dehydrated, and embedded in a resin (e.g., PMMA). Sections of 5-10 µm are cut using a microtome.
-
Staining: Sections are stained with specific dyes to differentiate between new bone, old bone, and the graft material. Common stains include Goldner's Trichrome, Von Kossa, and Toluidine Blue.
-
Image Analysis: Stained sections are imaged using a light microscope. Image analysis software (e.g., ImageJ) is used to quantify the area of new bone formation, residual graft material, and total defect area.
-
Parameters:
-
New Bone Formation (%): (Area of new bone / Total defect area) x 100.
-
Residual Material (%): (Area of residual graft material / Total defect area) x 100.
-
-
Clinical Trial Protocol for Bone Graft Substitutes (e.g., CERTiFy Trial)
-
Study Design: A prospective, multicenter, randomized, controlled, open-label, non-inferiority trial.[5]
-
Patient Population: Patients with acute traumatic depression fractures of the proximal tibia.
-
Intervention Group: Open reduction and internal fixation with the implantation of the investigational bone graft substitute (e.g., CERAMENT®) into the bone defect.[5]
-
Control Group: Open reduction and internal fixation with the implantation of autologous iliac crest bone graft.[5]
-
Primary Endpoints:
-
Secondary Endpoints:
-
Radiographic assessment of fracture healing, defect remodeling, and articular subsidence.
-
Post-operative complications, including infection and wound healing issues.
-
Blood loss and duration of surgery.
-
-
Follow-up: Patients are followed at regular intervals (e.g., 2, 6, 12, 26, and 52 weeks) for clinical and radiographic evaluation.
In Vitro Osteoblast Differentiation Assay
-
Cell Culture: Primary osteoblasts or mesenchymal stem cells are cultured in a suitable growth medium.
-
Treatment: Cells are cultured with extracts of the this compound-based material or directly on the material surface. A control group is cultured with extracts of a calcium phosphate material without strontium.
-
Alkaline Phosphatase (ALP) Activity Assay:
-
At specific time points (e.g., 7 and 14 days), cells are lysed, and the ALP activity in the cell lysate is measured using a colorimetric assay (e.g., using p-nitrophenyl phosphate as a substrate).
-
ALP activity is normalized to the total protein content.
-
-
Mineralization Assay (Alizarin Red S Staining):
-
After a longer culture period (e.g., 21 days), the cell cultures are fixed and stained with Alizarin Red S solution, which specifically stains calcium deposits.
-
The stained area can be quantified by dissolving the stain and measuring its absorbance.
-
-
Gene Expression Analysis (RT-qPCR):
-
At various time points, total RNA is extracted from the cells.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative PCR is used to measure the expression levels of osteogenic marker genes such as Runt-related transcription factor 2 (RUNX2), ALP, osteocalcin (OCN), and collagen type I (COL1A1).
-
Conclusion
This compound-based bone graft substitutes demonstrate significant potential as an effective alternative to traditional grafting materials. Preclinical evidence from a meta-analysis of animal studies strongly suggests that the incorporation of strontium into calcium phosphate-based materials enhances new bone formation and material resorption.[1][2][3][4] While large-scale human clinical trial data specifically for this compound-based devices in orthopedic applications is still emerging, the existing preclinical data and clinical findings for strontium ranelate in osteoporosis treatment provide a strong rationale for their use.
In comparison, synthetic bone graft substitutes like CERAMENT® have shown non-inferiority to autografts in clinical trials for specific indications, with the added benefits of reduced post-operative pain and blood loss.[5][6][7] Allografts offer a readily available alternative with high fusion rates in spinal surgery, though they lack the osteoinductive properties of autografts.[8][9]
The choice of bone graft material will ultimately depend on the specific clinical application, the size and location of the defect, and the patient's overall health status. The data presented in this guide provides a valuable resource for researchers, scientists, and drug development professionals in making informed decisions and guiding future research in the field of bone regeneration.
References
- 1. Does the incorporation of strontium into calcium phosphate improve bone repair? A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Does the incorporation of strontium into calcium phosphate improve bone repair? A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CERAMENT treatment of fracture defects (CERTiFy): protocol for a prospective, multicenter, randomized study investigating the use of CERAMENT™ BONE VOID FILLER in tibial plateau fractures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BONESUPPORTTM CERTiFy STUDY ON CERAMENT® BONE VOID FILLER NOW PUBLISHED IN THE JOURNAL OF BONE AND JOINT SURGERY - HealthCap [healthcap.eu]
- 7. bonesupport.com [bonesupport.com]
- 8. Allografts and Spinal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijssurgery.com [ijssurgery.com]
- 10. Strontium–calcium phosphate hybrid cement with enhanced osteogenic and angiogenic properties for vascularised bone regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Strontium Phosphate in Orthopedic Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Strontium Phosphate Biomaterials for Bone Regeneration
The quest for ideal bone graft substitutes has led to extensive research into various biomaterials. Among these, this compound has emerged as a promising candidate due to its unique biological activity. This guide provides a comprehensive meta-analysis of this compound's performance in orthopedic research, comparing it with established alternatives such as hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP). The information is presented to aid researchers and drug development professionals in making informed decisions regarding the selection and application of these biomaterials.
Executive Summary
This compound consistently demonstrates enhanced osteogenic potential compared to traditional calcium phosphate-based biomaterials. This is attributed to the dual action of the strontium ion, which simultaneously stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts. Meta-analyses of in vivo studies reveal that strontium-doped calcium phosphate materials lead to significantly greater new bone formation and higher bone volume/tissue volume ratios. While mechanical properties can be variable and depend on the specific formulation and fabrication method, the biological advantages of incorporating strontium are well-documented.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the quantitative data from numerous studies, providing a clear comparison of this compound-containing materials with hydroxyapatite and β-tricalcium phosphate.
Table 1: In Vivo Performance of Strontium-Doped Calcium Phosphate vs. Non-Doped Calcium Phosphate (Meta-Analysis Data) [1]
| Outcome Measure | Pooled Effect (Standardized Mean Difference) | 95% Confidence Interval | Significance (p-value) | Interpretation |
| New Bone Formation (NBF) | 2.25 | 1.61–2.90 | < 0.00001 | Strontium-doped materials show significantly higher new bone formation. |
| Bone Volume/Tissue Volume (BV/TV) | 1.42 | 0.65–2.18 | 0.0003 | Strontium-doped materials result in a significantly greater bone volume. |
| Remaining Material (RM) | -2.26 | -4.02 to -0.50 | 0.0009 | Strontium-doped materials exhibit a greater degree of resorption and replacement by new bone. |
Table 2: Mechanical Properties of Strontium-Containing Biomaterials Compared to Alternatives
| Material | Compressive Strength (MPa) | Young's Modulus (GPa) | Reference |
| Sintered Hydroxyapatite (HA) | 70 (extrapolated for 0% porosity) | 9.2 (extrapolated for 0% porosity) | [2] |
| Sintered β-Tricalcium Phosphate (β-TCP) | 315 (extrapolated for 0% porosity) | 21 (extrapolated for 0% porosity) | [2] |
| Strontium-Substituted HA (Sr-HA) | Slightly reduced compared to HA | Greater than HA | [3] |
| Strontium-Containing Calcium Phosphate Cement | ~12.5 | Not Reported | [4] |
| Strontium-Substituted β-TCP Ceramics | 27 ± 3 | Not Reported | [5] |
Table 3: In Vitro Biocompatibility and Osteogenic Activity
| Material | Cell Proliferation | Alkaline Phosphatase (ALP) Activity | Mineralization | Key Findings | Reference |
| Strontium-Substituted HA (Sr-HA) | No significant difference compared to HA | Significantly enhanced | Significantly enhanced | Strontium incorporation promotes osteoblast differentiation and mineralization. | [6] |
| Strontium-Substituted β-TCP (Sr-TCP) | Improved cell adhesion and proliferation | Not explicitly quantified | Not explicitly quantified | Introduction of strontium improves cytocompatibility. | [5] |
| Strontium-Substituted HA Nanofibers | Higher than HA nanofibers | Higher than HA nanofibers | Higher gene expression for mineralization markers | Strontium in a nanofibrous structure enhances osteoblast differentiation. | [7][8] |
Signaling Pathways and Mechanisms of Action
Strontium's beneficial effects on bone regeneration are mediated through the modulation of key cellular signaling pathways. One of the most critical is the Wnt/β-catenin pathway, which plays a central role in osteoblast differentiation and bone formation.
Wnt/β-catenin Signaling Pathway Activation by Strontium
Strontium ions have been shown to activate the canonical Wnt/β-catenin signaling pathway.[3][9] This activation is believed to occur through the interaction of strontium with the calcium-sensing receptor (CaSR) on osteoblasts.[10] This interaction triggers a downstream cascade that leads to the inhibition of glycogen synthase kinase 3β (GSK-3β). With GSK-3β inhibited, β-catenin is no longer targeted for degradation and can accumulate in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it acts as a co-activator for transcription factors of the TCF/LEF family, leading to the expression of genes that promote osteoblast proliferation and differentiation.[11][12][13]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of research findings, detailed experimental protocols are essential. The following sections outline standardized methodologies for key in vitro and in vivo experiments cited in this guide.
Synthesis of Strontium-Doped Hydroxyapatite (Wet Chemical Precipitation)
-
Preparation of Precursor Solutions:
-
Prepare a solution of calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) and strontium nitrate (Sr(NO₃)₂) in deionized water. The molar ratio of Ca to Sr can be varied to achieve the desired level of strontium substitution.
-
Prepare a separate solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄) in deionized water.
-
-
Precipitation:
-
Slowly add the diammonium hydrogen phosphate solution dropwise to the calcium and strontium nitrate solution while stirring vigorously.
-
Maintain the pH of the mixture at approximately 10-11 by adding ammonium hydroxide (NH₄OH).
-
Continue stirring for 24 hours at room temperature to allow the reaction to complete.
-
-
Aging and Washing:
-
Age the resulting precipitate for 24 hours without stirring.
-
Wash the precipitate repeatedly with deionized water and ethanol to remove any unreacted ions. Centrifugation or filtration can be used to separate the precipitate from the supernatant.
-
-
Drying and Calcination:
-
Dry the washed precipitate in an oven at 80-100°C for 24 hours.
-
Calcine the dried powder in a furnace at a temperature range of 800-1200°C for 2-4 hours to obtain a crystalline strontium-doped hydroxyapatite powder.
-
In Vitro Osteoblast Proliferation and Differentiation Assay
Cell Culture:
-
Mouse pre-osteoblastic cells (MC3T3-E1) or human mesenchymal stem cells (hMSCs) are commonly used.
-
Culture cells in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
Experimental Setup:
-
Sterilize the biomaterial scaffolds (this compound, HA, β-TCP) and place them in a 24-well plate.
-
Seed the cells directly onto the scaffolds at a density of 1 x 10⁴ to 5 x 10⁴ cells per scaffold.
-
Culture the cell-seeded scaffolds in osteogenic induction medium (standard culture medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone).
Alkaline Phosphatase (ALP) Activity Assay: [14][15][16][17][18]
-
After 7 and 14 days of culture, rinse the cell-seeded scaffolds with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in Tris buffer).
-
Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content, which can be determined using a BCA protein assay kit.
Mineralization Assay (Alizarin Red S Staining):
-
After 21 days of culture, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Rinse with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash thoroughly with deionized water to remove excess stain.
-
Visualize and quantify the calcium deposits. For quantification, the stain can be eluted with cetylpyridinium chloride and the absorbance measured at 562 nm.
In Vivo Rat Femoral Condyle Defect Model[4][6][12][19]
Surgical Procedure:
-
Anesthetize adult male Sprague-Dawley rats (250-300g) with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Shave and disinfect the surgical site on the lateral aspect of the knee.
-
Make a longitudinal incision and expose the lateral femoral condyle.
-
Create a critical-sized cylindrical defect (typically 2-3 mm in diameter and 3-4 mm in depth) using a low-speed dental drill with continuous saline irrigation.
-
Implant the sterile biomaterial scaffolds into the defect.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics and antibiotics as per veterinary guidelines.
Analysis:
-
Euthanize the animals at predetermined time points (e.g., 4, 8, and 12 weeks).
-
Harvest the femurs and fix them in 10% neutral buffered formalin.
-
Analyze the bone regeneration using:
-
Micro-computed Tomography (micro-CT): For 3D visualization and quantification of new bone formation (BV/TV), trabecular thickness, and trabecular number.
-
Histology: Decalcify the bone samples, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition and new bone formation.
-
Experimental Workflow Diagram
Conclusion
The meta-analysis of available data strongly suggests that this compound and strontium-doped biomaterials offer a significant advantage in promoting bone regeneration compared to traditional calcium phosphate materials. The ability of strontium to modulate the Wnt/β-catenin signaling pathway provides a molecular basis for its enhanced osteogenic activity. While further research is needed to optimize the mechanical properties and long-term in vivo performance of pure this compound scaffolds, the existing evidence positions it as a highly promising material for orthopedic applications. This guide provides researchers and developers with a solid foundation of comparative data and standardized protocols to advance the development and clinical translation of next-generation bone graft substitutes.
References
- 1. Does the incorporation of strontium into calcium phosphate improve bone repair? A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novel strontium containing bioactive glass based calcium phosphate cement | Pocket Dentistry [pocketdentistry.com]
- 4. Strontium Substituted β-Tricalcium Phosphate Ceramics: Physiochemical Properties and Cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Strontium-Substituted Hydroxyapatite Nanofibrous Matrix on Osteoblast Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of the Addition of Strontium on the Biological Response to Calcium Phosphate Biomaterials: A Systematic Review [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt/β-catenin signaling components and mechanisms in bone formation, homeostasis, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. biocat.com [biocat.com]
- 15. Osteoclast visualization: Tartrate-resistant acid phosphatase activity staining using NewFuchsin compatible with non-aqueous mounting and tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Osteogenic Potential of Nano-Hydroxyapatite and Strontium-Substituted Nano-Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Unlocking Cellular Secrets: A Comparative Proteomic Guide to Strontium Phosphate and Other Biomaterials
For researchers, scientists, and drug development professionals, understanding the intricate dance between cells and biomaterials is paramount to designing the next generation of medical implants and regenerative therapies. This guide offers an objective comparison of the cellular proteomic response to strontium phosphate-containing biomaterials versus other common alternatives, supported by experimental data and detailed protocols.
Strontium-containing biomaterials have garnered significant attention for their dual ability to stimulate bone formation and inhibit bone resorption. This unique characteristic is believed to be orchestrated by a complex series of changes in cellular protein expression. By employing mass spectrometry-based proteomics, researchers can globally identify and quantify the thousands of proteins that govern a cell's response to its environment. This guide synthesizes available proteomic data to illuminate how this compound directs cell fate and function compared to other materials.
Quantitative Proteomic Data: A Comparative Overview
Direct head-to-head proteomic studies comparing this compound with other biomaterials in the same cell type are limited in publicly available literature. Therefore, this guide presents a synthesized comparison based on available quantitative proteomic data from different studies. The following tables summarize the differential protein expression in cells cultured on or treated with strontium-containing materials versus those on a standard biomaterial, titanium.
It is critical to note that the data for strontium's effects were derived from a study on bovine chondrocytes, while the titanium data is from studies on human osteoblasts. Direct comparisons should be made with caution, considering the differences in cell type and experimental conditions.
Table 1: Upregulated Proteins in Response to Strontium vs. Titanium
| Protein Category | Key Upregulated Proteins (Strontium-Treated Chondrocytes) | Fold Change (approx.) | Key Upregulated Proteins (Osteoblasts on Titanium) |
| Extracellular Matrix & Adhesion | Collagen Type II Alpha 1 (COL2A1), Aggrecan (ACAN), Fibronectin (FN1) | >1.2 | Collagen Type I Alpha 1 (COL1A1), Periostin (POSTN), Integrin-binding sialoprotein (IBSP) |
| Signaling & Regulation | Transforming growth factor-beta 1 (TGFB1), Indian Hedgehog (IHH) | >1.2 | Mitogen-activated protein kinase 1 (MAPK1), mTOR, Wnt signaling pathway proteins |
| Metabolism & Proliferation | Proliferating cell nuclear antigen (PCNA), Cyclin D1 (CCND1) | >1.2 | Insulin-like growth factor 2 (IGF2), Various metabolic enzymes |
| Immune & Inflammatory Response | Interleukin-10 (IL-10), Transforming growth factor-beta 1 (TGFB1) | >1.2 | Proteins related to the coagulation cascade and innate immunity |
Table 2: Downregulated Proteins in Response to Strontium vs. Titanium
| Protein Category | Key Downregulated Proteins (Strontium-Treated Chondrocytes) | Fold Change (approx.) | Key Downregulated Proteins (Osteoblasts on Titanium) |
| Catabolism & Apoptosis | Matrix Metallopeptidase 13 (MMP13), Caspase-3 (CASP3) | <0.83 | Proteins associated with negative regulation of mineralization |
| Inflammatory Response | Interleukin-1 Beta (IL1B), Tumor Necrosis Factor (TNF) | <0.83 | Not prominently featured in the compared studies |
| Signaling & Regulation | Sclerostin (SOST) | <0.83 | Not prominently featured in the compared studies |
Key Signaling Pathways
Strontium ions are known to influence several critical signaling pathways that regulate bone remodeling and cellular function. The proteomic data supports the modulation of these pathways, which are crucial for the observed biological effects.
Strontium-Modulated Signaling Pathways
Strontium ions (Sr²⁺) released from the biomaterial surface can activate several key signaling pathways within osteoblasts and their precursors. One of the primary mechanisms is through the calcium-sensing receptor (CaSR), which, upon activation by Sr²⁺, triggers downstream cascades. This includes the MAPK/ERK pathway , which promotes cell proliferation and differentiation. Furthermore, strontium has been shown to stimulate the Wnt/β-catenin signaling pathway , a critical regulator of osteogenesis. It upregulates the expression of Wnt ligands and leads to the nuclear translocation of β-catenin, which in turn activates the transcription of osteogenic genes like RUNX2. Concurrently, strontium can suppress inhibitors of the Wnt pathway, such as sclerostin (SOST). Another important pathway influenced by strontium is the RANKL/RANK/OPG axis . Strontium has been shown to increase the expression of osteoprotegerin (OPG) and decrease the expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) in osteoblasts. This shift in the OPG/RANKL ratio inhibits the formation and activity of osteoclasts, thus reducing bone resorption.
Caption: Key signaling pathways activated by strontium in osteoblasts.
Experimental Protocols
The following section details the typical methodologies used in comparative proteomic studies of cells on biomaterials.
Cell Culture on Biomaterial Surfaces
-
Biomaterial Preparation: this compound, titanium, and other control biomaterial discs (e.g., hydroxyapatite) are sterilized, typically by autoclaving or ethanol washing, and placed in sterile cell culture plates.
-
Cell Seeding: Osteoblasts or mesenchymal stem cells are seeded onto the biomaterial surfaces at a density of 1 x 10⁴ to 5 x 10⁴ cells/cm². Cells are cultured in a suitable medium (e.g., DMEM or α-MEM) supplemented with fetal bovine serum and antibiotics. For osteogenic differentiation studies, the medium is often supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone.
-
Incubation: Cells are cultured for various time points (e.g., 1, 3, 7 days) to assess early and late cellular responses.
Protein Extraction and Digestion
-
Cell Lysis: At the desired time point, the culture medium is removed, and the cells on the biomaterial surface are washed with ice-cold phosphate-buffered saline (PBS). A lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors is added directly to the surface to lyse the cells and solubilize the proteins.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay, such as the Bradford or BCA assay.
-
In-solution or In-gel Digestion:
-
In-solution: Proteins are reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and then digested overnight with sequencing-grade trypsin.
-
In-gel: Proteins are separated by SDS-PAGE, the gel is stained (e.g., with Coomassie Brilliant Blue), and protein bands are excised. The proteins within the gel pieces are then reduced, alkylated, and digested with trypsin.
-
Mass Spectrometry and Data Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixtures are analyzed by LC-MS/MS. Peptides are first separated by reverse-phase liquid chromatography and then ionized and introduced into a mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to determine their amino acid sequence (MS2 scan).
-
Database Searching: The raw MS data is processed, and the resulting spectra are searched against a protein database (e.g., UniProt) using a search engine like Mascot or MaxQuant to identify the proteins.
-
Quantitative Analysis: Label-free quantification (LFQ) or stable isotope labeling methods (e.g., SILAC, TMT) are used to determine the relative abundance of proteins between different samples. Statistical analysis is performed to identify proteins that are significantly differentially expressed.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative proteomics study of cells on different biomaterials.
Caption: A typical workflow for comparative proteomics of cells on biomaterials.
Safety Operating Guide
Proper Disposal of Strontium Phosphate in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of strontium phosphate, ensuring compliance with standard laboratory safety protocols and environmental regulations. This document is intended for researchers, scientists, and drug development professionals.
This compound is generally not classified as a hazardous substance; however, it is crucial to handle it with care and dispose of it responsibly to minimize any potential environmental impact.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that you are in a well-ventilated area.[1] Always wear appropriate Personal Protective Equipment (PPE) to avoid direct contact with the substance.
| Parameter | Specification | Source |
| Eye Protection | Tightly fitting safety goggles with side-shields. | [1][2][3] |
| Hand Protection | Chemical impermeable gloves. | [1][2] |
| Skin Protection | Wear suitable protective clothing to prevent skin contact. | [1][4] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if dust is generated. | [1][2][3] |
| In case of Accidental Release | Evacuate personnel to safe areas and prevent dust formation. | [1][2] |
Step-by-Step Disposal Procedure
The standard procedure for disposing of this compound is to treat it as chemical waste and arrange for its collection by a licensed waste disposal service. Do not dispose of this compound down the drain or in the regular trash.[1][5][6]
1. Waste Identification and Segregation:
-
Clearly label this compound waste with its full chemical name.
-
Do not mix this compound with other chemical wastes to avoid unintended reactions.[6]
2. Containerization:
-
Collect waste this compound in a suitable, sealable, and chemically compatible container.[2][5][7] The original container is often a good choice.[6][7]
-
Ensure the container is in good condition and kept closed except when adding waste.[5][7]
3. Storage:
-
Store the waste container in a designated, cool, dry, and well-ventilated area.[1][4]
-
The storage area should be away from incompatible materials.[5]
4. Spill Management:
-
Carefully collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][2]
-
Prevent the spilled material from entering drains or waterways.[1][2][6]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup.[5][7]
-
The disposal of the material should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1][3]
6. Disposal of Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.[8] The first rinse should be collected and disposed of as hazardous waste.[5]
-
After rinsing and air-drying, the labels on the container must be removed or defaced before it can be discarded as regular waste.[5][8]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
